D-Lyxose
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3S,4S,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-AGQMPKSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046540 | |
| Record name | D-(-)-Lyxose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Lyxose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20678 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1114-34-7 | |
| Record name | D-Lyxose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-(-)-Lyxose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-lyxose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Stereochemistry of D-Lyxose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, an aldopentose monosaccharide, is a C2 epimer of D-Xylose and a C4 epimer of D-Ribose. While less common in nature than its diastereomers, this compound and its derivatives play crucial roles in various biological processes and serve as important chiral building blocks in the synthesis of bioactive molecules and pharmaceuticals. A thorough understanding of its stereochemistry is fundamental for researchers in glycobiology, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the stereochemical features of this compound, including its structural representations, conformational analysis, and the experimental protocols used for its characterization.
Absolute and Relative Configuration
The stereochemistry of this compound is defined by the spatial arrangement of its hydroxyl groups along its five-carbon backbone. As a D-sugar, the hydroxyl group on the chiral center furthest from the carbonyl group (C4) is on the right side in its Fischer projection.
Fischer Projection
The Fischer projection is a two-dimensional representation of a three-dimensional chiral molecule. For this compound, the hydroxyl groups at C2 and C3 are on the left, while the hydroxyl group at C4 is on the right.
Haworth Projections
In aqueous solution, this compound predominantly exists as a cyclic hemiacetal, forming a five-membered furanose ring or a six-membered pyranose ring. The anomeric carbon (C1) can exist in two stereoisomeric forms, designated as α and β. In the Haworth projection, the α-anomer has the hydroxyl group on the anomeric carbon on the opposite side of the ring from the CH₂OH group (C5), while the β-anomer has it on the same side.
Chair Conformations
The six-membered pyranose ring of this compound is not planar and adopts stable chair conformations to minimize steric strain. The two primary chair conformations are designated as ¹C₄ and ⁴C₁. In the ¹C₄ conformation, C1 is up and C4 is down, while in the ⁴C₁ conformation, C4 is up and C1 is down. The relative stability of these conformers depends on the orientation (axial or equatorial) of the bulky hydroxyl and hydroxymethyl groups.
Quantitative Stereochemical Data
The stereochemistry of this compound can be quantitatively described by various experimental parameters.
| Parameter | Value | Conditions | Reference |
| Specific Rotation [α]D | |||
| D-(-)-Lyxose | -13.5° (initial) to -16.3° (equilibrium) | c=1, H₂O, 20°C | [1] |
| L-(+)-Lyxose | +13.5° (initial) | c=1, H₂O, 20°C | [1] |
| 1H-NMR Chemical Shifts (δ, ppm) | |||
| α-pyranose anomeric proton (H-1) | ~5.1 | D₂O | [2] |
| β-pyranose anomeric proton (H-1) | ~4.6 | D₂O | [2] |
| 13C-NMR Chemical Shifts (δ, ppm) | |||
| α-pyranose anomeric carbon (C-1) | 95.5 | D₂O | |
| β-pyranose anomeric carbon (C-1) | 95.9 | D₂O | |
| α-pyranose C-2 | 71.5 | D₂O | |
| β-pyranose C-2 | 71.5 | D₂O | |
| α-pyranose C-3 | 72.0 | D₂O | |
| β-pyranose C-3 | 74.2 | D₂O | |
| α-pyranose C-4 | 69.0 | D₂O | |
| β-pyranose C-4 | 68.0 | D₂O | |
| α-pyranose C-5 | 64.6 | D₂O | |
| β-pyranose C-5 | 65.7 | D₂O | |
| Conformer Population in Solution | |||
| α-anomer | 66% | D₂O, 298 K | [2] |
| β-anomer | 34% | D₂O, 298 K | [2] |
| Conformer Population in Gas Phase | |||
| α-anomer (⁴C₁ and ¹C₄ chairs) | 60% | [2] | |
| β-anomer (⁴C₁ chair) | 40% | [2] |
Experimental Protocols for Stereochemical Determination
The determination of the stereochemistry of this compound relies on a combination of spectroscopic and physical methods.
Polarimetry
Objective: To measure the optical rotation of a this compound solution, which is a characteristic physical property of a chiral molecule.
Methodology:
-
Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 g/100 mL) in a suitable solvent, typically water.
-
Instrumentation: Use a polarimeter equipped with a sodium lamp (D-line, 589.3 nm) as the light source.
-
Measurement:
-
Calibrate the instrument with the pure solvent (blank).
-
Fill the polarimeter tube (of a known path length, e.g., 1 dm) with the this compound solution, ensuring no air bubbles are present in the light path.
-
Measure the angle of rotation (α) of the plane-polarized light.
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative stereochemistry and conformational preferences of this compound in solution.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., D₂O) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.
-
Acquire a 1D ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, providing information about the conformation.
-
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of the anomeric proton and carbon are diagnostic of the α and β configurations.
-
Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants (e.g., ³JH1,H2) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This information is crucial for determining the relative stereochemistry and the preferred chair conformation of the pyranose ring. For instance, a large coupling constant (typically 8-10 Hz) indicates an axial-axial relationship between the protons, while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
-
Biological Relevance and Signaling Pathway
This compound can be metabolized by certain microorganisms through the action of this compound isomerase, which converts this compound into D-xylulose. D-xylulose can then enter the pentose phosphate pathway, a central metabolic route for the synthesis of nucleotides and NADPH.
Conclusion
The stereochemistry of this compound is a multifaceted topic encompassing its absolute and relative configurations, as well as its conformational dynamics in different environments. A comprehensive understanding of these stereochemical features, elucidated through techniques such as polarimetry and NMR spectroscopy, is essential for its application in scientific research and drug development. The ability to precisely control and characterize the stereochemistry of this compound and its derivatives is paramount for the design and synthesis of novel therapeutic agents with enhanced efficacy and specificity.
References
The Enigmatic Pentose: A Technical Guide to D-Lyxose Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a five-carbon aldopentose sugar, holds significant interest in the fields of biochemistry and pharmaceutical development. It serves as a crucial building block for the synthesis of novel nucleoside analogs with potential antiviral and anticancer properties, as well as other bioactive molecules. However, unlike its abundant epimer D-xylose, this compound is notably rare in the natural world. This guide provides a comprehensive overview of the known natural occurrences of this compound, and pivots to the more prevalent and practical methods of its production through enzymatic synthesis. We will delve into the detailed experimental protocols for these enzymatic conversions and illustrate the key pathways involved.
Natural Occurrences: A Tale of Scarcity
Contrary to many other monosaccharides that are widespread in plants and other organisms, this compound is found in very limited quantities in nature. The primary confirmed natural source of this compound is as a constituent of bacterial glycolipids[1]. Its scarcity in biomass makes direct extraction an unviable method for obtaining this valuable pentose.
Due to this natural rarity, quantitative data on the abundance of this compound in various natural sources is not available in scientific literature. The focus of research has consequently shifted towards efficient and scalable methods for its synthesis.
Biotechnological Production of this compound
The most effective and widely researched methods for producing this compound involve the enzymatic isomerization of more abundant sugars. This biotransformation approach offers high specificity and milder reaction conditions compared to complex chemical synthesis routes. The key enzymes in this process are isomerases that catalyze the interconversion of aldoses and ketoses.
A common strategy for this compound production is a two-step enzymatic process starting from the readily available D-xylose[2]:
-
Isomerization of D-Xylose to D-Xylulose: D-Xylose Isomerase (XI) is employed to convert D-xylose into its ketose isomer, D-xylulose.
-
Isomerization of D-Xylulose to this compound: this compound Isomerase (LI) or in some cases, D-Mannose Isomerase (MI), which exhibits activity on D-xylulose, is then used to convert D-xylulose into this compound[2].
The following diagram illustrates this enzymatic production workflow:
Experimental Protocols
Protocol 1: this compound Isomerase Activity Assay
This protocol outlines a standard method for determining the activity of a this compound Isomerase (LI) by measuring the formation of D-xylulose from this compound.
1. Reagents and Buffers:
-
Buffer: 50 mM Bis-Tris buffer (or sodium phosphate buffer), pH 6.5-7.0.
-
Substrate: 50 mM this compound solution in the assay buffer.
-
Cofactor: 1 mM MnCl₂ or CoCl₂ solution in the assay buffer. Divalent cations like Mn²⁺ or Co²⁺ are often required for the activity of this compound isomerases[3][4][5].
-
Enzyme: Purified this compound Isomerase at a suitable dilution.
-
Stop Solution: Perchloric acid or cooling on ice.
-
Detection Reagent: Cysteine-carbazole-sulfuric acid reagent for the colorimetric quantification of ketoses[3][4].
2. Assay Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. A typical 600 µL reaction mixture contains[5]:
-
Appropriate volume of 50 mM Bis-Tris buffer (pH 7.0).
-
60 µL of 10 mM MnCl₂ (to a final concentration of 1 mM).
-
300 µL of 100 mM this compound (to a final concentration of 50 mM).
-
A specific amount of enzyme solution (e.g., 6.7 µg)[5].
-
-
Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature for the enzyme (e.g., 55°C for BvLI from Bacillus velezensis or up to 95°C for a hyperthermophilic LI) for 5 minutes[4][5].
-
Initiate the reaction by adding the enzyme solution.
-
Incubate for a defined period (e.g., 10-30 minutes) during which the reaction rate is linear[3][4].
-
Terminate the reaction by either placing the tube on ice or adding a stop solution.
3. Quantification of D-Xylulose (Product):
-
The amount of D-xylulose formed is determined using the cysteine-carbazole method[3].
-
Add the cysteine-carbazole-sulfuric acid reagent to the reaction mixture.
-
Incubate to allow for color development.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
Calculate the concentration of D-xylulose produced by comparing the absorbance to a standard curve prepared with known concentrations of D-xylulose.
4. Calculation of Enzyme Activity:
-
One unit (U) of this compound Isomerase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose per minute under the specified assay conditions[4].
Quantitative Data on this compound Isomerase Properties
The following table summarizes the kinetic parameters and optimal reaction conditions for this compound Isomerases from various microbial sources.
| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Required Cofactor | Km for this compound (mM) | Vmax (U/mg) | Reference |
| Thermofilum sp. | >95 | 7.0 | Mn²⁺ | 73 ± 6.6 | 338 ± 14.9 | [5] |
| Cohnella laevoribosii | 70 | 6.5 | Mn²⁺ | 22.4 ± 1.5 | 5434.8 | [3] |
| Bacillus velezensis | 55 | 6.5 | Co²⁺ | N/A | N/A | [4] |
Note: N/A indicates data not available in the cited sources for this compound as the substrate.
Cellular Signaling and this compound
Direct research on the specific signaling pathways triggered by this compound is scarce. However, studies on the more abundant pentose, D-xylose, in organisms like Saccharomyces cerevisiae provide a model for how pentose sugars can be sensed and influence cellular metabolism. In yeast engineered to utilize xylose, it is understood that xylose metabolism can trigger signaling cascades that are typically associated with glucose limitation[6]. These pathways regulate the expression of sugar transporters and metabolic enzymes.
The following diagram provides a generalized representation of a pentose sugar signaling pathway, based on the current understanding of D-xylose sensing. It is important to note that this is an inferred model for this compound, as direct experimental evidence is lacking.
Conclusion
While this compound is a rare sugar in nature, its significance as a precursor for high-value pharmaceutical compounds has driven the development of robust biotechnological production methods. The enzymatic isomerization of abundant pentoses like D-xylose represents the most viable route for obtaining this compound. Understanding the properties of the key enzymes, such as this compound Isomerase, and optimizing their reaction conditions are critical for efficient synthesis. Further research into the cellular sensing and metabolic pathways related to this compound will undoubtedly open up new avenues for metabolic engineering and the development of novel therapeutics.
References
- 1. Lyxose - Wikipedia [en.wikipedia.org]
- 2. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 3. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Structure and Functional Groups of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose is a monosaccharide, specifically an aldopentose, with the chemical formula C5H10O5.[1][2] It is a C-2 epimer of D-Xylose.[2] While less common in nature than other aldopentoses, this compound serves as a crucial chiral building block in synthetic organic chemistry and is a component of some bacterial glycolipids.[2][3] A thorough understanding of its structure and the reactivity of its functional groups is paramount for its application in various research and development endeavors, including drug design and synthesis. This guide provides a detailed overview of the structural features, functional groups, and relevant experimental data for this compound.
Molecular Structure
This compound, like other monosaccharides, exists in equilibrium between an open-chain (acyclic) form and cyclic forms.[4]
Open-Chain Structure: Fischer Projection
In its linear form, this compound possesses a five-carbon backbone with an aldehyde group at the C1 position and hydroxyl groups on the remaining four carbon atoms (C2, C3, C4, and C5).[2] The stereochemistry of the chiral centers in the Fischer projection of this compound is characterized by the hydroxyl groups on C2, C3, and C4 being on the left, left, and right sides, respectively.
Cyclic Structures: Haworth and Chair Projections
In aqueous solution, this compound predominantly exists in cyclic hemiacetal forms, which are the result of an intramolecular reaction between the aldehyde group at C1 and one of the hydroxyl groups, typically the one at C4 or C5. This cyclization creates a new stereocenter at C1, known as the anomeric carbon, leading to the formation of two anomers: α and β.
-
Pyranose Forms: When the C5 hydroxyl group attacks the C1 aldehyde, a six-membered ring is formed, referred to as a pyranose. These exist as α-D-lyxopyranose and β-D-lyxopyranose.
-
Furanose Forms: When the C4 hydroxyl group attacks the C1 aldehyde, a five-membered ring is formed, known as a furanose. These exist as α-D-lyxofuranose and β-D-lyxofuranose.
In solution, the pyranose forms are generally more stable and thus more abundant than the furanose forms.[5][6] The equilibrium between these forms is a dynamic process known as mutarotation.
The three-dimensional conformations of the pyranose rings are best represented by chair conformations. Studies have shown that this compound can adopt different chair conformations (e.g., 4C1 and 1C4).[5][6]
Functional Groups
The chemical reactivity of this compound is dictated by the functional groups present in its different structural forms.
-
Open-Chain Form:
-
Aldehyde (-CHO): The aldehyde group at C1 is responsible for the reducing properties of this compound and can undergo oxidation and reduction reactions.
-
Hydroxyl (-OH): this compound has four hydroxyl groups (one primary at C5 and three secondary at C2, C3, and C4). These groups can participate in esterification, etherification, and hydrogen bonding.
-
-
Cyclic Forms:
-
Hemiacetal: The anomeric carbon (C1) in the cyclic forms is part of a hemiacetal group. This group is reactive and is the site of glycosidic bond formation.
-
Hydroxyl (-OH): The hydroxyl groups remain available for reactions, though their reactivity can be influenced by their axial or equatorial positions in the chair conformation.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C5H10O5 | [1][2][3] |
| Molar Mass | 150.13 g/mol | [3][7][8] |
| Appearance | White crystalline solid/powder | [1] |
| Melting Point | 108-112 °C | [8][9] |
| Solubility | Readily soluble in water | [1] |
| CAS Number | 1114-34-7 | [1][3] |
Experimental Protocols
The structural elucidation and conformational analysis of this compound are primarily achieved through spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state structure and the relative populations of different anomers and conformers of this compound.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically deuterium oxide (D2O), to the desired concentration.
-
Data Acquisition:
-
1D NMR: 1H and 13C NMR spectra are acquired. The 1H NMR spectrum provides information on the chemical shifts and coupling constants of the protons. The anomeric proton signals are particularly diagnostic for identifying the α and β anomers.
-
2D NMR: More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.
-
COSY: Establishes proton-proton coupling networks, aiding in the assignment of signals along the carbon backbone.
-
HSQC: Correlates proton signals with their directly attached carbon atoms.
-
NOESY: Provides information about through-space proton-proton proximities, which is crucial for determining the stereochemistry and conformational preferences (e.g., chair conformations and the orientation of substituents).[6]
-
-
-
Data Analysis: The chemical shifts, coupling constants, and NOE cross-peaks are analyzed to assign all proton and carbon signals, determine the α/β anomeric ratio, and elucidate the predominant chair conformations of the pyranose rings.[6]
Visualization of Structural Equilibria
The following diagram illustrates the equilibrium between the open-chain form and the cyclic pyranose and furanose forms of this compound.
Equilibrium of this compound in solution.
References
- 1. guidechem.com [guidechem.com]
- 2. Lyxose - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Xylose [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. addi.ehu.es [addi.ehu.es]
- 7. This compound | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1114-34-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | 1114-34-7 [chemicalbook.com]
The Unveiling of D-Lyxose: A Technical Guide to its Biological Role in Microbial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare pentose sugar, has emerged from relative obscurity to become a molecule of significant interest in the fields of microbiology, biotechnology, and drug development. While not as abundant as its isomer D-xylose, the metabolic pathways that process this compound offer a unique window into microbial sugar catabolism and present opportunities for metabolic engineering and the synthesis of valuable bioactive compounds. This technical guide provides an in-depth exploration of the biological role of this compound in microbial metabolism, detailing the enzymatic pathways, transport mechanisms, and regulatory networks that govern its utilization.
This compound Catabolic Pathway: A Gateway to Central Metabolism
The entry of this compound into the central metabolism of microorganisms is primarily initiated by a two-step enzymatic conversion that funnels it into the pentose phosphate pathway (PPP). This process is analogous to the initial steps of D-xylose metabolism, often leveraging the same or similar enzymatic machinery.
Isomerization to D-Xylulose
The first and key step in this compound catabolism is its isomerization to D-xylulose. This reaction is catalyzed by the enzyme This compound isomerase (LI) (EC 5.3.1.15).[1][2] This enzyme belongs to the family of isomerases that interconvert aldoses and ketoses.[2] While some microorganisms possess highly specific this compound isomerases, in many cases, this activity is a promiscuous function of D-xylose isomerase or other sugar isomerases.
The reaction is as follows:
This compound ⇌ D-Xylulose
Phosphorylation of D-Xylulose
Following isomerization, D-xylulose is phosphorylated to D-xylulose-5-phosphate. This reaction is catalyzed by xylulokinase (EC 2.7.1.17), an enzyme that utilizes ATP as a phosphate donor.[3][4]
The reaction is as follows:
D-Xylulose + ATP → D-Xylulose-5-phosphate + ADP
Entry into the Pentose Phosphate Pathway
D-Xylulose-5-phosphate is a key intermediate of the pentose phosphate pathway (PPP), a central metabolic route for the synthesis of NADPH and precursor metabolites for nucleotide and aromatic amino acid biosynthesis.[5] Once formed, D-xylulose-5-phosphate enters the non-oxidative branch of the PPP, where it can be interconverted with other pentose phosphates like ribulose-5-phosphate and ribose-5-phosphate.[5]
Transport of this compound Across the Microbial Membrane
For this compound to be metabolized, it must first be transported into the microbial cell. Microorganisms have evolved a variety of transport systems for sugars, and this compound often utilizes transporters primarily intended for other pentoses, most notably D-xylose. The two major classes of transporters involved are proton-coupled symporters and ABC (ATP-binding cassette) transporters.
Proton-Coupled Symporters
Many bacteria utilize proton motive force to drive the uptake of sugars against a concentration gradient.[6] These systems, often belonging to the Major Facilitator Superfamily (MFS), co-transport a proton with a sugar molecule. The XylE protein in Escherichia coli is a well-characterized D-xylose/H+ symporter that can also transport this compound.[7]
ABC Transporters
ABC transporters are multi-protein complexes that use the energy from ATP hydrolysis to transport substrates across membranes.[8] In the context of pentose uptake, these systems typically consist of a periplasmic substrate-binding protein, a transmembrane channel, and a cytoplasmic ATPase. The XylFGH system in E. coli is a high-affinity ABC transporter for D-xylose that can also facilitate the uptake of this compound.[9]
Regulation of this compound Metabolism
The genes encoding the enzymes for this compound catabolism are typically under tight regulatory control to ensure that they are only expressed when this compound or a related inducer is present. The regulation of this compound metabolism is often integrated with the regulatory network for D-xylose utilization. In many bacteria, this is controlled by a transcriptional regulator, commonly a member of the LacI/GalR family of repressors or the AraC/XylS family of activators.
A well-studied example is the xyl operon in Escherichia coli, which is regulated by the XylR protein.[6] In the absence of an inducer, XylR binds to operator regions in the promoter of the xyl genes, preventing transcription. When D-xylose (and presumably this compound or a metabolite) is present, it binds to XylR, causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription of the operon.[10] This system is also often subject to catabolite repression, where the presence of a preferred carbon source like glucose prevents the expression of the xyl operon.[9]
Quantitative Data on this compound Metabolism
The efficiency of this compound metabolism varies between different microbial species and is dependent on the kinetic properties of the involved enzymes and transporters.
Table 1: Kinetic Parameters of this compound Isomerases from Various Microorganisms
| Microorganism | Substrate | K_m (mM) | V_max (U/mg) | Optimal pH | Optimal Temp (°C) | Metal Ion Cofactor | Reference |
| Cohnella laevoribosii RI-39 | This compound | 22.4 ± 1.5 | 5434.8 | 6.5 | 70 | Mn²⁺ | [11][12][13] |
| Bacillus velezensis | This compound | 15.8 ± 1.2 | 8.9 ± 0.5 | 6.5 | 55 | Co²⁺ | |
| Thermofilum sp. ex4484_79 | This compound | 73 ± 6.6 | 338 ± 14.9 | 7.0 | >95 | Mn²⁺ |
Table 2: Kinetic Parameters of Xylulokinases from Various Microorganisms
| Microorganism | Substrate | K_m (mM) | Optimal pH | Reference |
| Saccharomyces cerevisiae | D-Xylulose | 0.31 ± 0.01 | 6.5 | [10] |
| Mucor circinelloides | D-Xylulose | 0.29 | 7.4 | |
| Aerobacter aerogenes | D-Xylulose | 0.65 | - |
Table 3: Kinetic Parameters of D-Xylose Transporters (as a proxy for this compound)
| Microorganism | Transporter | Substrate | K_m (µM) | Transport Type | Reference |
| Bacillus megaterium | XylT | D-Xylose | 103 | H⁺ Symporter | [10] |
| Lactobacillus brevis | XylT | D-Xylose | 215 | H⁺ Symporter | [10] |
| Thermoanaerobacter ethanolicus | XylF | D-Xylose | 1.5 | ABC Transporter | [10] |
| Candida succiphila | - | D-Xylose | 3800 | Active Transport | [7] |
| Kluyveromyces marxianus | - | D-Xylose | 200 | Active Transport | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.
Bacterial Growth Curve Analysis on this compound
This protocol details the procedure for determining the growth characteristics of a bacterial strain using this compound as the sole carbon source.
Materials:
-
Bacterial strain of interest
-
Minimal medium broth (e.g., M9 minimal medium)
-
Sterile this compound stock solution (e.g., 20% w/v)
-
Sterile water
-
Spectrophotometer
-
Sterile culture tubes or a 96-well microplate
-
Incubator shaker
Procedure:
-
Prepare a starter culture of the bacterial strain by inoculating a single colony into a rich medium (e.g., LB broth) and incubating overnight at the optimal growth temperature.
-
The next day, wash the cells from the starter culture by centrifuging at 5000 x g for 10 minutes, removing the supernatant, and resuspending the cell pellet in sterile minimal medium lacking a carbon source. Repeat this washing step twice to remove any residual rich medium.
-
Prepare the experimental cultures by adding the washed cell suspension to fresh minimal medium containing this compound as the sole carbon source at a final concentration of, for example, 0.4% (w/v). The initial optical density at 600 nm (OD₆₀₀) should be adjusted to approximately 0.05.
-
As a control, prepare a culture in minimal medium with a well-metabolized sugar like glucose and another with no carbon source.
-
Incubate the cultures at the optimal growth temperature with shaking.
-
At regular time intervals (e.g., every 1-2 hours), measure the OD₆₀₀ of each culture using a spectrophotometer.
-
Plot the OD₆₀₀ values against time to generate growth curves.
This compound Isomerase Enzyme Assay
This protocol describes a colorimetric method to determine the activity of this compound isomerase.
Materials:
-
Cell-free extract or purified enzyme solution
-
Sodium phosphate buffer (50 mM, pH 6.5)
-
MnCl₂ solution (10 mM)
-
This compound solution (200 mM)
-
Cysteine-carbazole-sulfuric acid reagent
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
50 µL of 50 mM sodium phosphate buffer (pH 6.5)
-
12.5 µL of 10 mM MnCl₂
-
An appropriate volume of enzyme solution
-
Sterile water to a final volume of 100 µL.
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 70°C for the C. laevoribosii enzyme) for 5 minutes.[11]
-
Initiate the reaction by adding 25 µL of 200 mM this compound solution.
-
Incubate the reaction for a defined period (e.g., 10 minutes) during which the reaction is linear.
-
Stop the reaction by placing the tube on ice.
-
To determine the amount of D-xylulose produced, add 1.5 mL of the cysteine-carbazole-sulfuric acid reagent and incubate at room temperature for 2 hours.
-
Measure the absorbance at 560 nm.
-
Create a standard curve using known concentrations of D-xylulose to quantify the product.
-
One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the assay conditions.
HPLC Analysis of this compound and D-Xylulose
This protocol outlines a method for the separation and quantification of this compound and its isomer D-xylulose from a microbial culture or enzymatic reaction.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Aminex HPX-87H column (or similar carbohydrate analysis column).
-
Sulfuric acid solution (e.g., 0.01 N) as the mobile phase.
-
Standards of this compound and D-xylulose.
-
Syringe filters (0.22 µm).
Procedure:
-
Prepare samples by centrifuging the culture or reaction mixture to remove cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Set up the HPLC system with the Aminex HPX-87H column at an elevated temperature (e.g., 60-75°C) to improve peak resolution.
-
Use a mobile phase of dilute sulfuric acid at a constant flow rate (e.g., 0.6 mL/min).
-
Inject a known volume of the prepared sample onto the column.
-
Monitor the elution of the sugars using the RI detector.
-
Prepare a series of standard solutions of this compound and D-xylulose of known concentrations and inject them to create a calibration curve.
-
Identify and quantify the this compound and D-xylulose in the samples by comparing their retention times and peak areas to the standard curves.
Conclusion and Future Directions
The study of this compound metabolism in microorganisms is a rapidly evolving field. While the core catabolic pathway is largely understood to mirror that of D-xylose, there is still much to be discovered about the diversity of specific enzymes, the intricacies of transport kinetics, and the fine-tuning of regulatory networks across different microbial species. For researchers in drug development, understanding these pathways can open doors to the biocatalytic production of rare sugars that serve as precursors for novel therapeutics. For scientists and metabolic engineers, the knowledge of this compound metabolism provides a toolkit for designing and optimizing microbial cell factories for the production of biofuels and other valuable chemicals from pentose-rich biomass. Future research should focus on the discovery and characterization of novel this compound specific transporters and regulatory elements, which will be crucial for the rational engineering of microorganisms for efficient this compound utilization.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Glucose - Wikipedia [en.wikipedia.org]
- 3. Proton-linked sugar transport systems in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proton-linked D-xylose transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporter - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a novel this compound isomerase from Cohnella laevoribosii RI-39 sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme expression kinetics by Escherichia coli during transition from rich to minimal media depends on proteome reserves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose Transport in Escherichia coli: From Basics to Transport Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
The Isolation of D-Lyxose: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxose is a rare aldopentose sugar of significant interest in the pharmaceutical and biotechnology sectors, serving as a key chiral building block for the synthesis of novel therapeutic agents, including antiviral nucleoside analogs and anti-tumor immunostimulants.[1] Unlike its abundant epimer, D-xylose, this compound is not prevalent in nature, necessitating its production through synthetic routes.[2] This technical guide provides an in-depth review of the historical discovery and the evolution of isolation and synthesis methodologies for this compound. We detail the seminal classical chemical methods, such as the Kiliani-Fischer synthesis, and contrast them with modern, more efficient chemoenzymatic and microbial strategies. This guide offers comprehensive experimental protocols, quantitative data for yield and efficiency comparisons, and visual workflows to fully elucidate the core processes involved in this compound production.
Discovery and Early History
The history of this compound is intrinsically linked to the foundational work of Hermann Emil Fischer, the Nobel laureate who established the stereochemical configuration of sugars in the late 19th century.[3][4] Fischer's systematic approach to carbohydrate chemistry, utilizing reactions that extended the carbon chain of sugars, allowed for the synthesis and structural elucidation of numerous monosaccharides.[5]
The primary classical method for obtaining novel sugars like this compound was the Kiliani-Fischer synthesis . This process lengthens the carbon chain of an aldose by one atom, crucially creating a new chiral center at the C-2 position.[6] Consequently, the synthesis yields two C-2 epimers. Starting from the four-carbon aldose D-threose, the Kiliani-Fischer synthesis produces both D-xylose and its C-2 epimer, this compound.[5] This landmark chemical synthesis was not only a feat of organic chemistry but also the principal method for accessing rare pentoses like this compound for decades, paving the way for the study of its chemical properties and potential applications.
Classical Chemical Synthesis Protocols
Classical chemical methods are characterized by their ingenuity in manipulating stereochemistry but are often hampered by low yields, the use of toxic reagents, and challenging product separation.
Kiliani-Fischer Synthesis from D-Threose
The Kiliani-Fischer synthesis is a cornerstone of classical carbohydrate chemistry, enabling the ascent of a sugar series by one carbon. The process begins with nucleophilic addition of cyanide to the aldehyde group of the starting sugar, followed by hydrolysis and reduction.
Experimental Protocol:
-
Cyanohydrin Formation: D-threose is reacted with an aqueous solution of sodium cyanide (NaCN). The cyanide ion undergoes nucleophilic addition to the carbonyl carbon of the aldehyde group, forming a mixture of two diastereomeric cyanohydrins (D-lyxononitrile and D-xylononitrile).[5]
-
Hydrolysis and Lactonization: The resulting cyanohydrin mixture is heated in water. This hydrolyzes the nitrile group into a carboxylic acid. The newly formed aldonic acid readily undergoes intramolecular esterification to form a more stable five-membered ring structure, a γ-lactone.[5]
-
Separation: The two diastereomeric lactones (D-lyxono-1,4-lactone and D-xylono-1,4-lactone) are separated. This is a critical and often difficult step, typically achieved by fractional crystallization or column chromatography.
-
Reduction: The isolated D-lyxono-1,4-lactone is reduced to the corresponding aldose. Classically, this is performed using a sodium amalgam (Na(Hg)) in a dilute acid solution.[7] More modern variations may use a poisoned catalyst (e.g., Palladium on Barium Sulfate, Pd/BaSO₄) with hydrogen gas to reduce the cyanohydrin directly to an imine, which then hydrolyzes to the aldehyde.[8]
-
Purification: The final this compound product is purified from the reaction mixture, typically by crystallization.
Molybdate-Catalyzed Epimerization of D-Xylose
A more direct chemical route is the epimerization of the more abundant D-xylose. This reaction leverages the ability of molybdate ions in an acidic solution to catalyze the inversion of the hydroxyl group at the C-2 position.
Experimental Protocol:
-
Reaction Setup: A solution of D-xylose (e.g., 2 g) and molybdic acid (e.g., 200 mg) in water (e.g., 20 mL) is prepared in a reaction vessel.[3]
-
Epimerization: The mixture is heated at 90°C for approximately 6-8 hours.[3] During this time, an equilibrium is established between D-xylose and this compound.
-
Deionization: After heating, the solution is cooled and deionized using an anion-exchange resin (e.g., Amberlite IRA-45) to remove the molybdate catalyst.[3]
-
Purification: The resulting syrup, containing a mixture of D-xylose and this compound, requires separation. This is typically achieved via preparative chromatography, which is challenging due to the structural similarity of the epimers.
Modern Chemoenzymatic and Microbial Synthesis
The limitations of classical chemical synthesis have driven the development of biotechnological routes that offer higher specificity, milder reaction conditions, and improved yields. These methods often involve multiple enzymatic steps starting from inexpensive and abundant sugars like D-glucose or D-xylose.
Enzymatic Isomerization of D-Xylulose
The most direct enzymatic route to this compound is the isomerization of D-xylulose, a reaction catalyzed by the enzyme this compound isomerase (LI, EC 5.3.1.15).[9][10] D-xylulose itself can be produced from the abundant pentose D-xylose using D-xylose isomerase (XI).
Experimental Protocol:
-
Enzyme Preparation: this compound isomerase is required. This can be a purified recombinant enzyme or utilized within permeabilized whole microbial cells (e.g., toluene-treated Acinetobacter sp.) that express the enzyme.[11] The use of whole cells can obviate the need for complex enzyme purification.
-
Reaction Mixture: A buffered solution is prepared containing D-xylulose as the substrate. The optimal pH and temperature are specific to the enzyme source (see Table 2). The reaction typically requires a divalent metal cofactor, most commonly Manganese (Mn²⁺) or Cobalt (Co²⁺), at a concentration of approximately 1 mM.[12][13]
-
Isomerization Reaction: The enzyme preparation is added to the D-xylulose solution, and the mixture is incubated at the optimal temperature (e.g., 45-70°C) for several hours until equilibrium is approached. The reaction progress can be monitored by measuring the formation of this compound using techniques like HPLC.
-
Product Purification: A significant challenge is the separation of this compound from unreacted D-xylulose. A highly effective method involves the selective biological removal of the ketose.[11]
-
Enzyme Inactivation: The reaction is stopped, and the isomerase is denatured and removed (e.g., by heat treatment followed by centrifugation).
-
Selective Degradation: The resulting supernatant, containing both this compound and D-xylulose, is incubated with a yeast strain that preferentially metabolizes D-xylulose, such as Saccharomyces cerevisiae.[11]
-
Final Purification: After the yeast has consumed the D-xylulose, the cells are removed by centrifugation. The supernatant is then further purified (e.g., using activated charcoal and ion-exchange chromatography) and concentrated to yield crystalline this compound.[11]
-
Quantitative Data on Synthesis and Isolation
The efficiency of this compound production varies significantly between classical and modern methodologies. The following tables summarize key quantitative data for comparison.
Table 1: Comparison of this compound Synthesis Yields
| Method | Starting Material | Key Reagent/Enzyme | Reported Yield/Conversion | Reference(s) |
| Kiliani-Fischer Synthesis | D-Threose | NaCN, Na(Hg) | ~30% (overall chemical yield) | [5] |
| Molybdate Epimerization | D-Xylose | Molybdic Acid | D-Xylose:this compound ratio of ~10:9 at equilibrium | [3] |
| Multi-step Microbial/Enzymatic | D-Glucose | C. famata, A. aceti, this compound Isomerase | 5% (D-arabitol from D-glucose), ~70% (this compound from D-xylulose) | [11] |
| Enzymatic Isomerization | D-Xylulose | This compound Isomerase | ~70% conversion at equilibrium | [11] |
| Chemical Synthesis | D-Arabinose | DAST reagent | 40% (overall yield over 7 steps) | [14] |
Table 2: Kinetic Properties of Selected this compound Isomerases (LIs)
| Enzyme Source | Optimum Temp (°C) | Optimum pH | Km (mM) for this compound | Vmax (U/mg) | Required Cofactor | Reference(s) |
| Thermofilum sp. | >95 | 7.0 | 74 ± 6.6 | 338 ± 14.9 | Mn²⁺ | [13] |
| Cohnella laevoribosii | 70 | 6.5 | 22.4 ± 1.5 | 5434.8 | Mn²⁺ | [9] |
| Providencia stuartii | 45 | 7.5 | 29.5 ± 2.1 | 14.6 ± 0.4 | Mn²⁺ | [1][12] |
| Bacillus velezensis | 55 | 6.5 | 3.5 ± 0.3 | 2.9 ± 0.1 | Co²⁺ | [12] |
Biochemical Significance and Metabolic Pathway
In microbial metabolism, this compound is not typically a primary carbon source. However, when available, it can be channeled into central metabolism. The key entry point is its isomerization to D-xylulose, a reaction catalyzed by this compound isomerase. D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, a key intermediate of the Pentose Phosphate Pathway (PPP). This pathway is crucial for generating NADPH and precursors for nucleotide synthesis.
Conclusion
The journey to obtain this compound, from the arduous classical syntheses of Fischer to modern, targeted enzymatic methods, mirrors the broader evolution of organic chemistry and biotechnology. While chemical methods like the Kiliani-Fischer synthesis were historically crucial for its discovery and initial characterization, their low yields and reliance on harsh reagents make them unsuitable for large-scale production. Today, chemoenzymatic and microbial strategies, particularly those employing highly specific and efficient this compound isomerases, represent the state-of-the-art. These biocatalytic methods, coupled with innovative purification techniques, provide a more sustainable and scalable platform for producing this compound, thereby facilitating its application in the development of next-generation pharmaceuticals and other high-value chemicals. Continued research into novel enzymes and metabolic engineering of microbial hosts promises to further optimize the production of this valuable rare sugar.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 3. chempap.org [chempap.org]
- 4. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 6. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. biochem313.wordpress.com [biochem313.wordpress.com]
- 8. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 9. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempap.org [chempap.org]
- 11. Production of this compound from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
- 14. A new synthesis of this compound from d-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Novel Sugar Metabolism and Core Anabolic Pathways: An In-depth Technical Guide to D-Lyxose Metabolism and the Pentose Phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of D-lyxose metabolism and its intricate connection with the central metabolic pathway, the Pentose Phosphate Pathway (PPP). This compound, a rare sugar, presents unique opportunities in metabolic engineering and as a potential therapeutic agent. Understanding its catabolism is pivotal for harnessing its potential. This document details the enzymatic reactions, metabolic intermediates, and regulatory aspects of this compound utilization, with a specific focus on its entry into the non-oxidative phase of the PPP. We present curated quantitative data on key enzyme kinetics, detailed experimental protocols for pertinent assays, and visual representations of the involved metabolic and experimental workflows to facilitate a deeper understanding and further research in this area.
Introduction
The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, crucial for generating NADPH, which provides reducing power for biosynthesis and antioxidant defense, and for producing precursors for nucleotide and aromatic amino acid synthesis.[1] While glucose is the canonical substrate for the PPP, the metabolism of other, less common sugars, such as this compound, offers insights into metabolic flexibility and opens avenues for novel biotechnological and therapeutic applications.
This compound is a C2 epimer of D-xylose and is not widely found in nature. However, certain microorganisms possess the enzymatic machinery to metabolize it.[2] The primary route for this compound catabolism involves its isomerization to D-xylulose, a ketopentose that is subsequently phosphorylated to D-xylulose-5-phosphate, a key intermediate of the non-oxidative PPP.[3] This entry point bypasses the oxidative phase of the PPP, directly influencing the flux through the non-oxidative reactions catalyzed by transketolase and transaldolase.
This guide will delve into the core aspects of this compound metabolism, its integration with the PPP, and the experimental methodologies required to study these processes.
This compound Metabolism: The Entry Point to the Pentose Phosphate Pathway
The catabolism of this compound is initiated by the enzyme This compound isomerase (D-LI) (EC 5.3.1.15), which catalyzes the reversible isomerization of this compound to D-xylulose.[3]
This compound ⇌ D-Xylulose
D-xylulose is then phosphorylated by xylulokinase to D-xylulose-5-phosphate, which directly enters the non-oxidative branch of the PPP.
Key Enzyme: this compound Isomerase (D-LI)
This compound isomerase is a metal-dependent enzyme that exhibits broad substrate specificity, also acting on other sugars like D-mannose and L-ribose.[4] The kinetic properties of D-LI vary among different microbial sources.
Table 1: Kinetic Parameters of this compound Isomerase from Various Microorganisms
| Microorganism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Metal Cofactor | Reference |
| Thermofilum sp. | This compound | 73 ± 6.6 | 338 ± 14.9 | 7.0 | 95 | Mn2+ | [2] |
| Bacillus velezensis | This compound | 25.1 ± 1.2 | 15.2 ± 0.5 | 6.5 | 55 | Co2+ | |
| Cohnella laevoribosii | This compound | 22.4 ± 1.5 | 5434.8 | 6.5 | 70 | Mn2+ | |
| Thermotoga neapolitana | This compound | 50.3 ± 2.1 | 120.5 ± 2.5 | 7.5 | 85 | Mn2+, Co2+ | |
| Caldanaerobacter subterraneus | This compound | 33.1 ± 1.8 | 189.4 ± 5.2 | 7.0 | 75 | Mn2+ |
Integration with the Non-Oxidative Pentose Phosphate Pathway
D-xylulose-5-phosphate, the product of this compound metabolism, is a central intermediate in the non-oxidative PPP. This phase of the pathway involves a series of reversible reactions catalyzed by two key enzymes: transketolase and transaldolase . These enzymes interconvert pentose phosphates and glycolytic intermediates, namely fructose-6-phosphate and glyceraldehyde-3-phosphate.
The entry of D-xylulose-5-phosphate from this compound metabolism directly fuels these reactions, influencing the cellular pools of erythrose-4-phosphate (a precursor for aromatic amino acids) and ribose-5-phosphate (a precursor for nucleotides).
Experimental Protocols
This compound Isomerase Activity Assay
This protocol is based on the cysteine-carbazole method, which measures the formation of the ketose product (D-xylulose) from the aldose substrate (this compound).[2]
Materials:
-
This compound solution (e.g., 100 mM in 50 mM buffer)
-
Enzyme solution (purified this compound isomerase or cell lysate)
-
50 mM Buffer (e.g., Bis-Tris, pH 7.0)
-
1 mM MnCl2
-
70% (v/v) Sulfuric acid
-
0.12% (w/v) Carbazole in absolute ethanol
-
1.5% (w/v) Cysteine hydrochloride solution
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
500 µL of 50 mM Buffer (pH 7.0)
-
50 µL of 10 mM MnCl2
-
50 µL of 1 M this compound
-
Appropriate volume of enzyme solution
-
Adjust the final volume to 600 µL with buffer.
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 95°C for TsLI) for a defined period (e.g., 10-30 minutes).[2]
-
Stop the reaction by placing the tube on ice.
-
To a new tube, add 100 µL of the reaction mixture.
-
Add 100 µL of 1.5% cysteine hydrochloride solution and mix.
-
Add 3 mL of 70% sulfuric acid and mix vigorously.
-
Add 100 µL of 0.12% carbazole solution and mix.
-
Incubate at room temperature for 30 minutes to allow color development.
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of D-xylulose.
-
Calculate the enzyme activity in Units (U), where 1 U is defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the assay conditions.
Transketolase Activity Assay
This is a coupled enzyme assay that measures the rate of NADH oxidation.[5]
Materials:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Substrates: Ribose-5-phosphate and Xylulose-5-phosphate (or generate in situ from ribose-5-phosphate)
-
Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase
-
NADH
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a master mix containing reaction buffer, coupling enzymes, and NADH.
-
Add the cell lysate or purified transketolase to a cuvette.
-
Add the master mix to the cuvette.
-
Initiate the reaction by adding the substrates (ribose-5-phosphate and xylulose-5-phosphate).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the transketolase activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Metabolite Extraction for LC-MS Analysis
This protocol is for the extraction of polar metabolites, including sugar phosphates, from bacterial or yeast cells.
Materials:
-
Cell culture
-
Quenching solution: 60% (v/v) methanol, pre-chilled to -40°C
-
Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C
-
Centrifuge capable of reaching low temperatures
Procedure:
-
Rapidly quench the metabolism of a known quantity of cells by adding the culture to the pre-chilled quenching solution.
-
Centrifuge the cell suspension at low temperature (e.g., -9°C) to pellet the cells.
-
Remove the supernatant and resuspend the cell pellet in the pre-chilled extraction solvent.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for LC-MS analysis.
Metabolic Flux Analysis using Isotopic Tracers
To quantitatively understand the flow of carbon from this compound through the PPP, metabolic flux analysis (MFA) using stable isotope tracers is the method of choice.[6][7] By feeding cells with 13C-labeled this compound (if available) or more commonly, using 13C-labeled glucose and observing the labeling patterns in downstream metabolites, the relative activities of different pathways can be determined.
A common approach involves using [1,2-13C2]glucose.[8] The metabolism of this tracer through the oxidative PPP results in the loss of the C1 label, leading to singly labeled pentose phosphates. In contrast, entry into the non-oxidative PPP via glycolysis retains both labels. By analyzing the mass isotopomer distribution of PPP intermediates and downstream metabolites like lactate or amino acids using GC-MS or LC-MS, the flux through the oxidative and non-oxidative branches can be deconvoluted.[8][9]
Conclusion and Future Directions
The metabolism of this compound provides a direct entry point into the non-oxidative branch of the Pentose Phosphate Pathway, offering a unique model to study the regulation and dynamics of this crucial metabolic network. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in academia and industry. Future research should focus on elucidating the regulatory mechanisms that govern this compound uptake and metabolism, exploring the metabolic fate of this compound in various cell types, and leveraging this knowledge for the development of novel bioproduction platforms and therapeutic strategies. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and dynamic metabolic modeling, will be instrumental in unraveling the complexities of this compound metabolism and its impact on cellular physiology.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ketol-isomerase - Wikipedia [en.wikipedia.org]
- 4. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
A Technical Guide to the Thermochemical Stability of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermochemical data pertinent to the stability of D-Lyxose, a pentose sugar of significant interest in various biochemical and pharmaceutical applications. Understanding the energetic landscape of this compound is crucial for its application in drug design, metabolic pathway analysis, and as a synthon in chemical manufacturing. This document outlines the key thermochemical parameters, details the experimental and computational methodologies used for their determination, and presents logical workflows for these processes.
Thermochemical Data for Aldopentose Stability
Direct experimental thermochemical data for this compound are not extensively published. However, values for its standard formation properties have been derived through thermochemical network calculations, leveraging comprehensive experimental data from its isomers. For comparative purposes, this guide presents the experimentally determined thermochemical data for α-D-xylose, a closely related C-2 epimer of this compound, as detailed in the comprehensive study by Ribeiro da Silva et al.[1][2][3]. These values provide a critical reference point for understanding the stability of C5 sugars.
The thermochemical network calculations performed in the study of α-D-xylose led to the derivation of standard formation properties for this compound in both crystalline (cr) and aqueous (aq) states at T = 298.15 K.[1][2][3][4] Unfortunately, the specific numerical results of these calculations for this compound are not detailed in the publicly available abstracts of the primary literature. Access to the full publication is required to obtain these specific values.
Table 1: Experimental Thermochemical Data for α-D-xylose(cr) at T = 298.15 K and p° = 0.1 MPa
| Thermochemical Property | Symbol | Value |
| Standard Molar Enthalpy of Combustion | ΔcH° | -(2342.2 ± 0.8) kJ·mol⁻¹[2] |
| Standard Molar Enthalpy of Formation | ΔfH° | -(1054.5 ± 1.1) kJ·mol⁻¹[1][3] |
| Third Law Standard Molar Entropy | S° | (175.3 ± 1.9) J·K⁻¹·mol⁻¹[1][3] |
| Standard Molar Gibbs Energy of Formation | ΔfG° | -(750.5 ± 1.0) kJ·mol⁻¹[1][3] |
| Standard Molar Heat Capacity | Cp° | (178.1 ± 1.8) J·K⁻¹·mol⁻¹[2] |
Note: These values serve as a robust proxy for understanding the general thermochemical stability of this compound.
Methodologies for Determining Thermochemical Stability
The determination of thermochemical data for carbohydrates like this compound relies on a combination of precise experimental measurements and advanced computational modeling.
Experimental Protocols
2.1.1. Oxygen Bomb Calorimetry for Enthalpy of Combustion
Oxygen bomb calorimetry is the primary experimental technique for determining the enthalpy of combustion of solid organic compounds, from which the standard enthalpy of formation is derived.
Detailed Protocol:
-
Sample Preparation:
-
The carbohydrate sample (e.g., this compound) is dried to a constant mass to eliminate any residual water.
-
A precise mass of the sample (typically 0.5 g to 1.5 g) is pressed into a pellet.
-
The pellet is weighed to a high degree of accuracy.
-
-
Calorimeter Calibration:
-
The calorimeter is calibrated using a substance with a known enthalpy of combustion, typically benzoic acid.
-
A pellet of benzoic acid is combusted under identical conditions to the sample, and the temperature rise of the surrounding water is measured.
-
This allows for the determination of the heat capacity of the calorimeter system.
-
-
Combustion Procedure:
-
The sample pellet is placed in a crucible within the decomposition vessel ("bomb").
-
A fuse wire is positioned to be in contact with the sample.
-
A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The pressurized bomb is submerged in a known quantity of water in the calorimeter's insulated container.
-
The system is allowed to reach thermal equilibrium.
-
The sample is ignited by passing an electric current through the fuse wire.
-
-
Data Acquisition and Analysis:
-
The temperature of the water in the calorimeter is monitored with high precision as a function of time until a maximum temperature is reached and the system begins to cool.
-
The corrected temperature rise is used, along with the heat capacity of the calorimeter, to calculate the heat released during combustion.
-
Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.
-
The standard molar enthalpy of combustion is then calculated from the corrected heat release and the molar mass of the sample.
-
2.1.2. Heat Capacity Measurement using a Physical Property Measurement System (PPMS)
A Physical Property Measurement System (PPMS) is utilized to measure the heat capacity of a substance over a wide range of temperatures with high accuracy. This data is essential for calculating entropy and Gibbs free energy at different temperatures.
Detailed Protocol:
-
Sample Preparation and Mounting:
-
A small, precisely weighed sample of the crystalline carbohydrate is used.
-
The sample is affixed to a sample platform (puck) using a minimal amount of thermal grease to ensure good thermal contact.
-
-
Addenda Measurement:
-
To account for the heat capacity of the sample platform and the thermal grease, an initial measurement is performed on the empty platform with the grease applied. This is known as the addenda measurement.
-
-
Measurement Procedure:
-
The sample puck is placed in a high-vacuum chamber within the PPMS to ensure thermal isolation.
-
The system measures heat capacity using a relaxation method. A known amount of heat is applied to the sample platform, causing its temperature to rise. The heat source is then turned off, and the system's temperature relaxes back to the base temperature.
-
The time constant of this relaxation is directly related to the heat capacity of the sample and the addenda.
-
This process is repeated automatically at various temperature setpoints over the desired range (e.g., from near absolute zero to above room temperature).
-
-
Data Analysis:
-
The PPMS software automatically subtracts the heat capacity of the addenda from the total measured heat capacity at each temperature point to yield the heat capacity of the sample.
-
The measured heat capacity values as a function of temperature are then used to calculate thermodynamic functions such as the standard molar entropy (S°) and the change in enthalpy (H° - H°₀) by integrating the heat capacity data.
-
Computational Protocols
2.2.1. High-Accuracy Composite Methods (e.g., Gaussian-4 Theory)
Computational quantum chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-accuracy composite methods, such as Gaussian-4 (G4) theory, combine the results of several calculations to achieve high accuracy.
Detailed Workflow:
-
Geometry Optimization:
-
An initial 3D structure of the this compound molecule (in its various conformational and anomeric forms) is generated.
-
The molecular geometry is optimized using a reliable and computationally efficient method, such as Density Functional Theory (DFT) with the B3LYP functional and a moderately sized basis set (e.g., 6-31G(2df,p)). This step locates the minimum energy conformation of the molecule.
-
-
Vibrational Frequency Calculation:
-
At the optimized geometry, a vibrational frequency calculation is performed using the same level of theory (B3LYP/6-31G(2df,p)).
-
The results of this calculation are used to:
-
Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Calculate the zero-point vibrational energy (ZPVE).
-
Determine the thermal corrections to the enthalpy and Gibbs free energy, which account for the contributions of translational, rotational, and vibrational motion at a given temperature (e.g., 298.15 K).
-
-
-
Single-Point Energy Calculations:
-
To improve the accuracy of the electronic energy, a series of single-point energy calculations are performed at the optimized geometry using higher levels of theory and larger basis sets. These typically include:
-
Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).
-
Møller-Plesset perturbation theory (MP2 and MP4).
-
Calculations with very large basis sets to extrapolate to the complete basis set (CBS) limit.
-
-
-
Energy Correction and Combination:
-
The G4 protocol combines the energies from the various calculations in a specific, predefined manner to cancel out errors inherent in each individual calculation. This includes corrections for:
-
Basis set incompleteness.
-
Electron correlation effects beyond the CCSD(T) level.
-
Higher-level empirical corrections.
-
-
-
Calculation of Thermochemical Properties:
-
The final, high-accuracy G4 energy is combined with the ZPVE and thermal corrections from the frequency calculation to yield the total enthalpy and Gibbs free energy of the molecule.
-
The standard enthalpy of formation (ΔfH°) can then be calculated by considering the atomization energy of the molecule and the experimentally known enthalpies of formation of the constituent atoms.
-
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the determination of thermochemical data for this compound.
References
A Technical Guide to the Spectroscopic Properties of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of D-Lyxose, a key aldopentose sugar. Understanding its structural and conformational characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its application in glycobiology, medicinal chemistry, and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents logical workflows for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of this compound in solution. Due to intramolecular cyclization, this compound primarily exists as a mixture of α- and β-pyranose anomers, which are in equilibrium (mutarotation).
In aqueous solution, this compound establishes an equilibrium with a majority of the α-anomer. Studies have shown the ratio of α- to β-anomers to be approximately 66:34.[1] The pyranose (six-membered ring) forms are dominant in solution.[1]
The ¹H NMR spectrum of this compound in deuterium oxide (D₂O) displays characteristic signals that confirm its structure and anomeric composition. The anomeric protons (H-1) are the most deshielded, appearing in the 4.5-5.5 ppm region, distinct from the other ring protons which form a complex, overlapping multiplet region between 3.0 and 4.5 ppm.[2] The α-anomeric proton typically resonates at a lower field (higher ppm) than the β-anomeric proton.[3]
Table 1: ¹H NMR Chemical Shift Data for this compound Anomers in D₂O
| Proton | Anomer | Approximate Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz |
|---|---|---|---|
| H-1 | α-pyranose | Downfield (e.g., ~5.2) | d, small J value (axial-equatorial) |
| H-1 | β-pyranose | Upfield (e.g., ~4.6) | d, large J value (axial-axial) |
| H-2 to H-5 | Both | 3.0 - 4.5 | Complex, overlapping multiplets |
Note: Specific chemical shifts can vary based on concentration, temperature, and pH. The assignments for H-2 to H-5 typically require advanced 2D NMR techniques like COSY and HSQC for full resolution.
The ¹³C NMR spectrum provides a distinct signal for each of the five carbon atoms in the this compound ring, offering a clear fingerprint for each anomer. The anomeric carbon (C-1) is the most deshielded, appearing around 95 ppm.
Table 2: ¹³C NMR Chemical Shift (δ) Data for this compound Anomers in D₂O
| Carbon Atom | α-pyranose (δ ppm)[4] | β-pyranose (δ ppm)[4] |
|---|---|---|
| C-1 | 95.5 | 95.9 |
| C-2 | 71.5 | 71.5 |
| C-3 | 72.0 | 74.2 |
| C-4 | 69.0 | 68.0 |
| C-5 | 64.6 | 65.7 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is dominated by features characteristic of its multiple hydroxyl groups and alkane backbone.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 (broad) | O-H stretching | Hydroxyl (-OH) |
| 3000 - 2850 | C-H stretching | Alkane (-CH, -CH₂) |
| ~1450 | C-H bending | Alkane (-CH, -CH₂) |
| 1200 - 950 ("Fingerprint Region") | C-O stretching, C-C stretching | Alcohol, Ether |
The broad, strong absorption in the 3600-3200 cm⁻¹ region is a hallmark of the extensive hydrogen bonding network of the hydroxyl groups.[5][6] The complex series of bands in the 1200-950 cm⁻¹ "fingerprint" region is unique to the specific structure of this compound and can be used to distinguish it from other monosaccharides.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.
-
Molecular Formula: C₅H₁₀O₅
-
Average Molecular Weight: 150.13 g/mol
-
Monoisotopic Mass: 150.052823 Da
Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to analyze underivatized carbohydrates, minimizing fragmentation and preserving the molecular ion. In ESI, this compound is commonly observed as adducts with ions like sodium ([M+Na]⁺) or as a deprotonated molecule ([M-H]⁻) in negative ion mode.
Fragmentation of monosaccharides in tandem MS (MS/MS) experiments often involves complex pathways including sequential losses of water (H₂O) and cross-ring cleavages.[8]
Table 4: Example GC-MS Fragmentation Data for this compound Derivative
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |
|---|---|---|
| 103 | 999 | Cross-ring cleavage fragment |
| 147 | 272 | Fragment from silylated derivative |
| 217 | 713 | [M - CH₃ - TMSOH]⁺ (for TMS derivative) |
Note: This data is typical for a derivatized sample (e.g., trimethylsilyl derivative) required for GC-MS analysis. The fragmentation of native this compound under soft ionization would be different.
Visualizations
Caption: this compound interconversion between α and β anomers via the open-chain form.
Caption: Standard workflow from sample preparation to data analysis for this compound.
Caption: Common fragmentation pathways for this compound in tandem mass spectrometry.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9%). For quantitative measurements, a known concentration is prepared. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.[2] Tune and shim the instrument to ensure homogeneity of the magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum. Use solvent suppression techniques (e.g., presaturation) to attenuate the residual HOD signal.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans may be required due to the low natural abundance of ¹³C.
-
2D NMR: To unambiguously assign all signals, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[9][10]
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to an internal standard or the residual HOD peak (typically ~4.79 ppm at 25 °C).
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy Protocol
-
Sample Preparation: Place a small amount (a few milligrams) of solid, dry this compound powder directly onto the surface of the ATR crystal (e.g., diamond or ZnSe). Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Background Collection: With the ATR crystal clean and no sample present, collect a background spectrum. This is crucial to subtract the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.
-
Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[11]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a water/acetonitrile mixture. Further dilute to a working concentration (e.g., 1-10 µg/mL).
-
Prepare the LC mobile phases. For carbohydrate analysis on an amino or HILIC column, typical mobile phases are A: water with a modifier (e.g., ammonium hydroxide) and B: acetonitrile.
-
-
Chromatographic Separation:
-
Equilibrate a suitable HPLC column (e.g., an amino-propyl or HILIC column) with the initial mobile phase conditions.
-
Inject a small volume (e.g., 1-5 µL) of the this compound solution.
-
Run a gradient elution, typically starting with a high percentage of organic solvent (e.g., 80% acetonitrile) and decreasing it over time to elute the polar carbohydrate.
-
-
Mass Spectrometry Detection:
-
Use an ESI source, typically in negative ion mode, to detect the deprotonated molecule [M-H]⁻.[12]
-
Set the mass spectrometer to scan over a relevant m/z range (e.g., m/z 100-200) for full scan analysis or to monitor specific transitions in MS/MS mode (e.g., precursor ion m/z 149.05).
-
-
Data Analysis: Analyze the resulting chromatograms and mass spectra to confirm the retention time and the mass-to-charge ratio of this compound.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 4. omicronbio.com [omicronbio.com]
- 5. diva-portal.org [diva-portal.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 8. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Content Determination of Mono-, Di-, and Fructo-oligosaccharides in Citrus Fruit Juices Using an FTIR-PLS Method Based on Selected Absorption Bands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
D-Lyxose: A Comprehensive Technical Guide on a Rare Sugar with Significant Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxose, a rare aldopentose sugar, is emerging as a molecule of significant interest in the fields of biochemistry, pharmaceutical sciences, and biotechnology.[1][2] As an epimer of D-Xylose, its unique stereochemistry imparts distinct biological properties, positioning it as a valuable chiral building block for the synthesis of novel therapeutic agents, including antiviral and anti-tumor compounds.[1] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, biochemical significance, and detailed experimental protocols for its synthesis, analysis, and biological evaluation. Furthermore, it elucidates the metabolic pathway of this compound and its integration into central carbon metabolism. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and application of rare sugars in drug discovery and development.
Introduction to this compound as a Rare Sugar
Rare sugars are monosaccharides that are present in nature in limited quantities.[3] The International Society of Rare Sugars (ISRS) has classified several monosaccharides as rare, including the pentose this compound.[4] While not as abundant as common sugars like D-glucose or D-fructose, this compound is found in trace amounts in some plant tissues and microbial metabolites.[5] It is a C'-2 epimer of D-Xylose and exists as a white crystalline solid at room temperature, readily soluble in water.[5][6][7] The unique structural configuration of this compound makes it a valuable synthon for the chemical and enzymatic synthesis of other rare sugars and biologically active molecules.[1][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental settings.
| Property | Value | References |
| Chemical Formula | C5H10O5 | [2][4] |
| Molecular Weight | 150.13 g/mol | [4][8] |
| CAS Number | 1114-34-7 | [2] |
| Appearance | White to slightly yellow crystalline powder | [2][5] |
| Melting Point | 108-112 °C | [5][8] |
| Solubility | Readily soluble in water | [2] |
| Optical Rotation | D-line, specific rotation value varies with conditions | |
| pKa | 12.11 | [9] |
Biochemical Significance and Applications
The significance of this compound stems from its role as a precursor in the synthesis of high-value compounds and its interactions with biological systems.
Precursor for Therapeutic Agents
This compound is a key starting material for the synthesis of various biologically active molecules:
-
Antiviral Nucleoside Analogs: this compound is utilized in the synthesis of L-nucleoside analogs, which are being investigated for their antiviral properties.[1] The stereochemistry of this compound is crucial for the desired biological activity of these synthetic nucleosides.
-
Anti-tumor Drugs: It serves as a precursor for immunostimulants like alpha-galactosylceramide and other potential anti-tumor agents.[1]
-
Other Rare Sugars: this compound can be used as a synthetic intermediate for the production of other rare sugars, such as L-ribose.[1]
Role in Enzymology and Metabolism
This compound is a substrate for the enzyme this compound isomerase (EC 5.3.1.15), which catalyzes its reversible isomerization to D-xylulose.[3] D-xylulose is an intermediate in the pentose phosphate pathway (PPP), a central metabolic route for the synthesis of nucleotides and reducing equivalents (NADPH).[1] This enzymatic conversion allows microorganisms that can metabolize this compound to channel it into their central carbon metabolism.
The kinetic parameters of this compound isomerase from different microbial sources have been characterized, providing valuable data for biocatalytic applications. A summary of these kinetic parameters is presented in Table 2.
| Enzyme Source | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) | References |
| Thermofilum sp. | This compound | 74 | 338 | - | - | [10] |
| Cohnella laevoribosii | This compound | 22.4 ± 1.5 | 5434.8 | - | 84.9 ± 5.8 | |
| Bacillus velezensis | This compound | 15.6 ± 1.2 | - | 134.5 ± 2.4 | 8.6 ± 0.7 | [11] |
| Streptomyces rubiginosus | D-Xylose | 5.0 | - | 3.3 | - | [12] |
Note: The table includes data for D-Xylose as a substrate for comparison, as this compound isomerase often exhibits activity on multiple sugars.
Metabolic Pathway of this compound
The primary metabolic fate of this compound in organisms capable of its utilization is its conversion to D-xylulose, which then enters the pentose phosphate pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound.
Synthesis of this compound from D-Arabinose
This protocol describes a chemical synthesis route to produce this compound from the more readily available D-arabinose. The key step involves the inversion of configuration at the C3 position.
Materials:
-
D-Arabinose
-
(Diethylamino)sulfur trifluoride (DAST)
-
Appropriate solvents and reagents for protection and deprotection steps (e.g., acetone, sulfuric acid, sodium methoxide, etc.)
-
Silica gel for column chromatography
Procedure:
-
Protection of D-Arabinose: Protect the hydroxyl groups at C1, C2, C4, and C5 of D-arabinose, leaving the C3 hydroxyl group accessible for reaction. This can be achieved through the formation of acetal or other suitable protecting groups.
-
Inversion of Configuration at C3: Treat the protected D-arabinose derivative with DAST. This reagent will promote an SN2 reaction at the C3 position, leading to an inversion of its stereochemistry.
-
Deprotection: Remove all protecting groups to yield this compound.
-
Purification: Purify the crude this compound product using column chromatography on silica gel.
Workflow Diagram:
Purification and Analysis of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the purification and quantitative analysis of carbohydrates.
Materials:
-
Crude this compound sample
-
HPLC system with a refractive index (RI) detector
-
Amino-based or anion-exchange chromatography column suitable for carbohydrate analysis
-
Mobile phase: Acetonitrile/water gradient or an aqueous solution of sodium hydroxide for anion-exchange chromatography
-
This compound analytical standard
Procedure:
-
Sample Preparation: Dissolve the crude this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the appropriate gradient or isocratic elution method to separate this compound from impurities.
-
-
Detection: Monitor the elution profile using a refractive index detector.
-
Quantification: Create a calibration curve using known concentrations of the this compound analytical standard. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
This compound Isomerase Activity Assay
This protocol measures the activity of this compound isomerase by quantifying the formation of D-xylulose from this compound.
Materials:
-
Purified this compound isomerase
-
This compound substrate solution
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Cysteine-carbazole-sulfuric acid reagent for ketose determination
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, this compound substrate solution, and the enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Ketose Quantification:
-
To an aliquot of the reaction mixture, add the cysteine-carbazole-sulfuric acid reagent.
-
Heat the mixture to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
-
Calculation of Activity: Determine the amount of D-xylulose produced by comparing the absorbance to a standard curve prepared with known concentrations of D-xylulose. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified conditions.
General Protocol for Antiviral Activity Assay
This protocol provides a general framework for assessing the antiviral activity of this compound-derived compounds. Specific details will vary depending on the virus and host cell line used.
Materials:
-
This compound-derived compound to be tested
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Cell culture medium and supplements
-
Assay for measuring viral activity (e.g., plaque reduction assay, cytopathic effect (CPE) inhibition assay, or quantitative PCR for viral nucleic acids)
Procedure:
-
Cell Seeding: Seed the host cells in a multi-well plate and allow them to adhere and form a monolayer.
-
Compound Treatment: Treat the cells with various concentrations of the this compound-derived compound. Include appropriate controls (e.g., no compound, vehicle control, and a known antiviral drug).
-
Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for viral replication and the development of cytopathic effects.
-
Assessment of Antiviral Activity:
-
Plaque Reduction Assay: Stain the cell monolayer and count the number of plaques (zones of cell death) in each well. The reduction in plaque number in the presence of the compound indicates antiviral activity.
-
CPE Inhibition Assay: Observe the cells under a microscope and score the inhibition of virus-induced CPE.
-
qPCR: Extract viral nucleic acids and quantify the amount of viral genome to determine the inhibition of viral replication.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral activity by 50%.
General Protocol for Anti-Tumor Activity Assay
A definitive, detailed protocol for the anti-tumor activity of this compound itself is not well-established. However, as a precursor to potential anti-tumor agents, its derivatives would be subjected to standard in vitro cytotoxicity and anti-proliferative assays.
Materials:
-
This compound-derived compound
-
Cancer cell line(s) of interest
-
Normal (non-cancerous) cell line for cytotoxicity comparison
-
Cell culture medium and supplements
-
Assay for cell viability/proliferation (e.g., MTT, XTT, or CellTiter-Glo assay)
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in separate multi-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound-derived compound.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability/Proliferation Assay: Add the assay reagent to each well and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.
-
Compare the IC50 values for the cancer and normal cell lines to assess selectivity.
-
Conclusion
This compound represents a fascinating and promising rare sugar with considerable potential in the development of novel therapeutics. Its unique stereochemistry makes it a valuable chiral precursor for complex organic synthesis, particularly for antiviral and anti-tumor agents. The enzymatic conversion of this compound to an intermediate of the pentose phosphate pathway highlights its potential role in microbial metabolism and biotechnology. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the biochemical and pharmacological properties of this compound and its derivatives. Continued investigation into the signaling pathways affected by this compound and the development of efficient large-scale production methods will be crucial for realizing its full therapeutic and biotechnological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound ketol-isomerase - Wikipedia [en.wikipedia.org]
- 4. This compound | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1114-34-7 [chemicalbook.com]
- 6. D-(-)-Lyxose - High purity | EN [georganics.sk]
- 7. academic.oup.com [academic.oup.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Properties of D-Lyxose Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current state of research into the therapeutic potential of D-Lyxose derivatives. This compound, a rare pentose sugar, serves as a chiral building block for the synthesis of novel nucleoside and glycoside analogs with a range of biological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes known signaling pathways to facilitate further research and development in this promising area.
Antiviral Properties of this compound Derivatives
A significant body of research has focused on the antiviral activity of this compound derivatives, particularly benzimidazole nucleosides, against human cytomegalovirus (HCMV), a major cause of morbidity and mortality in immunocompromised individuals.
Quantitative Antiviral Activity and Cytotoxicity Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of various 2-substituted α-D- and α-L-lyxofuranosyl and 5-deoxy-lyxofuranosyl benzimidazole derivatives. The data is primarily derived from studies by Migawa et al. (1998).[1]
Table 1: Antiviral Activity of D-Lyxofuranosyl Benzimidazole Derivatives against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Derivative Type | R Group | Virus Strain | Plaque Assay IC50 (µM) | Yield Assay IC90 (µM) |
| α-L-lyxofuranosyl Analogues | |||||
| 1 | 2-Cl | Cl | HCMV (Towne) | 3 | 2 |
| 2 | 2-Br | Br | HCMV (Towne) | 4 | 2 |
| 5-deoxy-α-L-lyxofuranosyl Analogues | |||||
| 3 | 2-Cl | Cl | HCMV (Towne) | 0.4 | 0.8 |
| 4 | 2-Br | Br | HCMV (Towne) | 0.2 | 0.2 |
| α-D-lyxofuranosyl Analogues | |||||
| 5 | 2-Cl | Cl | HCMV (Towne) | 10 | 10 |
| 6 | 2-Br | Br | HCMV (Towne) | 10 | 10 |
| 5-deoxy-α-D-lyxofuranosyl Analogues | |||||
| 7 | 2-Cl | Cl | HCMV (Towne) | 3 | 2 |
| 8 | 2-Br | Br | HCMV (Towne) | 2 | 2 |
| Other Analogues | |||||
| 9 | α-L-lyxo 2-NH(c-Pr) | Cyclopropylamino | HCMV (Towne) | 100 | 100 |
| 10 | α-L-lyxo 2-NH(i-Pr) | Isopropylamino | HCMV (Towne) | 60 | 17 |
IC50: 50% inhibitory concentration. IC90: 90% inhibitory concentration.
Table 2: Cytotoxicity of D-Lyxofuranosyl Benzimidazole Derivatives
| Compound | Derivative Type | R Group | Cell Line | IC50 (µM) |
| α-L-lyxofuranosyl Analogues | ||||
| 1 | 2-Cl | Cl | HFF | >100 |
| 1 | 2-Cl | Cl | KB | >100 |
| 2 | 2-Br | Br | HFF | >100 |
| 2 | 2-Br | Br | KB | >100 |
| 5-deoxy-α-L-lyxofuranosyl Analogues | ||||
| 3 | 2-Cl | Cl | HFF | 30 |
| 3 | 2-Cl | Cl | KB | 20 |
| 4 | 2-Br | Br | HFF | 20 |
| 4 | 2-Br | Br | KB | 20 |
| α-D-lyxofuranosyl Analogues | ||||
| 5 | 2-Cl | Cl | HFF | >100 |
| 5 | 2-Cl | Cl | KB | >100 |
| 6 | 2-Br | Br | HFF | >100 |
| 6 | 2-Br | Br | KB | >100 |
| 5-deoxy-α-D-lyxofuranosyl Analogues | ||||
| 7 | 2-Cl | Cl | HFF | >100 |
| 7 | 2-Cl | Cl | KB | >100 |
| 8 | 2-Br | Br | HFF | >100 |
| 8 | 2-Br | Br | KB | >100 |
| Other Analogues | ||||
| 9 | α-L-lyxo 2-NH(c-Pr) | Cyclopropylamino | HFF | >100 |
| 9 | α-L-lyxo 2-NH(c-Pr) | Cyclopropylamino | KB | >100 |
| 10 | α-L-lyxo 2-NH(i-Pr) | Isopropylamino | HFF | >100 |
| 10 | α-L-lyxo 2-NH(i-Pr) | Isopropylamino | KB | >100 |
HFF: Human Foreskin Fibroblast cells. KB: Human epithelial carcinoma cells.
Mechanisms of Antiviral Action
Research into the mechanism of action of benzimidazole nucleosides against HCMV has revealed three distinct modes of inhibition.[2][3]
-
Late-Stage Inhibition: Certain α-lyxofuranosyl analogs act late in the viral replication cycle, in a manner similar to 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB). This mechanism involves the blockage of viral DNA processing and maturation, preventing the formation of infectious virions.[2][3]
-
Early-Stage Inhibition: In contrast, some α-5'-deoxylyxofuranosyl analogs act early in the replication cycle. This inhibition occurs after the virus has entered the host cell but before the onset of viral DNA synthesis. The precise target of this early-stage inhibition is still under investigation.[2]
-
Inhibition of Viral DNA Synthesis and Capsid Egress: While not directly observed for this compound derivatives in the cited studies, another major mechanism for benzimidazole nucleosides, such as Maribavir (an L-riboside), is the inhibition of the UL97 protein kinase. This kinase is crucial for viral DNA synthesis and the egress of viral capsids from the nucleus.[4][5]
Anticancer Potential of this compound Derivatives
While this compound is recognized as a potential starting material for the synthesis of anti-tumor drugs, concrete examples with extensive biological data are less common than for antiviral applications.[6] Research into other rare pentose and hexose sugars, such as D-allose, has shown that these molecules can inhibit cancer cell growth by interfering with glucose metabolism.[7][8][9]
One notable example involving a this compound precursor is the synthesis of a pyrimidine 4'-selenonucleoside. This class of compounds has demonstrated significant anticancer activity.
Table 3: Anticancer Activity of a Pyrimidine 4'-Selenonucleoside Derived from this compound
| Compound | Cancer Cell Line | IC50 (µM) |
| Pyrimidine 4'-selenonucleoside | A549 (Lung) | Not specified |
| HCT116 (Colon) | Not specified | |
| SNU638 (Stomach) | Not specified | |
| SK-OV-3 (Ovarian) | Not specified |
While specific IC50 values were not provided in the summary, the study reported significant potency against several human cancer cell lines.
Potential Mechanisms of Anticancer Action
The anticancer mechanisms of nucleoside analogs are diverse and can include:
-
Inhibition of DNA and RNA Synthesis: By acting as chain terminators or inhibitors of ribonucleotide reductase.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Interference with Glucose Metabolism: As seen with other rare sugars, this compound derivatives could potentially inhibit glucose transporters (GLUTs) or glycolytic enzymes, starving cancer cells of energy.
Anti-inflammatory Properties of this compound Derivatives
The investigation into the anti-inflammatory properties of specific this compound derivatives is an emerging field. While general classes of glycosides have been shown to possess anti-inflammatory and immunomodulatory effects, there is a scarcity of published data with specific IC50 values for this compound-containing compounds. The anti-inflammatory activity of glycosides is often attributed to the modulation of inflammatory signaling pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the suppression of pro-inflammatory cytokine production.
Future research is warranted to synthesize and evaluate this compound-based glycosides and other derivatives for their potential to modulate inflammatory responses.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity against HCMV
This assay is a standard method to quantify the effect of a compound on the production of infectious virus particles.
Materials:
-
Human Foreskin Fibroblast (HFF) cells
-
Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS)
-
HCMV strain (e.g., Towne, AD169)
-
Test compounds (this compound derivatives)
-
Agarose or Methylcellulose overlay medium
-
Crystal Violet staining solution
-
Phosphate-buffered saline (PBS)
-
24- or 96-well tissue culture plates
Procedure:
-
Seed HFF cells in tissue culture plates and grow to confluency.
-
Prepare serial dilutions of the test compounds in MEM.
-
Infect the confluent HFF monolayers with a known titer of HCMV (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compounds.
-
Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are visible in the control wells (no compound).
-
Fix the cells with 10% formalin.
-
Stain the cells with Crystal Violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[10][11][12]
Virus Yield Reduction Assay
This assay measures the quantity of new infectious virus particles produced in the presence of an antiviral compound.
Materials:
-
As per the Plaque Reduction Assay.
-
96-well microtiter plates for titration.
Procedure:
-
Grow HFF cells to confluency in 96-well plates.
-
Infect the cells with HCMV at a high multiplicity of infection (MOI) to ensure all cells are infected.
-
After a 2-hour adsorption period, remove the inoculum and add medium containing serial dilutions of the test compound.
-
Incubate the plates for a full viral replication cycle (e.g., 7 days for HCMV).
-
Lyse the cells by freeze-thawing to release the progeny virus.
-
Perform a serial dilution of the resulting virus-containing lysates.
-
Use these dilutions to infect fresh confluent monolayers of HFF cells in a separate 96-well plate.
-
After an appropriate incubation period, determine the virus titer in each sample using a standard plaque assay or an endpoint dilution assay (TCID50).
-
The IC90 value is the concentration of the compound that reduces the virus yield by 90% (1 log10) compared to the control.[1][2]
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to host cells.
Materials:
-
HFF and KB cells
-
Culture medium appropriate for each cell line
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed HFF or KB cells in 96-well plates at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Add serial dilutions of the test compounds to the wells. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 7 days).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.
-
The IC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Conclusion and Future Directions
This compound derivatives, particularly benzimidazole nucleosides, have demonstrated potent and specific antiviral activity against human cytomegalovirus in vitro. The elucidation of multiple mechanisms of action provides a strong rationale for their further development as antiviral agents. While the anticancer and anti-inflammatory potential of this compound derivatives is less explored, preliminary findings and the known activities of related sugar-based compounds suggest that these are promising areas for future investigation.
Further research should focus on:
-
Synthesizing and screening a broader range of this compound derivatives for anticancer and anti-inflammatory activities.
-
Elucidating the mechanisms of action and identifying the specific molecular targets for any active compounds.
-
Conducting in vivo studies to evaluate the efficacy and safety of the most promising this compound derivatives.
-
Exploring structure-activity relationships to guide the design of next-generation compounds with improved therapeutic profiles.
This technical guide serves as a foundational resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this unique class of carbohydrate derivatives.
References
- 1. [PDF] Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogs, and crystal structure of 1-(3-deoxy-.beta.-D-threo-pentofuranosyl)cytosine | Scilit [scilit.com]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of nucleoside analogues: a density functional theory based QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac Glycosides as Immune System Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldose Reductase Inhibition Suppresses Oxidative Stress-Induced Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of inflammatory mediators by polyphenolic plant extracts in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Anti-Inflammatory Terpenoid Glycosides from the Seeds of Dolichos lablab - PMC [pmc.ncbi.nlm.nih.gov]
The Role of D-Lyxose in Glycosylation Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxose, a C'-2 epimer of D-xylose, is a pentose sugar whose direct role in glycosylation reactions remains a subject of limited exploration compared to its more abundant isomer. While D-xylose is well-established as the initiator of glycosaminoglycan (GAG) synthesis in proteoglycans, the involvement of this compound in mainstream glycosylation pathways, such as N-linked and O-linked glycosylation, is not prominently documented. This technical guide synthesizes the current understanding of this compound metabolism, its potential indirect influences on glycosylation, and the established roles of related pentoses to provide a comprehensive overview for researchers in glycobiology and drug development. The primary known metabolic fate of this compound is its isomerization to D-xylulose, a key intermediate in the pentose phosphate pathway. This positions this compound at a metabolic crossroads, with the potential to influence nucleotide sugar precursor pools. Although direct incorporation of this compound into glycan chains has not been demonstrated, the structural similarity to D-xylose suggests potential interactions with glycosyltransferases, either as a poor substrate or a competitive inhibitor. This guide will delve into the known biochemistry of this compound, explore the enzymatic pathways it enters, and discuss the methodologies used to study its effects, providing a foundational resource for investigating the untapped potential of this compound in glycosylation.
Introduction to this compound and its Metabolic Context
This compound is a rare aldopentose sugar that, unlike D-xylose, is not a common constituent of mammalian glycans. Its metabolic significance is primarily understood through the action of this compound isomerase (EC 5.3.1.15), an enzyme that catalyzes the reversible isomerization of this compound to D-xylulose.[1][2] D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate, a central intermediate in the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route for the generation of NADPH and the synthesis of nucleotide precursors for DNA and RNA. Importantly, the PPP also produces precursors for the synthesis of various nucleotide sugars used in glycosylation reactions.
The connection of this compound to the PPP suggests an indirect means by which it could influence glycosylation by altering the availability of nucleotide sugar donors.
This compound and its Relationship with Glycosylation Pathways
Proteoglycan and Glycosaminoglycan (GAG) Synthesis
The initiation of most proteoglycan biosynthesis begins with the transfer of D-xylose from UDP-D-xylose to a specific serine residue in the core protein, a reaction catalyzed by xylosyltransferase (XT).[3][4] This is the first committed step in the assembly of the tetrasaccharide linker region (GlcA-Gal-Gal-Xyl) upon which GAG chains are elongated.[5]
Given that this compound is a C'-2 epimer of D-xylose, the question arises as to whether it can interfere with or participate in this process. While direct evidence is scarce, studies on xylosyltransferase specificity have shown a high degree of stringency for the UDP-xylose donor.[3] It is plausible that this compound or a hypothetical UDP-D-lyxose could act as a competitive inhibitor of xylosyltransferase, although this has not been explicitly demonstrated in published literature.
In contrast, β-D-xylosides, which are D-xylose molecules with a hydrophobic aglycone attached, are well-known primers of GAG synthesis.[6][7] These molecules can enter cells and serve as artificial acceptors for the GAG synthesis machinery, leading to the production of free GAG chains and the inhibition of proteoglycan formation. Whether analogous D-lyxosides can perform a similar function is an area ripe for investigation.
N-linked and O-linked Glycosylation
N-linked and O-linked glycosylation are fundamental post-translational modifications that play critical roles in protein folding, stability, and function.[8] These processes involve the enzymatic transfer of monosaccharides from activated nucleotide sugar donors to asparagine (N-linked) or serine/threonine (O-linked) residues of proteins. The common monosaccharides involved in these pathways include glucose, mannose, galactose, N-acetylglucosamine, N-acetylgalactosamine, fucose, and sialic acid.
There is currently no direct evidence to suggest that this compound is incorporated into N-linked or O-linked glycans in mammalian cells. The substrate specificities of the glycosyltransferases involved in these pathways are generally considered to be highly specific for their respective nucleotide sugar donors. The biosynthesis of a UDP-D-lyxose donor molecule in mammalian cells has not been reported. The established pathway for UDP-xylose synthesis involves the decarboxylation of UDP-glucuronic acid by UDP-xylose synthase.[9][10] It is conceivable that a similar enzymatic activity could potentially produce UDP-D-lyxose from a corresponding UDP-uronic acid precursor, but this remains speculative.
Enzymology of this compound Metabolism
The key enzyme in this compound metabolism is This compound isomerase . This enzyme has been characterized from various microbial sources and exhibits broad substrate specificity, also catalyzing the isomerization of D-mannose to D-fructose and L-ribose to L-ribulose.[1][11]
Table 1: Substrate Specificity of this compound Isomerase from Providencia stuartii [11]
| Substrate (Aldose) | Relative Activity (%) |
| This compound | 100 |
| D-Mannose | 85 |
| L-Ribose | 60 |
| D-Talose | 45 |
| L-Allose | 30 |
The metabolic conversion of this compound to D-xylulose provides a direct link to the pentose phosphate pathway.
Figure 1: Metabolic pathway of this compound to the Pentose Phosphate Pathway.
Experimental Protocols
Assay for this compound Isomerase Activity
This protocol is adapted from the characterization of this compound isomerase from Providencia stuartii.[11]
Objective: To determine the enzymatic activity of this compound isomerase by measuring the conversion of this compound to D-xylulose.
Materials:
-
Purified this compound isomerase
-
This compound solution (e.g., 1 M in water)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cysteine-carbazole-sulfuric acid reagent
-
D-xylulose standard solutions
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing reaction buffer, this compound at various concentrations, and 1 mM MnCl₂.
-
Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 45°C).
-
Initiate the reaction by adding a known amount of purified this compound isomerase.
-
Incubate the reaction for a defined period (e.g., 10 minutes).
-
Stop the reaction by boiling for 5 minutes.
-
To determine the amount of D-xylulose produced, add the cysteine-carbazole-sulfuric acid reagent to the reaction mixture.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of D-xylulose produced by comparing the absorbance to a standard curve generated with known concentrations of D-xylulose.
-
One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified conditions.
Investigating the Effect of this compound on Proteoglycan Synthesis
This hypothetical protocol is based on established methods for studying inhibitors of proteoglycan synthesis.[6]
Objective: To determine if this compound or its derivatives can inhibit proteoglycan synthesis in cultured cells.
Materials:
-
Cell line known to produce proteoglycans (e.g., chondrocytes, smooth muscle cells).
-
Cell culture medium and supplements.
-
This compound and/or chemically synthesized β-D-lyxosides.
-
³⁵S-sulfate for metabolic labeling.
-
Lysis buffer for cell extraction.
-
Guanidinium chloride for proteoglycan extraction.
-
Size-exclusion chromatography columns (e.g., Sephadex G-50).
-
Scintillation counter.
Procedure:
-
Culture cells to near confluence in appropriate multi-well plates.
-
Replace the culture medium with fresh medium containing varying concentrations of this compound or β-D-lyxosides. Include a no-treatment control and a positive control with a known inhibitor like β-D-xyloside.
-
After a pre-incubation period (e.g., 2 hours), add ³⁵S-sulfate to each well to metabolically label newly synthesized sulfated GAGs.
-
Incubate for a suitable labeling period (e.g., 24 hours).
-
Separate the medium and the cell layer.
-
Extract proteoglycans from the medium and cell layer using guanidinium chloride.
-
Isolate the labeled proteoglycans/GAGs from unincorporated ³⁵S-sulfate using size-exclusion chromatography.
-
Quantify the amount of incorporated radioactivity in the proteoglycan/GAG fractions using a scintillation counter.
-
A decrease in ³⁵S-sulfate incorporation in the presence of this compound or its derivatives would indicate an inhibitory effect on proteoglycan synthesis.
Figure 2: Experimental workflow to assess the inhibitory effect of this compound on GAG synthesis.
Chemoenzymatic Synthesis of this compound-related Compounds
While the chemoenzymatic synthesis of UDP-D-lyxose has not been specifically reported, methods for the synthesis of UDP-D-xylose can potentially be adapted. A common strategy involves the enzymatic conversion of a chemically synthesized sugar-1-phosphate to the corresponding nucleotide sugar using a UDP-sugar pyrophosphorylase.[12][13]
Hypothetical Chemoenzymatic Synthesis of UDP-D-Lyxose:
Figure 3: Proposed chemoenzymatic synthesis of UDP-D-Lyxose.
The successful synthesis of UDP-D-lyxose would be a critical step in enabling researchers to directly test its potential as a substrate or inhibitor for various glycosyltransferases.
Future Directions and Conclusion
The role of this compound in glycosylation reactions is an understudied area with the potential for significant discoveries. While direct evidence of its incorporation into glycans is lacking, its metabolic proximity to the pentose phosphate pathway and its structural similarity to D-xylose warrant further investigation.
Key research questions to be addressed include:
-
Can mammalian cells metabolize this compound into a nucleotide sugar donor, such as UDP-D-lyxose?
-
Is UDP-D-lyxose a substrate or an inhibitor for xylosyltransferases or other glycosyltransferases?
-
Can this compound or its derivatives modulate proteoglycan and GAG synthesis?
-
Does supplementation with this compound alter the overall glycomic profile of cells?
-
Can this compound derivatives be developed as tools for metabolic glycoengineering?
Answering these questions will require a combination of metabolic studies, enzymatic assays with purified enzymes, and cell-based glycosylation analyses. The development of chemoenzymatic methods for the synthesis of UDP-D-lyxose will be instrumental in these efforts.
References
- 1. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-Xylose Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 5. Novel Insight Into Glycosaminoglycan Biosynthesis Based on Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glycoprotein - Wikipedia [en.wikipedia.org]
- 9. Structure and Mechanism of Human UDP-xylose Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate specificity of a recombinant this compound isomerase from Providencia stuartii for monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
An In-depth Technical Guide to D-Lyxose and its Epimer D-Xylose for Researchers and Drug Development Professionals
Abstract
D-Xylose and D-Lyxose, C-2 epimers of the aldopentose family, represent important monosaccharides with distinct roles in biochemistry and significant potential in biotechnology and pharmacology. D-Xylose is one of the most abundant sugars in nature, a major component of hemicellulose, and a key substrate in biofuel production and microbial engineering. Its metabolism is well-characterized, involving distinct isomerase and oxidoreductase pathways. This compound is a rare sugar, less common in nature but of growing interest as a precursor for synthesizing bioactive compounds, including anti-tumor agents.[1] This guide provides a comprehensive technical overview of the biochemical properties, metabolic pathways, and enzymatic catalysis of D-Xylose and this compound. It includes detailed experimental protocols for their quantification and enzymatic characterization, alongside structured data and pathway visualizations to support advanced research and development.
Introduction and Physicochemical Properties
D-Xylose and this compound are five-carbon aldose sugars (aldopentoses) with the chemical formula C₅H₁₀O₅. They differ only in the stereochemical orientation of the hydroxyl group at the second carbon (C-2), making them epimers. This subtle structural difference leads to distinct biological activities and metabolic fates. D-Xylose is a major constituent of plant biomass, particularly in xylan, a type of hemicellulose.[2] In contrast, this compound is a rare sugar, not widely utilized by microorganisms, and its metabolic pathways are less understood.[3] The production of this compound has garnered attention due to its utility as a building block for pharmaceuticals.[1]
The fundamental physicochemical properties of these epimers are summarized below for comparative analysis.
Table 1: Comparative Physicochemical Properties of D-Xylose and this compound
| Property | D-Xylose | This compound |
| Molar Mass | 150.13 g/mol | 150.13 g/mol [4][5][6] |
| Appearance | White crystalline powder | White to slightly yellow crystalline powder[4] |
| Melting Point | 153-154 °C | 108-112 °C[4][6] |
| Water Solubility | 1 g dissolves in 0.8 ml water | 50 mg/mL in H₂O[6] |
| IUPAC Name | D-xylo-Pentose | (2S,3S,4R)-2,3,4,5-Tetrahydroxypentanal[4] |
| CAS Number | 58-86-6 | 1114-34-7[4][6] |
Metabolic Pathways
The catabolism of D-Xylose is well-documented and proceeds via several distinct pathways depending on the organism. This compound metabolism primarily involves its isomerization into an intermediate of the central pentose phosphate pathway.
D-Xylose Metabolism
In microorganisms, D-Xylose is typically metabolized through two primary routes: the isomerase pathway, common in prokaryotes, and the oxidoreductase pathway, found in eukaryotic microorganisms like yeast.[7]
-
Isomerase Pathway: D-Xylose is directly converted to D-Xylulose by the enzyme D-Xylose Isomerase (XI) . D-Xylulose is then phosphorylated by Xylulokinase (XK) to form D-Xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP).[7] The direct isomerization is energetically unfavorable, resulting in an equilibrium mixture of approximately 83% D-Xylose and 17% D-Xylulose.[7]
-
Oxidoreductase Pathway: This two-step pathway begins with the reduction of D-Xylose to Xylitol by Xylose Reductase (XR) , a reaction that consumes NADH or NADPH. Subsequently, Xylitol Dehydrogenase (XDH) oxidizes Xylitol to D-Xylulose using NAD+ as a cofactor.[7] As with the isomerase pathway, D-Xylulose is then phosphorylated by xylulokinase to enter the PPP.
Figure 1: Major metabolic pathways for D-Xylose utilization.
This compound Metabolism
The metabolism of this compound is less diverse and primarily serves to channel it into central metabolism. The key step is the isomerization of this compound to D-Xylulose, catalyzed by the enzyme This compound Isomerase (LI) .[8] This conversion directly links this compound to the D-Xylose metabolic pathways and the pentose phosphate pathway, as D-Xylulose is a common intermediate.[1][8] Microorganisms capable of producing this compound Isomerase can often grow on this compound as a sole carbon source.[8]
Figure 2: Metabolic pathway for this compound utilization.
Key Enzymes: Isomerases
The isomerization of D-Xylose and this compound is catalyzed by specific aldose-ketose isomerases that are often metal-dependent.
D-Xylose Isomerase (XI) (EC 5.3.1.5)
Also known as glucose isomerase, XI catalyzes the interconversion of D-Xylose to D-Xylulose and D-Glucose to D-Fructose.[9] This enzyme is of immense industrial importance, particularly in the production of high-fructose corn syrup. Most XIs are dependent on divalent cations like Mg²⁺, Co²⁺, or Mn²⁺ for activity.[9] The enzyme exhibits broad substrate specificity, acting on other pentoses and hexoses, though often with lower efficiency.[10]
This compound Isomerase (LI) (EC 5.3.1.15)
This compound Isomerase is a crucial enzyme in microbial pentose metabolism, catalyzing the reversible isomerization between this compound and D-Xylulose.[11] Many LIs also exhibit activity towards other sugars, notably converting D-Mannose to D-Fructose.[12] This broad specificity makes them valuable biocatalysts for producing various functional rare sugars.[12] Like XIs, LIs are generally metal-dependent enzymes, with Mn²⁺ and Co²⁺ being common activators.[11]
Table 2: Comparative Kinetic Parameters of D-Xylose and this compound Isomerases
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ or k꜀ₐₜ | Metal Cofactor | Reference |
| Streptomyces albus (XI) | D-Xylose | 93 | 2.9 µmol/min/mg | Mg²⁺ | [10] |
| Streptomyces albus (XI) | D-Glucose | 86 | 1.23 µmol/min/mg | Mg²⁺ | [10] |
| Streptomyces albus (XI) | D-Ribose | 350 | 2.63 µmol/min/mg | Mg²⁺ | [10] |
| Streptomyces rubiginosus (XI) | D-Xylose | 5.0 | 3.3 s⁻¹ (k꜀ₐₜ) | Mg²⁺ | [13] |
| Thermus aquaticus (XI) | D-Xylose | - | - | Mn²⁺ (most effective) | [14] |
| Thermus aquaticus (XI) | D-Glucose | - | - | Co²⁺ (most effective) | [14] |
| Thermofilum sp. (LI) | This compound | 73 ± 6.6 | 338 ± 14.9 U/mg | Mn²⁺ | [1] |
| Bacillus velezensis (LI) | This compound | - | - | Co²⁺ | [11] |
| Bacillus velezensis (LI) | D-Mannose | - | - | Co²⁺ | [11] |
| Bacillus velezensis (LI) | L-Ribose | - | - | Co²⁺ | [11] |
Note: Kinetic values vary significantly with assay conditions (pH, temperature, buffer).
Sugar Sensing and Signaling
While this compound is not known to be a primary signaling molecule, D-Xylose can influence cellular signaling cascades, particularly in organisms engineered for its metabolism, such as Saccharomyces cerevisiae. The yeast's native glucose-sensing pathways can respond to D-Xylose, though often weakly, which impacts metabolic flux and gene expression.
In engineered S. cerevisiae, D-Xylose metabolism can trigger a signal similar to that of carbon limitation or low glucose, even at high xylose concentrations.[15] This response is mediated through the main sugar signaling pathways, including the Snf3p/Rgt2p (glucose sensing and transporter expression), SNF1/Mig1p (glucose repression), and cAMP/PKA pathways.[16] For instance, D-Xylose may be weakly sensed by the Snf3p receptor but not by the high-glucose sensor Rgt2p, leading to a suboptimal transcriptional response for efficient sugar utilization.[17]
Figure 3: Simplified D-Xylose signaling in engineered S. cerevisiae.
Experimental Protocols
Accurate quantification and characterization of D-Xylose, this compound, and their related enzymes are fundamental for research and industrial applications.
Protocol: D-Xylose Isomerase Activity Assay (Coupled Enzyme Spectrophotometric Method)
This protocol determines XI activity by coupling the production of D-Xylulose to its reduction by sorbitol dehydrogenase, which oxidizes NADH. The decrease in absorbance at 340 nm is monitored.[18]
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl₂ solution (1 M)
-
NADH solution (10 mM)
-
Sorbitol dehydrogenase (e.g., 2 U/reaction)
-
D-Xylose substrate solution (1 M)
-
Cell-free extract or purified enzyme solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a 1 ml cuvette, prepare a master mix containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
0.15 mM NADH
-
2 U Sorbitol Dehydrogenase
-
-
Add Enzyme: Add an appropriate volume of cell-free extract or purified enzyme to the cuvette. Mix by inversion.
-
Equilibrate: Incubate the cuvette at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.
-
Initiate Reaction: Start the reaction by adding D-Xylose to a final concentration of 25-500 mM.[19]
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate Activity: Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit (U) of XI activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-Xylulose (equivalent to the oxidation of 1 µmol of NADH) per minute under the specified conditions.
Figure 4: Workflow for the D-Xylose Isomerase coupled enzyme assay.
Protocol: this compound Isomerase Activity Assay (Discontinuous Colorimetric Method)
This protocol measures the formation of the ketose D-Xylulose from the aldose this compound using the cysteine-carbazole-sulfuric acid method, which specifically detects ketoses.
Materials:
-
Bis-Tris buffer (50 mM, pH 7.0) or other suitable buffer
-
MnCl₂ or CoCl₂ solution (10 mM)
-
This compound substrate solution (500 mM)
-
Trichloroacetic acid (TCA), 50% solution
-
Cysteine hydrochloride solution (1.5 g/L in water)
-
Carbazole solution (0.12% w/v in absolute ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
D-Xylulose standard solutions (for calibration curve)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 55°C or 95°C) for a defined period (e.g., 10-30 minutes).[1][11]
-
Stop Reaction: Terminate the reaction by adding a small volume of 50% TCA (e.g., 20 µL).[20]
-
Colorimetric Detection:
-
Take an aliquot of the stopped reaction mixture.
-
Add cysteine-carbazole-sulfuric acid reagents according to established protocols for ketose detection. This typically involves adding the sample to sulfuric acid, followed by cysteine and carbazole, and heating to develop a pink color.
-
Measure the absorbance at 540-560 nm.
-
-
Quantification: Determine the concentration of D-Xylulose produced by comparing the absorbance to a standard curve prepared with known concentrations of D-Xylulose.
Protocol: Quantification of D-Xylose and this compound by HPLC-RI
High-Performance Liquid Chromatography with a Refractive Index (RI) detector is a standard method for the simultaneous quantification of non-derivatized sugars.
Materials & Equipment:
-
HPLC system with a Refractive Index (RI) detector
-
Sugar analysis column (e.g., cation-exchange resin in H⁺ or Ca²⁺ form, or an amino column)
-
Mobile phase: Ultrapure, degassed water or dilute acid (e.g., 0.01 N H₂SO₄) for cation-exchange columns; Acetonitrile:Water for amino columns.[21][22]
-
Standard solutions of D-Xylose and this compound (e.g., 0.5–50 mg/mL).[21]
-
Samples for analysis (e.g., hydrolysates, fermentation broth)
-
Syringe filters (0.22 µm)
Procedure:
-
System Preparation:
-
Sample Preparation:
-
Centrifuge samples to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter to prevent column clogging.
-
Dilute the sample if necessary to fall within the linear range of the calibration curve.
-
-
Calibration:
-
Inject a series of standard solutions of known concentrations for both D-Xylose and this compound to generate a calibration curve (Peak Area vs. Concentration).
-
-
Sample Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Record the chromatograms. Identify peaks based on the retention times of the standards.
-
-
Quantification:
-
Integrate the peak areas for D-Xylose and this compound in the sample chromatograms.
-
Calculate the concentration of each sugar in the samples using the linear regression equation from the corresponding calibration curve.
-
Applications in Research and Drug Development
-
D-Xylose: Its primary application is as a abundant, renewable feedstock for producing biofuels (e.g., bioethanol) and biochemicals.[23] Recombinant microorganisms are engineered to efficiently ferment xylose. In medicine, the D-Xylose absorption test is a diagnostic tool used to assess malabsorption in the small intestine.
-
This compound: As a rare sugar, this compound is a valuable chiral building block in organic synthesis. It is a known precursor for the immune-stimulant α-galactosylceramide and certain anti-tumor agents.[1] The enzymatic production of this compound from more abundant sugars like D-Xylose or D-Glucose is an active area of research, aiming to make these valuable compounds more accessible.[3]
References
- 1. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 4. This compound | 1114-34-7 [chemicalbook.com]
- 5. This compound | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic studies of Mg(2+)-, Co(2+)- and Mn(2+)-activated D-xylose isomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Assessing the effect of D-xylose on the sugar signaling pathways of Saccharomyces cerevisiae in strains engineered for xylose transport and assimilation | Semantic Scholar [semanticscholar.org]
- 15. D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. agronomy.emu.ee [agronomy.emu.ee]
- 21. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploring the xylose paradox in Saccharomyces cerevisiae through in vivo sugar signalomics of targeted deletants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Production of this compound from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Furanose and Pyranose Forms of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational properties of D-Lyxose, a key aldopentose monosaccharide. This compound, like other pentoses, exists in a dynamic equilibrium between its open-chain and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. Understanding the distribution and conformational preferences of these forms is critical for researchers in glycobiology, medicinal chemistry, and drug development, as these structural nuances govern molecular interactions and biological activity.
Structural Fundamentals of this compound
This compound is a five-carbon sugar with an aldehyde functional group, classifying it as an aldopentose. Its stereochemistry is defined by the "D" configuration, determined by the orientation of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4). In aqueous solution, the open-chain form of this compound undergoes intramolecular cyclization to form more stable cyclic hemiacetals. This cyclization can occur in two primary ways:
-
Pyranose Formation: The hydroxyl group at C5 attacks the aldehyde carbon (C1), forming a six-membered tetrahydropyran ring.
-
Furanose Formation: The hydroxyl group at C4 attacks the aldehyde carbon (C1), resulting in a five-membered tetrahydrofuran ring.
Each of these cyclizations creates a new chiral center at the anomeric carbon (C1), leading to the formation of two anomers: alpha (α) and beta (β). The orientation of the hydroxyl group on the anomeric carbon relative to the CH₂OH group (C5) determines the anomeric form.
Equilibrium Composition of this compound in Aqueous Solution
The distribution of the different cyclic forms and the open-chain form of this compound at equilibrium in an aqueous solution is crucial for understanding its chemical reactivity and biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for quantifying the populations of these different species.
A study combining NMR measurements and molecular dynamics (MD) simulations has provided detailed insights into the conformational landscape of this compound in water. The data reveals a clear predominance of the pyranose forms, with the α-anomer being the most abundant. The furanose forms are present in much lower concentrations and are often difficult to detect and quantify accurately.
| Form | Conformation | Population (%) |
| α-D-Lyxopyranose | ¹C₄ | 46 (±5) |
| β-D-Lyxopyranose | ⁴C₁ | 34 (±5) |
| α-D-Lyxopyranose | ⁴C₁ | 20 (±5) |
| Total α-Pyranose | 66 (±5) | |
| Total β-Pyranose | 34 (±5) | |
| Furanose Forms | <1 | |
| Open-Chain Form | <0.1 |
Table 1: Equilibrium Distribution of this compound Anomers and Conformers in D₂O at 298 K. The data indicates a significant preference for the pyranose ring, with the α-anomer existing in both ¹C₄ and ⁴C₁ chair conformations, while the β-anomer predominantly adopts the ⁴C₁ conformation.
Conformational Analysis
The three-dimensional structure of the pyranose and furanose rings is not planar. Pyranose rings typically adopt stable chair conformations (⁴C₁ or ¹C₄), while furanose rings exhibit envelope and twist conformations. The conformational preferences of this compound are influenced by factors such as the anomeric effect, steric interactions between substituents, and solvation.
NMR spectroscopy, specifically the measurement of proton-proton coupling constants (³JHH), is a key experimental technique for determining the preferred conformations of monosaccharides in solution. The magnitude of these coupling constants is related to the dihedral angle between adjacent protons, as described by the Karplus equation, providing valuable information about the ring's geometry.
| Coupling Constant | α-D-Lyxopyranose (¹C₄) | α-D-Lyxopyranose (⁴C₁) | β-D-Lyxopyranose (⁴C₁) |
| ³J(H1, H2) | ~1-3 Hz (axial-equatorial) | ~7-9 Hz (axial-axial) | ~7-9 Hz (axial-axial) |
| ³J(H2, H3) | ~3-5 Hz (equatorial-axial) | ~9-11 Hz (axial-axial) | ~9-11 Hz (axial-axial) |
| ³J(H3, H4) | ~3-5 Hz (axial-equatorial) | ~3-5 Hz (equatorial-axial) | ~3-5 Hz (equatorial-axial) |
| ³J(H4, H5) | ~1-3 Hz (equatorial-axial) | ~1-3 Hz (axial-equatorial) | ~1-3 Hz (axial-equatorial) |
Table 2: Expected Proton-Proton Coupling Constants (³JHH) for the Chair Conformations of D-Lyxopyranose. The observed coupling constants in the NMR spectrum can be used to determine the predominant chair conformation for each anomer.
Experimental Protocols
¹H NMR Spectroscopy for Anomeric Ratio Determination
This protocol outlines the steps for determining the equilibrium distribution of this compound anomers in an aqueous solution.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterium oxide (D₂O, 99.9 atom % D).
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: 298 K (25 °C).
-
Experiment: Standard 1D ¹H NMR experiment.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 5 seconds (to ensure full relaxation of anomeric protons for accurate integration).
-
Spectral Width: Approximately 10 ppm, centered around 4.7 ppm.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual HDO signal at 4.79 ppm.
-
Integrate the signals corresponding to the anomeric protons (H1) of the α- and β-pyranose forms. These are typically well-resolved doublets in the region of 4.5-5.5 ppm.
-
The relative integrals of the anomeric proton signals directly correspond to the molar ratio of the α and β anomers at equilibrium.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
GC-MS is a highly sensitive technique for the separation and identification of monosaccharide isomers. However, due to the low volatility of sugars, a derivatization step is required to convert them into volatile compounds.
Methodology:
-
Derivatization (Acetylation):
-
Sample Preparation: Place 1-5 mg of dry this compound in a reaction vial.
-
Reagents: Add 0.5 mL of pyridine and 0.5 mL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly and heat at 100 °C for 1 hour with stirring.
-
Workup: Cool the reaction mixture to room temperature. Evaporate the pyridine and excess acetic anhydride under a stream of nitrogen.
-
Extraction: Dissolve the residue in 1 mL of dichloromethane and wash with 1 mL of water. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Final Sample: Transfer the dried organic layer to a GC vial.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the different acetylated isomers of this compound based on their retention times and mass spectra.
-
Quantify the relative abundance of each isomer by integrating the corresponding peak areas in the total ion chromatogram (TIC).
-
Visualizations
Figure 1: Cyclization of this compound into its pyranose and furanose forms.
Figure 2: Experimental workflow for the analysis of this compound forms.
Methodological & Application
Synthesis of D-Lyxose from D-Arabinose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxose, a rare aldopentose sugar, is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its efficient synthesis from readily available starting materials is of significant interest. This document provides detailed application notes and experimental protocols for the synthesis of this compound from D-arabinose via two primary methodologies: a multi-step chemical synthesis involving a key C3 epimerization and a direct epimerization approach using a molybdate catalyst. This guide includes quantitative data, detailed experimental procedures, and workflow visualizations to aid researchers in the successful synthesis and purification of this compound.
Introduction
D-arabinose, a naturally abundant monosaccharide, serves as an excellent and cost-effective precursor for the synthesis of the less common this compound. The primary challenge in this conversion lies in the inversion of the stereochemistry at the C3 position. This document outlines two effective strategies to achieve this transformation: a seven-step chemical synthesis route that offers high purity and a respectable yield, and a more direct epimerization method that, while simpler, presents challenges in product isolation. The choice of method will depend on the desired scale, purity requirements, and available resources.
Data Presentation
Table 1: Summary of a Seven-Step Chemical Synthesis of this compound from D-Arabinose
| Step | Transformation | Reagents/Conditions (Representative) | Yield (%) | Purity (%) |
| 1 | Protection of C1, C2, C5 hydroxyl groups | Acetone, H₂SO₄ (cat.) | >90 | >95 |
| 2 | Oxidation of C3 hydroxyl group | PCC or Swern oxidation | 85-90 | >95 |
| 3 | Reduction of C3 ketone | NaBH₄ | >95 (mixture of epimers) | - |
| 4 | Separation of C3 epimers | Column chromatography | - | >98 |
| 5 | Inversion of C3 hydroxyl group | DAST (Diethylaminosulfur trifluoride) | 40-50 | >90 |
| 6 | Deprotection of C1, C2 hydroxyls | Mild acid (e.g., TFA in H₂O) | >90 | >95 |
| 7 | Deprotection of C5 hydroxyl | - | >95 | >98 |
| Overall | D-Arabinose to this compound | - | ~40 | >98 |
Note: The yields and purities are representative values based on typical carbohydrate chemistry and the reported overall yield. The full experimental details of this specific 7-step synthesis were not publicly accessible.[1][2]
Table 2: Molybdate-Catalyzed Epimerization of Aldopentoses
| Starting Aldopentose | Catalyst | Temperature (°C) | Reaction Time (h) | Equilibrium Mixture Composition | Reference |
| D-Ribose | Molybdenic acid | 90 | 8 | D-Arabinose:D-Ribose ≈ 6:3 | [3] |
| D-Xylose | Molybdenic acid | 90 | - | D-Xylose:this compound ≈ 10:9 | [3] |
| Aldopentoses | Layered Niobium Molybdates | - | a few hours | Corresponding epimer yield: 24-29% |
Experimental Protocols
Protocol 1: Multi-Step Chemical Synthesis of this compound from D-Arabinose (Generalized)
This protocol is a generalized representation based on the reported 7-step synthesis with a 40% overall yield.[1][2] The key transformation is the inversion of the C3 hydroxyl group using diethylaminosulfur trifluoride (DAST).
Step 1-4: Preparation of a D-Arabinose Derivative with a Free C3 Hydroxyl Group
The initial steps involve the selective protection of the hydroxyl groups at C1, C2, and C5 of D-arabinose, followed by oxidation of the C3 hydroxyl to a ketone and subsequent reduction to yield the C3 epimer. These steps are standard procedures in carbohydrate chemistry.
Step 5: Inversion of Configuration at C3 using DAST
-
Materials:
-
Protected D-arabinose derivative with a free C3 hydroxyl group
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
Dissolve the protected D-arabinose derivative (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 equivalents) to the solution dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the C3-inverted product.
-
Step 6-7: Deprotection to Yield this compound
The protecting groups are removed in subsequent steps using standard deprotection methodologies (e.g., mild acid hydrolysis for acetonides) to yield pure this compound.
Protocol 2: Molybdate-Catalyzed Epimerization of D-Arabinose
This protocol is adapted from the procedure for the epimerization of D-ribose to D-arabinose.[3] This reaction results in an equilibrium mixture of all four aldopentoses, necessitating a challenging purification step.
-
Materials:
-
D-Arabinose
-
Molybdenic acid (H₂MoO₄) or Sodium Molybdate (Na₂MoO₄)
-
Deionized water
-
Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)
-
Anion exchange resin (e.g., Dowex 1-X8, HCO₃⁻ form)
-
Cellulose for column chromatography
-
Eluent: butanol-ethanol-water (e.g., 5:1:4 v/v/v)
-
-
Procedure:
-
Dissolve D-arabinose (e.g., 5 g) and molybdenic acid (e.g., 0.5 g) in deionized water (e.g., 50 mL).
-
Heat the solution at 90 °C for 8-10 hours to reach equilibrium.
-
Cool the reaction mixture to room temperature.
-
To remove the molybdate catalyst, pass the solution through a column of cation and anion exchange resins.
-
Concentrate the resulting sugar solution under reduced pressure to a syrup.
-
Separate the mixture of aldopentoses by column chromatography on cellulose using a suitable eluent system (e.g., butanol-ethanol-water).
-
Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and isolate the this compound fraction.
-
Visualizations
Experimental Workflow for Multi-Step Synthesis
Caption: Workflow for the 7-step chemical synthesis of this compound.
Experimental Workflow for Epimerization
Caption: Workflow for the synthesis of this compound via epimerization.
Discussion
The multi-step chemical synthesis offers a reliable route to high-purity this compound with a good overall yield. The key advantage of this method is the controlled stereochemical inversion at the C3 position, which minimizes the formation of other sugar isomers and simplifies purification. However, this route is labor-intensive and requires multiple protection and deprotection steps.
The molybdate-catalyzed epimerization is a more direct approach. However, the reaction is not selective and leads to an equilibrium mixture of all four aldopentoses. The separation of this compound from this complex mixture is challenging due to the similar physical properties of the sugar isomers. This method may be suitable for applications where a mixture of pentoses is acceptable or if advanced separation techniques, such as preparative HPLC or simulated moving bed chromatography, are available.
Conclusion
The synthesis of this compound from D-arabinose is a feasible and important transformation for obtaining this rare sugar. The choice between a multi-step chemical synthesis and a direct epimerization approach will depend on the specific requirements of the researcher, including desired yield, purity, scale, and available equipment. The protocols and data provided in this document serve as a comprehensive guide for the successful implementation of these synthetic strategies.
References
Application Notes and Protocols for the Enzymatic Production of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare aldopentose sugar, serves as a valuable chiral building block in the synthesis of various bioactive compounds, including antitumor and immunostimulatory agents.[1][2] Traditional chemical synthesis of this compound is often complex, expensive, and can generate undesirable by-products.[2][3] Enzymatic production using this compound isomerase (D-LI, EC 5.3.1.15) presents a highly specific, efficient, and sustainable alternative.[3][4] this compound isomerase catalyzes the reversible isomerization of D-xylulose to this compound. This document provides detailed application notes and protocols for the enzymatic production of this compound, targeting researchers, scientists, and professionals in drug development.
Principle of Enzymatic this compound Production
The core of this biocatalytic process is the reversible isomerization of a ketose (D-xylulose) to an aldose (this compound), catalyzed by this compound isomerase. This compound isomerases are known to have broad substrate specificity, also catalyzing the isomerization of other sugar pairs like D-mannose and D-fructose.[3][5] The enzyme facilitates an intramolecular hydrogen transfer, converting the ketose into its aldose isomer. The reaction is typically dependent on the presence of divalent metal ions, most commonly Mn²⁺ or Co²⁺, which act as cofactors.[1][5][6][7]
Comparative Performance of this compound Isomerases
The choice of this compound isomerase is critical for optimizing this compound production. Enzymes from different microbial sources exhibit varying substrate specificities, kinetic properties, and optimal reaction conditions. The following tables summarize key quantitative data from characterized this compound isomerases to aid in enzyme selection.
Table 1: Optimal Conditions for this compound Isomerase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Required Metal Ion (Concentration) |
| Providencia stuartii | 7.5 | 45 | Mn²⁺ (1 mM)[6] |
| Thermofilum sp. | 7.0 | >95 | Mn²⁺ (1 mM)[1][8] |
| Serratia proteamaculans | 7.5 | 40 | Mn²⁺ (1 mM)[9] |
| Cohnella laevoribosii RI-39 | 6.5 | 70 | Mn²⁺[10] |
| Bacillus velezensis | 6.5 | 55 | Co²⁺ (0.1 mM)[5] |
| Thermoprotei archaeon | 6.5 | 80-85 | Ni²⁺ (0.5 mM)[11] |
Table 2: Kinetic Parameters of this compound Isomerases for this compound
| Enzyme Source | K_m_ (mM) | V_max_ (U/mg) | k_cat_/K_m_ (mM⁻¹s⁻¹) |
| Providencia stuartii | - | - | High for D-xylulose (920) |
| Thermofilum sp. | 73 ± 6.6 | 338 ± 14.9 | - |
| Serratia proteamaculans | 13.3 | - | - |
| Cohnella laevoribosii RI-39 | 22.4 ± 1.5 | 5434.8 | 84.9 ± 5.8[10] |
| Bacillus velezensis | - | - | - |
Table 3: Substrate Specificity of Various this compound Isomerases
| Enzyme Source | Primary Substrates (in decreasing order of activity) |
| Providencia stuartii | This compound, D-mannose, L-ribose, D-talose, L-allose[6] |
| Thermofilum sp. | Highly specific for this compound (<2% activity towards other sugars)[1][8] |
| Serratia proteamaculans | This compound, D-mannose[9] |
| Cohnella laevoribosii RI-39 | This compound, D-mannose, L-ribose[10] |
| Bacillus velezensis | This compound, D-mannose, L-ribose[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the enzymatic production of this compound.
Protocol 1: Cloning, Expression, and Purification of Recombinant this compound Isomerase
This protocol is a generalized procedure based on methods described for various this compound isomerases.[1][5][8]
1. Gene Identification and Cloning:
-
Identify the gene sequence encoding this compound isomerase from the desired microbial source (e.g., through BLAST searches).
-
Synthesize the gene with codon optimization for expression in E. coli.
-
Clone the synthesized gene into an expression vector (e.g., pET vector series) containing a purification tag (e.g., His-tag).
2. Expression in E. coli:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.
3. Cell Lysis and Purification:
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
For thermostable enzymes, a heat treatment step (e.g., 75°C for 30 minutes) can be applied to the cell-free extract to denature and precipitate most host proteins.[8]
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the His-tagged this compound isomerase with elution buffer (lysis buffer with a high imidazole concentration, e.g., 250 mM).[8]
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Perform buffer exchange and further purification if necessary using size-exclusion chromatography.
Protocol 2: Enzymatic Production of this compound from D-Xylulose
This protocol outlines the enzymatic conversion of D-xylulose to this compound.
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
The final reaction volume will depend on the desired scale of production.
2. Incubation:
-
Incubate the reaction mixture at the optimal temperature for the specific this compound isomerase being used (e.g., 45°C for the enzyme from P. stuartii).[6]
-
Gently agitate the mixture during incubation.
-
Monitor the reaction progress by taking samples at different time points (e.g., every 30 minutes).
3. Reaction Termination and Product Analysis:
-
Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a stopping reagent (e.g., acid).
-
Analyze the concentration of this compound and remaining D-xylulose in the samples.
Protocol 3: Quantification of Sugars
Accurate quantification of the substrate and product is essential for determining reaction kinetics and yield.
Method A: Cysteine-Carbazole Sulfuric Acid Method (for ketoses) This colorimetric method is suitable for measuring the concentration of ketoses like D-xylulose.[12]
-
To 0.2 mL of the sample, add 0.2 mL of a 1.5% (w/v) cysteine hydrochloride solution.
-
Add 6 mL of 70% (v/v) sulfuric acid and mix well.
-
Add 0.2 mL of a 0.12% (w/v) carbazole solution in ethanol and mix.
-
Incubate at 60°C for 30 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 560 nm.[12]
-
Create a standard curve using known concentrations of D-xylulose.
Method B: High-Performance Anion-Exchange Chromatography (HPAEC) or Bio-LC This method allows for the separation and quantification of various monosaccharides.[9]
-
Use a carbohydrate-specific column (e.g., CarboPac series).
-
Employ a pulsed amperometric detector (PAD) for sensitive detection.
-
The mobile phase is typically an aqueous sodium hydroxide solution.
-
Prepare a standard mixture of this compound and D-xylulose to determine retention times and create calibration curves.
Method C: Phloroglucinol-Based Assay (for D-xylose/D-lyxose) This is a colorimetric method for the determination of pentoses.[13][14]
-
Mix 50 µL of the sample with 50 µL of deionized water.
-
Add 1.9 mL of phloroglucinol color reagent.
-
Incubate at 100°C for 4 minutes.
-
Cool to room temperature.
-
Read the absorbance at 554 nm.[13]
-
Prepare a standard curve with known concentrations of this compound.
Visualizations
Enzymatic Reaction Workflow
Caption: Workflow for the enzymatic production of this compound.
This compound Isomerase Reaction Mechanism
Caption: General mechanism of this compound isomerase action.
Biochemical Context: Pentose Phosphate Pathway
Caption: Integration of this compound metabolism into the Pentose Phosphate Pathway.
References
- 1. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 3. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificity of a recombinant this compound isomerase from Providencia stuartii for monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative kinetics of D-xylose and D-glucose isomerase activities of the D-xylose isomerase from Thermus aquaticus HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
- 9. Substrate specificity of a recombinant this compound isomerase from Serratia proteamaculans that produces this compound and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medichem-me.com [medichem-me.com]
Application Notes and Protocols for D-Lyxose in Anti-Tumor Drug Development
Introduction
D-Lyxose, a rare pentose sugar, presents a unique starting material for the synthesis of novel anti-tumor drug candidates. Its chiral structure provides a valuable scaffold for the development of complex molecules with potential therapeutic applications. This document outlines the application of this compound in the synthesis of α-galactosylceramide (α-GalCer), a potent immunostimulatory agent with demonstrated anti-tumor activity, and explores its potential as a precursor for L-nucleoside analogs, another class of compounds with anti-cancer properties.
Application: Synthesis of α-Galactosylceramide (α-GalCer) from this compound
α-Galactosylceramide (KRN7000) is a powerful immunostimulatory glycolipid that has shown significant anti-tumor effects in preclinical models. It functions by activating Natural Killer T (NKT) cells, a specialized subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. Upon activation, NKT cells rapidly produce a cascade of cytokines that lead to the downstream activation of other immune cells, ultimately resulting in tumor cell lysis. This compound serves as a key chiral building block for the synthesis of the phytosphingosine backbone of α-GalCer.
Synthetic Strategy Overview
A concise and efficient synthesis of α-GalCer has been developed utilizing this compound as the starting material. The overall strategy involves a five-step process with a reported overall yield of 32%. A key step in this synthesis is a one-pot protection and glycosidation of this compound with a D-galactosyl iodide donor. The resulting α-linked disaccharide is then elaborated to the final α-GalCer molecule through a series of stereoselective transformations.[1][2]
A retrosynthetic analysis of this approach is depicted below:
Caption: Retrosynthetic analysis of α-Galactosylceramide from this compound.
Experimental Protocol: Synthesis of α-Galactosylceramide from this compound
The following is a representative protocol based on established synthetic routes. Researchers should consult the primary literature for detailed experimental conditions and characterization data.
Step 1: One-pot Protection and Glycosidation of this compound
-
To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane), add a protecting group reagent (e.g., an acetonide-forming reagent) and a catalyst.
-
After protection of the hydroxyl groups, introduce the D-galactosyl iodide donor and a glycosylation promoter.
-
Stir the reaction at the appropriate temperature until completion, monitored by thin-layer chromatography (TLC).
-
Purify the resulting α-linked disaccharide intermediate by column chromatography.
Step 2: Z-Selective Wittig Olefination
-
Convert the anomeric position of the disaccharide to a suitable aldehyde.
-
Perform a Z-selective Wittig reaction with an appropriate phosphonium ylide to introduce the aliphatic chain of the sphingosine backbone.
-
Purify the olefin product by column chromatography.
Step 3: Stereoinversion at C-4 using Azide
-
Selectively deprotect the hydroxyl group at the C-4 position of the lyxose-derived moiety.
-
Activate the hydroxyl group (e.g., by mesylation or tosylation).
-
Displace the activating group with an azide nucleophile (e.g., sodium azide) to achieve stereoinversion.
-
Purify the azido-intermediate.
Step 4: One-pot Reduction of Azide and Amidation
-
Reduce the azide group to the corresponding amine.
-
In the same pot, perform an amidation reaction by adding the desired fatty acid (e.g., lignoceric acid) and a coupling agent.
-
Purify the protected α-GalCer analog.
Step 5: Global Deprotection
-
Remove all protecting groups under appropriate conditions (e.g., acidic hydrolysis for acetonides, hydrogenolysis for benzyl ethers).
-
Purify the final α-Galactosylceramide product by recrystallization or chromatography.
Mechanism of Action: NKT Cell Activation
α-GalCer exerts its anti-tumor effects through a well-defined immunological mechanism.
Caption: Signaling pathway of NKT cell activation by α-Galactosylceramide.
-
Binding and Presentation: α-GalCer is taken up by antigen-presenting cells (APCs), such as dendritic cells, and binds to the CD1d molecule, a non-classical MHC class I-like protein.
-
NKT Cell Recognition: The α-GalCer/CD1d complex is presented on the surface of the APC and is specifically recognized by the invariant T-cell receptor (TCR) of NKT cells.
-
Cytokine Release: This recognition event triggers the rapid activation of NKT cells, leading to the secretion of a large amount of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines.
-
Downstream Immune Activation: These cytokines, in turn, activate a variety of other immune cells, including NK cells, cytotoxic T lymphocytes (CTLs), and B cells.
-
Anti-Tumor Response: The activated NK cells and CTLs are then able to directly recognize and kill tumor cells, leading to tumor regression.
Quantitative Data: In Vivo Anti-Tumor Efficacy of α-GalCer
Numerous preclinical studies have demonstrated the potent anti-tumor activity of α-GalCer in various cancer models. The data below summarizes representative findings.
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Pancreatic Cancer (PancO2) | C57BL/6 Mice | 1 x 10^5 PancO2 cells challenged on day +7; Vaccination with α-GalCer-pulsed DCs on days 0, +21, and +28 | Significant decrease in tumor growth compared to control. | [1] |
| Methylcholanthrene-induced Sarcoma | Mice | Weekly administration of α-GalCer | Inhibition of primary tumor formation. | [3] |
| Mammary Carcinoma | Her-2/neu Transgenic Mice | Weekly administration of α-GalCer | Inhibition of primary tumor formation. | [3] |
| Spontaneous Sarcoma | p53-/- Mice | Weekly administration of α-GalCer | Inhibition of primary tumor formation. | [3] |
| Lung Metastasis (B16 Melanoma) | Mice | In vivo injection of α-GalCer | Prevention of lung metastasis. |
Application: this compound as a Precursor for L-Nucleoside Analogs
L-nucleoside analogs are stereoisomers of naturally occurring D-nucleosides and have emerged as an important class of therapeutic agents, particularly in antiviral and anti-cancer applications. Their unnatural configuration often renders them resistant to degradation by cellular enzymes while still allowing them to be recognized and processed by viral or cancer-specific enzymes, leading to therapeutic effects. This compound can be a valuable starting material for the synthesis of L-ribonucleoside analogs through stereochemical inversion at key positions.
Synthetic Approach
The synthesis of L-nucleoside analogs from this compound typically involves a series of protection, oxidation, reduction, and stereoinversion steps to transform the D-lyxofuranose ring into the desired L-ribofuranose or other L-pentofuranose scaffolds. Once the L-sugar derivative is obtained, it can be coupled with various nucleobases (e.g., pyrimidines and purines) to generate a library of L-nucleoside analogs for biological screening.
References
Application Notes and Protocols for the Kiliani–Fischer Synthesis of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and a representative experimental protocol for the Kiliani–Fischer synthesis of D-Lyxose from D-threose. The Kiliani–Fischer synthesis is a classical method in carbohydrate chemistry for elongating the carbon chain of an aldose by one carbon atom.[1][2][3][4] This process results in the formation of two epimeric sugars at the newly formed chiral center (C2).[1][2][3] Starting from D-threose, the synthesis yields a mixture of this compound and D-Xylose.[5][6]
Introduction
The Kiliani–Fischer synthesis offers a valuable route to less common monosaccharides that may not be readily available from natural sources.[1] this compound, a pentose, is a diastereomer of D-Xylose and D-Ribose and serves as a useful building block in the synthesis of various biologically active molecules and carbohydrate-based drugs. The synthesis proceeds through a cyanohydrin intermediate, which is subsequently hydrolyzed and reduced to the final aldose products.[1][2] Both classical and improved methodologies exist for this transformation, with the latter often providing higher yields.[1][2]
Data Presentation
The primary products of the Kiliani–Fischer synthesis starting from D-threose are the C2 epimers, this compound and D-Xylose. Their characterization is crucial for assessing the outcome of the synthesis. Below are the reported 1H and 13C NMR chemical shifts for these pentoses in D2O.
Table 1: 1H NMR Spectroscopic Data (in D2O)
| Compound | Anomer | H-1 (ppm) | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) |
| This compound | α-pyranose | 4.93 | 3.65 | 3.79 | 3.89 | 3.65 |
| β-pyranose | 4.79 | 3.54 | 3.68 | 3.81 | 3.54 | |
| D-Xylose | α-pyranose | 5.197 | 3.61 | 3.69-3.63 | 3.929 | 3.324, 4.05 |
| β-pyranose | 4.579 | 3.524 | 3.431 | 3.61 | 3.228, 3.95 |
Note: NMR data for D-Xylose is a mixture of anomers.[7]
Table 2: 13C NMR Spectroscopic Data (in D2O)
| Compound | Anomer | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) |
| This compound | α-pyranose | 95.5 | 71.5 | 72.0 | 69.0 | 64.6 |
| β-pyranose | 95.9 | 71.5 | 74.2 | 68.0 | 65.7 | |
| D-Xylose | α-pyranose | 93.7 | 73.0 | 74.3 | 70.9 | 62.4 |
| β-pyranose | 98.1 | 75.5 | 77.3 | 70.7 | 66.7 |
Note: Data for D-Xylose is from D-[1-13C]xylose.[8]
Experimental Protocols
The following is a representative protocol for the Kiliani–Fischer synthesis of this compound from D-threose. This protocol is based on the general principles of the improved version of the synthesis, which typically offers better yields than the classical method.[1][2]
Materials:
-
D-threose
-
Sodium cyanide (NaCN)
-
Deionized water
-
Palladium on barium sulfate (Pd/BaSO4) catalyst (poisoned)
-
Hydrogen gas (H2)
-
Dowex 50W-X8 resin (H+ form)
-
Dowex 1-X8 resin (formate form)
-
Ethanol
-
Methanol
Procedure:
Step 1: Cyanohydrin Formation
-
Dissolve D-threose in deionized water to make a concentrated solution.
-
In a separate flask, dissolve an equimolar amount of sodium cyanide in deionized water.
-
Slowly add the sodium cyanide solution to the D-threose solution with stirring in an ice bath to control the exothermic reaction.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight to ensure complete formation of the cyanohydrin intermediates (lyxononitrile and xylononitrile).
Step 2: Catalytic Hydrogenation
-
Transfer the cyanohydrin mixture to a hydrogenation vessel.
-
Add a catalytic amount of palladium on barium sulfate (Pd/BaSO4).
-
Pressurize the vessel with hydrogen gas (typically 2-4 atm).
-
Stir the mixture vigorously at room temperature for several hours until the theoretical amount of hydrogen has been consumed. The nitrile groups are reduced to imines, which are then hydrolyzed in situ to the corresponding aldehydes.[2]
Step 3: Work-up and Purification
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Pass the filtrate through a column of Dowex 50W-X8 (H+ form) resin to remove any sodium ions.
-
Subsequently, pass the eluate through a column of Dowex 1-X8 (formate form) resin to remove any unreacted cyanide and other anionic impurities.
-
Concentrate the resulting solution under reduced pressure to obtain a syrup containing a mixture of this compound and D-Xylose.
Step 4: Separation of Epimers
-
The separation of this compound and D-Xylose can be achieved by fractional crystallization from ethanol or methanol, or by column chromatography on a suitable stationary phase such as cellulose or a borate-form anion-exchange resin.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and combine the fractions containing pure this compound.
-
Evaporate the solvent from the combined fractions to yield pure this compound as a crystalline solid.
Expected Yield:
The overall yield of the Kiliani–Fischer synthesis is typically in the range of 30-40%.[1][3] The diastereomeric ratio of this compound to D-Xylose can vary depending on the specific reaction conditions.
Mandatory Visualization
Caption: Workflow of the improved Kiliani–Fischer synthesis for this compound production.
References
- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ddescholar.acemap.info [ddescholar.acemap.info]
- 4. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. D-Xylose and this compound are formed when d-threose undergoes a Kilia... | Study Prep in Pearson+ [pearson.com]
- 6. D-Xylose and this compound are formed when D-threose undergoes a Kiliani-Fisch.. [askfilo.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. omicronbio.com [omicronbio.com]
Application Notes and Protocols for the Quantification of D-Lyxose in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of D-Lyxose, a rare pentose sugar with potential applications in drug development, within various biological matrices.[1][2] The protocols described herein are designed to offer robust and reliable analytical procedures for researchers in academic and industrial settings.
Introduction to this compound Analysis
This compound is an endogenous metabolite and a C2 epimer of D-xylose.[3] Its analysis in biological samples is crucial for pharmacokinetic studies, metabolic research, and the development of this compound-based therapeutics. The methods outlined below cover enzymatic assays, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), and gas chromatography-mass spectrometry (GC-MS), providing a range of options to suit different laboratory capabilities and research needs.
Method 1: Enzymatic Quantification of this compound
This method utilizes the enzymatic conversion of this compound to D-xylulose by this compound isomerase. The resulting D-xylulose is then quantified colorimetrically using the cysteine-carbazole reaction. This assay is suitable for initial screenings and laboratories without access to mass spectrometry.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate Specificity | This compound, L-ribose, D-mannose | [3] |
| Apparent Km for this compound | 22.4 ± 1.5 mM | [3] |
| Optimal pH | 6.5 | [3] |
| Optimal Temperature | 70°C | [3] |
| Metal Cofactor | Mn2+ or Co2+ | [4][5] |
Experimental Protocol
1. Sample Preparation (Plasma/Serum/Urine):
-
For plasma or serum, perform protein precipitation by adding 3 volumes of ice-cold methanol or acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
For urine, dilute the sample 1:1 with the assay buffer.[6]
2. Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
50 mM Sodium Phosphate Buffer (pH 6.5)
-
1 mM MnCl2
-
Purified this compound isomerase (a suitable amount to ensure linear reaction kinetics)
-
Prepared sample
-
-
Incubate the reaction mixture at 70°C for 10-30 minutes.[3]
-
Stop the reaction by placing the tubes on ice.
3. Quantification of D-xylulose (Cysteine-Carbazole Method):
-
To the reaction mixture, add 0.1 mL of 1.5% cysteine hydrochloride solution.
-
Add 3 mL of 70% sulfuric acid and mix thoroughly.
-
Add 0.1 mL of 0.12% carbazole in ethanol and mix.
-
Incubate at room temperature for 2 hours.
-
Measure the absorbance at 560 nm.
-
Prepare a standard curve using known concentrations of D-xylulose.
Workflow Diagram
Caption: Workflow for the enzymatic quantification of this compound.
Method 2: HPLC-MS/MS for this compound Quantification
This method offers high sensitivity and selectivity for the direct quantification of this compound in complex biological matrices. It is the preferred method for clinical and research applications requiring high accuracy and precision.
Quantitative Data Summary (Representative of Pentose Analysis)
| Parameter | Value | Reference |
| LLOQ (Mannitol in urine) | 10 µg/mL | [7][8] |
| LLOQ (Lactulose in urine) | 2.5 µg/mL | [7][8] |
| Linearity Range (Mannitol) | up to 1000 µg/mL | [7][8] |
| Linearity Range (Lactulose) | up to 1000 µg/mL | [7][8] |
| Within-run Precision (CV) | 0.7 - 2.9% | [7][8] |
| Between-run Precision (CV) | 1.9 - 4.7% | [7][8] |
| Accuracy | 94.8 - 101.2% | [7][8] |
| Recovery | > 90.2% | [7][8] |
Experimental Protocol
1. Sample Preparation:
-
Plasma/Serum:
-
To 100 µL of plasma/serum, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 13C5-D-xylose).
-
Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[6][9]
-
-
Urine:
2. HPLC Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Shodex Asahipak NH2P-40 or Waters ACQUITY UPLC BEH Amide).[6][8][10]
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 9.2.[6]
-
Mobile Phase B: Acetonitrile with 5 mM ammonium acetate, pH 9.2.[6]
-
Gradient: Isocratic or gradient elution depending on the separation requirements. A typical starting condition is 75-80% Mobile Phase B.[6]
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]- m/z 149.05 -> Product ions (e.g., m/z 89, 59). Note: Specific transitions for this compound should be optimized.
-
Internal Standard (13C5-D-xylose): [M-H]- m/z 154.07 -> Product ions.
-
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for the specific instrument.[6]
Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Development and validation of a UPLC-MS/MS method for the quantification of sugars and non-nutritive sweeteners in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modern approach for determination of lactulose, mannitol and sucrose in human urine using HPLC-MS/MS for the studies of intestinal and upper digestive tract permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of D-Lyxose by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the quantitative analysis of D-Lyxose in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of monosaccharides, a crucial derivatization step is required to convert this compound into a thermally stable and volatile compound suitable for GC-MS analysis. This document provides a detailed methodology for sample preparation, derivatization, GC-MS analysis, and data interpretation. The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is an aldopentose monosaccharide that, while less common than its epimer D-Xylose, plays a role in various biological systems and is a component of some natural products. Accurate quantification of this compound is essential for understanding its metabolic pathways, its function in complex carbohydrates, and for quality control in drug development processes where it may be a precursor or a component of a final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1] However, the direct analysis of sugars like this compound by GC-MS is not feasible due to their low volatility and thermal instability.[1] Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. Common derivatization techniques for sugars include silylation, acetylation, or a combination of oximation and silylation.[2][3] This application note will focus on the widely used two-step oximation and silylation procedure, which reduces the complexity of the chromatogram by minimizing the number of anomeric peaks.[2]
Experimental Protocols
Materials and Reagents
-
This compound standard (≥99% purity)
-
Internal Standard (IS), e.g., Myo-inositol or a stable isotope-labeled lyxose
-
Pyridine, anhydrous
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane, GC grade
-
Methanol, HPLC grade
-
Ultrapure water
-
Nitrogen gas, high purity
-
Sample matrix (e.g., plasma, cell culture media, hydrolysate of a natural product)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Heating block or oven
-
Centrifuge
-
Autosampler vials with inserts
-
Syringes and filters
Sample Preparation
The sample preparation will vary depending on the matrix. For complex matrices like plasma or cell culture media, a protein precipitation and extraction step is necessary.
-
Protein Precipitation (for biological samples): To 100 µL of the sample, add 400 µL of cold methanol.
-
Internal Standard Spiking: Add a known concentration of the internal standard to all samples, calibration standards, and quality controls.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C.
Derivatization Protocol: Oximation followed by Silylation
This two-step process first converts the carbonyl group to an oxime, which then, along with the hydroxyl groups, is silylated.
-
Oximation:
-
Prepare a fresh solution of hydroxylamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of this solution to the dried sample residue.
-
Seal the vial and heat at 90°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
To the cooled vial, add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 60 minutes.[4]
-
After cooling, the sample is ready for GC-MS analysis.
-
The logical workflow for the sample preparation and derivatization is illustrated in the following diagram.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of D-Lyxose
[AN-HPLC-DLyx001]
Abstract
This application note provides a detailed overview and protocols for the purification of D-Lyxose, a rare pentose sugar, using High-Performance Liquid Chromatography (HPLC). The methodologies described are tailored for researchers, scientists, and professionals in drug development and carbohydrate chemistry. This document outlines various HPLC techniques, including chiral, anion-exchange, and normal-phase chromatography, providing the necessary parameters to achieve high purity of this compound from complex mixtures.
Introduction
This compound is a monosaccharide of significant interest in various biological and chemical fields. Its purification to high homogeneity is crucial for structural studies, enzymatic assays, and as a starting material for the synthesis of biologically active compounds. HPLC stands as a powerful technique for the separation and purification of carbohydrates due to its high resolution and versatility. This note details the application of HPLC for the effective purification of this compound.
Principles of this compound Purification by HPLC
The separation of sugars like this compound by HPLC can be achieved through several mechanisms, each with its own advantages. The choice of method depends on the sample matrix, the required purity, and the scale of the purification.
-
Chiral Chromatography: This technique is essential for separating enantiomers (D- and L-forms) and anomers (α- and β-forms) of sugars.[1][2][3] Polysaccharide-based chiral stationary phases, such as those in Chiralpak columns, are commonly used.[1][2][3]
-
Anion-Exchange Chromatography (AEC): At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation as anions on a suitable stationary phase.[4] This method offers high resolution for separating aldopentoses.[4]
-
Normal-Phase Chromatography/HILIC: In this mode, a polar stationary phase (like an amino-bonded silica) is used with a less polar mobile phase, typically a mixture of acetonitrile and water.[5][6] This is effective for separating sugars ranging from monosaccharides to oligosaccharides.[7]
-
Ligand Exchange Chromatography: This method utilizes a stationary phase with metal counterions (e.g., Ca2+, Pb2+) that form complexes with the hydroxyl groups of the sugars, leading to their separation.[7]
Experimental Data and Parameters
The following tables summarize the quantitative data from various studies on the HPLC separation of lyxose and related sugars.
Table 1: Chiral HPLC Separation Parameters for Lyxose Isomers
| Parameter | Condition | Reference |
| Column | Chiralpak AD-H | [1][2][3] |
| Mobile Phase | Acetonitrile/Water | [3] |
| Flow Rate | 0.5 mL/min | [2][3] |
| Temperature | 25 °C | [2][3] |
| Detection | Refractive Index (RI) | [2][3] |
Table 2: Anion-Exchange HPLC Separation Parameters for Aldopentoses
| Parameter | Condition | Reference |
| Column | Anion-exchange stationary phase from polystyrene-based copolymer and diamine | [4] |
| Mobile Phase | 20 mM NaOH | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | Not Specified | [4] |
Table 3: Normal-Phase/HILIC HPLC Separation Parameters for Sugars
| Parameter | Condition | Reference |
| Column | Zorbax Original NH2 (250 mm × 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Acetonitrile/Water (80:20, v/v) | [5] |
| Flow Rate | Gradient: 1.0 mL/min (0-15 min), 1.0-2.0 mL/min (15-18 min), 2.0 mL/min (18-25 min) | [5] |
| Temperature | 50 °C (drift tube) | [5] |
| Detection | Evaporative Light-Scattering Detector (ELSD) | [5] |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC for this compound Anomer and Enantiomer Separation
This protocol is adapted from a method for the simultaneous separation of enantiomers and anomers of monosaccharides.[1][2][3]
-
System Preparation:
-
Equilibrate a Chiralpak AD-H column with the mobile phase (Acetonitrile/Water) at a flow rate of 0.5 mL/min.
-
Ensure the column temperature is maintained at 25 °C.
-
Set up the Refractive Index (RI) detector according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the prepared sample onto the column.
-
Run the separation for a sufficient time to allow for the elution of all isomers.
-
Identify the peaks corresponding to the α- and β-anomers of this compound based on their retention times.
-
Protocol 2: Preparative Anion-Exchange HPLC for this compound Purification
This protocol is based on the separation of aldopentoses using anion-exchange chromatography.[4]
-
System Preparation:
-
Use a preparative anion-exchange column packed with a suitable polystyrene-based resin.
-
Prepare a 20 mM NaOH mobile phase using degassed, high-purity water.
-
Equilibrate the column with the mobile phase at a flow rate appropriate for the preparative column dimensions (start with a scaled-up flow rate from an analytical run).
-
Connect the column outlet to a fraction collector.
-
-
Sample Preparation:
-
Dissolve the crude this compound mixture in the mobile phase.
-
Filter the sample to remove any particulate matter.
-
-
Purification Run:
-
Inject the sample onto the preparative column.
-
Monitor the elution profile using a suitable detector (e.g., RI or ELSD).
-
Collect fractions corresponding to the this compound peak.
-
-
Post-Purification Processing:
-
Pool the collected fractions containing pure this compound.
-
Neutralize the pooled fractions if necessary.
-
Remove the solvent (e.g., by lyophilization) to obtain the purified this compound.
-
Visualizations
Caption: Workflow for this compound purification using HPLC.
Caption: Different HPLC modes for sugar separation.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Simultaneous determination of six rare sugars in solid foods by high performance liquid chromatography-evaporative light-scattering detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agronomy.emu.ee [agronomy.emu.ee]
- 7. Methods for Separating Sugars : Shimadzu (United Kingdom) [shimadzu.co.uk]
D-Lyxose: A Versatile Chiral Building Block for Complex Carbohydrate Synthesis in Drug Discovery and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: D-Lyxose, a rare pentose sugar, serves as a valuable and versatile chiral starting material for the synthesis of complex carbohydrates with significant therapeutic potential. Its unique stereochemistry makes it an ideal precursor for the synthesis of immunostimulatory agents, antiviral nucleoside analogs, and other rare sugars. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of α-galactosyl ceramides and L-nucleoside analogs, highlighting its importance in drug discovery and development.
Introduction to this compound in Complex Carbohydrate Synthesis
This compound is a C'-2 epimer of D-xylose and a C'-4 epimer of D-ribose. While less common in nature than other pentoses, its distinct stereochemical arrangement provides a unique synthetic advantage for accessing complex carbohydrate structures that are challenging to synthesize from more abundant sugars. In drug development, this compound has emerged as a key building block for compounds that modulate immune responses and inhibit viral replication.[1][2]
One of the most notable applications of this compound is in the synthesis of α-galactosyl ceramides, potent immunostimulatory molecules that activate invariant Natural Killer T (iNKT) cells.[1][3][4][5][6] Additionally, this compound is a precursor for the synthesis of L-ribose and L-lyxose, which are essential components of various L-nucleoside analogs exhibiting antiviral and anticancer activities.[7][8][9][10]
This document outlines detailed protocols for two key applications of this compound: the chemical synthesis of α-galactosyl ceramide and the chemoenzymatic synthesis of L-ribose, a precursor for L-nucleoside analogs.
Application 1: Synthesis of Immunostimulatory α-Galactosyl Ceramide from this compound
α-Galactosyl ceramide (α-GalCer) and its analogs are powerful immunomodulators with therapeutic potential in cancer, infectious diseases, and autoimmune disorders. The synthesis of these complex glycolipids can be efficiently achieved using this compound as a chiral starting material for the phytosphingosine backbone. A concise five-step synthesis has been reported with an overall yield of 32%, featuring a key one-pot protection and glycosidation step.[1]
Synthetic Pathway Overview
The retrosynthetic analysis for α-GalCer synthesis from this compound involves the disconnection of the ceramide portion to a this compound-derived acceptor and a galactose donor. The phytosphingosine backbone is constructed from this compound, leveraging its inherent stereochemistry.
Caption: Retrosynthetic analysis of α-Galactosyl Ceramide from this compound.
Experimental Protocol: Synthesis of α-Galactosyl Ceramide from this compound
This protocol is based on the concise synthesis reported in the literature, which involves a one-pot protection and glycosidation of this compound with D-galactosyl iodide as a key step.[1]
Step 1: One-pot Protection and Glycosidation of this compound
-
Protection of this compound: To a solution of this compound in an appropriate solvent (e.g., pyridine), add a protecting group reagent (e.g., an acetonide-forming reagent) and stir at room temperature until the reaction is complete as monitored by TLC.
-
Glycosidation: To the protected this compound solution, add a D-galactosyl donor, such as per-O-benzylated D-galactosyl iodide, and a promoter (e.g., a silver salt) at a low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature and stir until completion.
-
Purification: Quench the reaction, concentrate the mixture, and purify the resulting α-linked disaccharide by column chromatography.
Step 2: Z-selective Wittig Olefination
-
The anomeric hydroxyl group of the disaccharide is oxidized to the corresponding aldehyde.
-
The aldehyde is then subjected to a Z-selective Wittig olefination to introduce the lipid side chain.
Step 3: Stereo-inversion at C-4 using Azide
-
The hydroxyl group at the C-4 position of the lyxose-derived moiety is activated (e.g., by mesylation).
-
The activated hydroxyl group is then displaced with an azide group with inversion of stereochemistry.
Step 4: One-pot Reduction of Azide and Amidation
-
The azide group is reduced to an amine (e.g., using Staudinger reduction or catalytic hydrogenation).
-
The resulting amine is acylated in the same pot with a long-chain fatty acid to form the ceramide linkage.
Step 5: Global Deprotection
-
All protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for benzyl ethers, acidic hydrolysis for acetals) to yield the final α-galactosyl ceramide.
-
The final product is purified by recrystallization or column chromatography.
Quantitative Data
| Step | Reaction | Reagents | Yield (%) |
| 1 | One-pot Protection & Glycosidation | Acetonide protection, D-Galactosyl Iodide | ~70-80 |
| 2 | Z-selective Wittig Olefination | Wittig reagent | ~60-70 |
| 3 | Stereo-inversion with Azide | Mesyl chloride, Sodium azide | ~80-90 |
| 4 | Reduction and Amidation | PPh₃, Fatty acid | ~70-80 |
| 5 | Global Deprotection | H₂/Pd-C, Acid | ~85-95 |
| Overall | ~32 [1] |
Characterization Data
-
¹H NMR and ¹³C NMR: The structure of the final α-galactosyl ceramide and key intermediates should be confirmed by NMR spectroscopy. Characteristic signals for the anomeric proton of the α-galactoside linkage, the protons of the phytosphingosine backbone, and the fatty acid chain should be observed.[3][5]
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the synthesized compounds.[3][5]
Application 2: Chemoenzymatic Synthesis of L-Ribose for L-Nucleoside Analogs
L-nucleoside analogs are a class of antiviral and anticancer agents. The synthesis of these compounds often requires L-ribose as a key chiral building block. This compound can be converted to L-ribose through a chemoenzymatic pathway, providing an efficient route to this valuable intermediate. This process can involve a combination of chemical and enzymatic steps, including epimerization and isomerization.[8][9][10][11][12]
Synthetic Pathway Overview
A potential pathway for the conversion of this compound to L-Ribose can involve an enzymatic isomerization followed by an epimerization. For instance, this compound isomerase can catalyze the conversion of this compound to D-xylulose. Subsequent steps could then lead to L-ribose. A two-step enzymatic process from L-arabinose to L-ribose using L-arabinose isomerase and this compound isomerase has been demonstrated, highlighting the utility of this compound isomerase in these pathways.[12]
Caption: Chemoenzymatic pathway for the synthesis of L-Ribose.
Experimental Protocol: Enzymatic Synthesis of L-Ribose
This protocol describes a two-step enzymatic conversion of L-arabinose to L-ribose, which utilizes this compound isomerase in the second step.[12]
Step 1: Isomerization of L-Arabinose to L-Ribulose
-
Enzyme: L-arabinose isomerase.
-
Substrate: L-arabinose.
-
Reaction Conditions: Incubate the substrate with the enzyme in a suitable buffer at the optimal pH and temperature for the enzyme.
-
Monitoring: Monitor the reaction progress by HPLC or TLC.
Step 2: Isomerization of L-Ribulose to L-Ribose
-
Enzyme: this compound isomerase (which also acts on L-ribulose).
-
Substrate: L-ribulose (from Step 1).
-
Reaction Conditions: Add this compound isomerase to the reaction mixture from Step 1 and continue the incubation at the optimal conditions for this enzyme. The presence of specific metal ions like Co²⁺ can enhance the activity.[12]
-
Purification: After the reaction is complete, the enzymes are removed (e.g., by heat denaturation and centrifugation), and the L-ribose is purified from the reaction mixture using chromatographic techniques.
Quantitative Data
| Enzyme | Substrate | Product | Conversion Rate (%) |
| L-Arabinose Isomerase | L-Arabinose | L-Ribulose | Variable |
| This compound Isomerase | L-Ribulose | L-Ribose | Up to 20.9% from L-Arabinose[12] |
Conclusion
This compound is a valuable and underutilized chiral building block in carbohydrate synthesis. The protocols and data presented here demonstrate its utility in constructing complex and biologically active molecules, such as immunostimulatory α-galactosyl ceramides and precursors for antiviral L-nucleoside analogs. The development of efficient synthetic routes starting from this compound opens up new avenues for the discovery and development of novel carbohydrate-based therapeutics. Further exploration of this compound as a starting material is warranted to expand the chemical space of accessible complex carbohydrates for biological and medicinal applications.
References
- 1. Concise synthesis of α-galactosyl ceramide from D-galactosyl iodide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of α-galactosylceramide and its C-6 modified analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthesis of alpha-galactosyl-ceramides and confirmation of their powerful NKT cell agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-c-galactosylceramides: synthesis and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Spin-Labeled α-/β-Galactosylceramides and Glucosylceramides as Electron Paramagnetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Production of l-ribose from l-arabinose by co-expression of l-arabinose isomerase and this compound isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of D-Lyxose in a Model System for Studying the Maillard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a non-enzymatic browning process, is of paramount importance in food science, contributing to the color, flavor, and aroma of thermally processed foods. It is also of significant interest in the biomedical field due to its role in the formation of advanced glycation end-products (AGEs) implicated in aging and various pathological conditions. D-Lyxose, a rare pentose sugar, serves as an intriguing substrate for studying the Maillard reaction. Its application in model systems allows for the elucidation of reaction kinetics, the identification of intermediate and final products, and the evaluation of the biological activities of the resulting Maillard reaction products (MRPs).
These application notes provide a comprehensive overview of the use of this compound in Maillard reaction studies. Due to a notable scarcity of research specifically utilizing this compound, the methodologies and data presented herein are largely adapted from studies conducted on its isomer, D-Xylose. Given their structural similarities as pentoses, D-Xylose serves as a valuable proxy for understanding the potential reactivity and outcomes of this compound in the Maillard reaction.
Key Applications
-
Elucidation of Reaction Mechanisms: Model systems using this compound and amino acids can be employed to study the kinetics and pathways of the Maillard reaction, including the formation of Schiff bases, Amadori products, and subsequent degradation products.
-
Formation of Flavor and Aroma Compounds: The reaction of this compound with amino acids, particularly sulfur-containing ones like cysteine and methionine, can be investigated for the generation of specific flavor and aroma profiles.
-
Investigation of Antioxidant Properties: MRPs derived from this compound can be assessed for their antioxidant capacity, providing insights into their potential as natural antioxidants in food preservation and for health applications.
-
Study of Melanoidin Formation: this compound can be used to study the formation and characteristics of melanoidins, the high-molecular-weight, brown polymeric compounds that are the final products of the Maillard reaction.
Quantitative Data Summary
The following tables summarize quantitative data from studies on pentose-amino acid Maillard reactions, primarily involving D-Xylose, which can be considered indicative for this compound.
Table 1: Kinetic Comparison of Pentoses and Hexoses in the Maillard Reaction
| Sugar Type | Reactant System | Temperature (°C) | Relative Reaction Rate | Reference |
| Pentose (D-Xylose) | D-Xylose + L-Glycine | 60 - 80 | ~5 times faster than Glucose | [1] |
| Pentose (D-Xylose) | D-Xylose + L-Lysine | 60 - 80 | ~3 times faster than Glucose | [1] |
| Pentose (Ribose) | Ribose + Shrimp Hydrolysate | 55 | Higher than Hexoses | [2] |
| Hexose (D-Glucose) | D-Glucose + L-Glycine | 60 - 80 | Baseline | [1] |
| Hexose (D-Glucose) | D-Glucose + L-Lysine | 60 - 80 | Baseline | [1] |
Table 2: Antioxidant Activity of Maillard Reaction Products from a Xylose-Lysine System
| Assay | Fraction | Activity | Reference |
| DPPH Radical Scavenging | Unfractionated MRPs | Exhibited significant activity | [3] |
| Linoleic Acid Peroxidation Inhibition | Unfractionated MRPs | Inhibitory effect | [3] |
| Deoxyribose Oxidative Damage | Low-molecular-weight fractions | Antioxidative effect | [3] |
| 2'-deoxyguanosine Oxidative Damage | Ethanol-soluble and -insoluble fractions | Prooxidative effect | [3] |
| ABTS Radical Scavenging | 3-hydroxy-4-methyl-2(5H)-furanone (isolated compound) | Higher or comparable to Vitamin C and B6 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to study the Maillard reaction using this compound, adapted from methodologies reported for D-Xylose.
Protocol 1: Preparation of this compound-Amino Acid Maillard Reaction Products (MRPs)
Objective: To generate MRPs from a this compound and amino acid model system for subsequent analysis.
Materials:
-
This compound
-
L-Lysine (or other amino acid of choice)
-
Deionized water
-
Phosphate buffer (0.2 M, pH 7.0)
-
Sodium hydroxide (6 M) and Hydrochloric acid (4 M) for pH adjustment
-
Heating block or water bath
-
Reaction vessels (e.g., sealed glass tubes)
Procedure:
-
Prepare a solution of this compound and L-Lysine in deionized water. A typical starting point is a 3:1 mass ratio of L-Lysine to this compound (e.g., 37.5 g L-Lysine and 12.5 g this compound in 450 mL of water).[4]
-
Adjust the pH of the solution to 7.0 using 6 M NaOH or 4 M HCl.[4]
-
Aliquot the solution into reaction vessels and seal them to prevent evaporation.
-
Heat the samples at a controlled temperature (e.g., 140°C) for a specific duration (e.g., 60 minutes).[4] The heating time and temperature can be varied to study the kinetics of the reaction.
-
After heating, cool the reaction vessels rapidly in an ice bath to stop the reaction.
-
The resulting brown solution contains the Maillard reaction products (MRPs) and can be used for further analysis.
Protocol 2: Determination of Antioxidant Activity using the DPPH Radical Scavenging Assay
Objective: To quantify the antioxidant capacity of this compound-derived MRPs.
Materials:
-
This compound MRPs solution (from Protocol 1)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Methanol
-
Spectrophotometer
Procedure:
-
Dilute the MRPs solution to various concentrations with methanol.
-
In a test tube, mix 2.0 mL of the DPPH solution with 2.0 mL of the diluted MRP sample.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control is prepared using 2.0 mL of methanol instead of the MRP sample.
-
The DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Protocol 3: Kinetic Study of the Maillard Reaction by Monitoring Browning Intensity
Objective: To follow the progress of the Maillard reaction by measuring the development of brown color.
Materials:
-
This compound solution (e.g., 0.5 M)
-
Amino acid solution (e.g., L-Glycine, 0.5 M)
-
Buffer solution (e.g., pH 10)
-
Heating block or water bath with controlled temperature
-
Spectrophotometer
-
Test tubes
Procedure:
-
In a test tube, mix 1 mL of the this compound solution with 1 mL of the amino acid solution.
-
Add 3 mL of the buffer solution to adjust the pH.
-
Place the test tube in a heating block or water bath set to the desired temperature (e.g., 90°C).
-
At regular time intervals (e.g., 0, 15, 30, 45, 60, 75 minutes), remove an aliquot of the reaction mixture and cool it immediately in an ice bath.
-
Measure the absorbance of the cooled aliquot at 420 nm using a spectrophotometer. Use a blank containing the buffer and amino acid solution without the sugar.
-
Plot the absorbance values against time to obtain a kinetic profile of the browning reaction. The initial slope of this curve can be used to determine the initial reaction rate.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of the Maillard reaction.
Caption: Simplified pathway of the Maillard reaction.
Caption: General experimental workflow for studying this compound MRPs.
Caption: Antioxidant mechanisms of Maillard reaction products.
References
- 1. Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative and Prooxidative Actions of Xylose-Lysine Maillard Reaction Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Chemo-enzymatic Synthesis of UDP-α-D-xylose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate-α-D-xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for the biosynthesis of proteoglycans and other essential glycoconjugates in mammals. The synthesis of this molecule is paramount for research in glycobiology, drug development, and the study of various diseases. This document provides detailed application notes and experimental protocols for the chemo-enzymatic synthesis of UDP-α-D-xylose, offering researchers a selection of robust methods. The protocols described herein leverage the specificity of enzymatic reactions to overcome challenges associated with purely chemical approaches, such as the need for extensive protecting group strategies and complex purification procedures.
Introduction
UDP-α-D-xylose is the universal donor of xylose for xylosyltransferases, enzymes that initiate the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycans.[1] This process is fundamental for the formation of a functional extracellular matrix, which plays a crucial role in cell signaling pathways.[1][2] Dysregulation of proteoglycan biosynthesis has been implicated in various diseases, including cancer, making the enzymes in the UDP-xylose synthesis pathway attractive targets for therapeutic intervention.[3]
This document outlines two primary chemo-enzymatic strategies for the synthesis of UDP-α-D-xylose:
-
The de novo Biosynthetic Pathway: This method mimics the natural cellular process, starting from the readily available precursor UDP-glucose. It involves a two-step enzymatic conversion catalyzed by UDP-glucose dehydrogenase (UGDH) and UDP-xylose synthase (UXS).[4][5]
-
A Facile Three-Step Synthesis from D-xylose: This approach begins with the chemical synthesis of D-xylose-1-phosphate, which is then enzymatically converted to UDP-α-D-xylose using a UDP-sugar pyrophosphorylase (USP).[4][6]
These methods provide efficient and scalable routes to high-purity UDP-α-D-xylose, facilitating further research into the roles of this important nucleotide sugar.
Signaling Pathways and Experimental Workflows
De Novo Biosynthetic Pathway of UDP-α-D-xylose
The de novo pathway involves the enzymatic conversion of UDP-glucose to UDP-α-D-xylose. This process is a two-step reaction catalyzed by UDP-glucose dehydrogenase (UGDH) and UDP-xylose synthase (UXS). UGDH first oxidizes UDP-glucose to UDP-glucuronic acid, utilizing NAD+ as a cofactor.[5][7] Subsequently, UXS catalyzes the oxidative decarboxylation of UDP-glucuronic acid to yield UDP-α-D-xylose.[1][2]
References
- 1. Structure and Mechanism of Human UDP-xylose Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of human UDP-xylose synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UDP-Xylose Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 4. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 5. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | UDP-Glucose Dehydrogenases: Identification, Expression, and Function Analyses in Upland Cotton (Gossypium hirsutum) [frontiersin.org]
Application Notes and Protocols for D-Lyxose as a Carbon Source in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare pentose sugar, holds significant potential as a carbon source for microbial fermentation to produce value-added chemicals and pharmaceutical precursors.[1] Its utilization is primarily facilitated by the enzyme this compound Isomerase (LI), which converts this compound into D-Xylulose, an intermediate of the central pentose phosphate pathway (PPP).[2] This document provides detailed application notes and protocols for researchers exploring the use of this compound in microbial fermentation. While several microorganisms have been identified to possess the metabolic machinery to utilize this compound, comprehensive data on fermentation kinetics and product yields are still emerging. The protocols provided herein are based on established microbiological principles and specific findings related to this compound metabolizing organisms.
Microorganisms Capable of Utilizing this compound
Several bacterial species have been identified that can metabolize this compound, primarily due to the presence of the this compound isomerase enzyme.
-
Cohnella laevoribosii : This bacterium can utilize this compound as a sole carbon source.[2] Its this compound isomerase (encoded by the lyxA gene) has been well-characterized.[2]
-
Providencia stuartii : This species also possesses a this compound isomerase and can grow on this compound.[3][4]
-
Recombinant Escherichia coli : E. coli strains engineered to express the this compound isomerase gene from organisms like C. laevoribosii have demonstrated the ability to grow on this compound as the sole carbon source.[5]
Metabolic Pathway and Regulation
The primary metabolic route for this compound utilization involves its isomerization to D-Xylulose, which then enters the pentose phosphate pathway.
This compound Catabolic Pathway
The metabolic conversion of this compound is a straightforward two-step process to enter central metabolism:
-
Transport : this compound is transported into the microbial cell.
-
Isomerization : Intracellular this compound is converted to D-Xylulose by the enzyme this compound Isomerase (EC 5.3.1.15).
-
Phosphorylation : D-Xylulose is then phosphorylated to D-Xylulose-5-phosphate by a xylulokinase, entering the Pentose Phosphate Pathway.
Putative Regulatory Pathway
While specific signaling pathways for this compound are not well-documented, a putative regulatory mechanism can be inferred from the well-studied D-Xylose utilization system in bacteria, which often involves a repressor protein that is inactivated by the sugar.
Quantitative Data
Direct quantitative data on this compound fermentation (e.g., product yields, growth rates) is scarce in the literature. However, kinetic data for the key enzyme, this compound Isomerase, is available and provides a basis for bioprocess modeling.
| Microorganism | Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Cohnella laevoribosii | This compound Isomerase | This compound | 22.4 ± 1.5 | 5,434.8 | 6.5 | 70 | [2] |
| Providencia stuartii | This compound Isomerase | This compound | - | - | 7.5 | 45 | [3] |
Note: The absence of comprehensive fermentation data highlights a significant area for future research.
Experimental Protocols
Protocol for Screening Microbial Growth on this compound
This protocol is designed to assess the ability of a microorganism to utilize this compound as a sole carbon source.
References
- 1. Pentose metabolism and conversion to biofuels and high-value chemicals in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel this compound isomerase from Cohnella laevoribosii RI-39 sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of a recombinant this compound isomerase from Providencia stuartii for monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Providencia stuartii - Wikipedia [en.wikipedia.org]
- 5. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Immunostimulatory α-Galactosylceramide from D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the potent immunostimulant, α-galactosylceramide (α-GalCer, KRN7000), utilizing D-lyxose as a key starting material. The methodologies described herein are based on established synthetic routes and are intended to guide researchers in the efficient production and biological evaluation of α-GalCer and its analogs.
Introduction
α-Galactosylceramide is a powerful immunostimulatory glycolipid that activates invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[1] This activation occurs when α-GalCer is presented by the CD1d molecule on antigen-presenting cells (APCs) to the T-cell receptor of iNKT cells.[2] Upon activation, iNKT cells rapidly produce a cascade of Th1 and Th2 cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which subsequently modulate the activity of other immune cells, including NK cells, B cells, and dendritic cells.[3] This potent immunomodulatory activity has positioned α-GalCer and its analogs as promising candidates for immunotherapies against cancer, infectious diseases, and autoimmune disorders.[4]
The synthesis of α-GalCer is a complex challenge, primarily due to the stereoselective formation of the α-glycosidic bond. Various synthetic strategies have been developed, with many employing this compound as a versatile precursor for the phytosphingosine backbone of the ceramide moiety.[5][6] This document outlines a concise and efficient synthetic pathway starting from this compound.
Synthesis of α-Galactosylceramide from this compound: An Overview
A concise and effective synthesis of α-galactosylceramide from this compound has been reported with an overall yield of 32%.[5] The synthesis involves five key stages:
-
One-Pot Protection and Glycosidation: this compound undergoes a one-pot reaction involving protection of its hydroxyl groups and subsequent glycosidation with a galactose donor, such as D-galactosyl iodide, to form a key α-linked disaccharide intermediate.[5]
-
Z-Selective Wittig Olefination: The anomeric carbon of the lyxose residue in the disaccharide is subjected to a Z-selective Wittig olefination to introduce the aliphatic chain of the sphingosine backbone.[5][7]
-
Stereo-inversion of the C-4 Hydroxyl Group: The stereochemistry at the C-4 position of the former lyxose unit is inverted, typically using an azide substitution, to achieve the correct stereochemistry of the phytosphingosine moiety.[5]
-
One-Pot Reduction and Amidation: The azide group is reduced to an amine, which is then acylated in a one-pot reaction to introduce the fatty acid chain, forming the ceramide structure.[5]
-
Global Deprotection: Finally, all protecting groups on the sugar and lipid moieties are removed to yield the final α-galactosylceramide product.[5]
Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of α-galactosylceramide from this compound and the biological activity of the resulting compound and its analogs.
| Synthesis Step/Analog | Parameter | Value | Reference |
| Overall Synthesis from this compound | Overall Yield | 32% | [5] |
| α-GalCer (KRN7000) | iNKT Cell Activation | Potent Activator | [2] |
| α-GalCer Analogs (e.g., C20:2) | Cytokine Secretion (Human iNKT cells) | IL-13, IFN-γ, IL-4 | [8][9] |
| OCH (truncated sphingosine chain) | Cytokine Profile | Th2-biased | [4] |
Experimental Protocols
Protocol 1: Synthesis of α-Galactosylceramide from this compound
This protocol is a generalized representation based on the concise synthesis methodology.[5] Researchers should refer to the primary literature for precise reagent quantities and reaction conditions.
Materials:
-
This compound
-
D-galactosyl iodide
-
Appropriate protecting group reagents (e.g., silyl ethers)
-
Wittig reagent (e.g., n-tetradecyltriphenylphosphonium bromide)
-
Base for Wittig reaction (e.g., phenyllithium)
-
Azide source (e.g., sodium azide)
-
Reducing agent for azide (e.g., triphenylphosphine)
-
Acylating agent (e.g., activated ester of the desired fatty acid)
-
Deprotection reagents
-
Anhydrous solvents (e.g., THF, CH₂Cl₂, DMF)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Step 1: One-Pot Protection and Glycosidation of this compound
-
Dissolve this compound in an anhydrous solvent.
-
Add the protecting group reagents and stir until the reaction is complete (monitored by TLC).
-
In the same pot, add D-galactosyl iodide and a promoter to facilitate the glycosylation reaction, forming the α-linked disaccharide.
-
Purify the resulting disaccharide by column chromatography.
-
-
Step 2: Z-Selective Wittig Olefination
-
Prepare the Wittig ylide by reacting the appropriate phosphonium salt with a strong base at low temperature under an inert atmosphere.
-
Add the purified disaccharide to the ylide solution and allow the reaction to proceed to form the olefin.
-
Quench the reaction and purify the product by column chromatography.
-
-
Step 3: Stereo-inversion at C-4
-
Activate the C-4 hydroxyl group of the lyxose moiety (e.g., by mesylation or tosylation).
-
Displace the activated group with an azide nucleophile (e.g., NaN₃ in DMF) to invert the stereochemistry.
-
Purify the azido-intermediate.
-
-
Step 4: One-Pot Azide Reduction and Amidation
-
Dissolve the azido-intermediate in a suitable solvent.
-
Add a reducing agent (e.g., PPh₃) to reduce the azide to an amine (Staudinger reaction).
-
Without isolating the amine, add the activated fatty acid to the reaction mixture to form the amide bond.
-
Purify the fully protected α-galactosylceramide.
-
-
Step 5: Global Deprotection
-
Dissolve the protected α-galactosylceramide in a suitable solvent system.
-
Add the appropriate deprotection reagents to remove all protecting groups.
-
Purify the final α-galactosylceramide product, typically by crystallization or column chromatography.
-
Protocol 2: In Vitro iNKT Cell Activation Assay
This protocol describes a method to evaluate the immunostimulatory activity of synthesized α-galactosylceramide by measuring cytokine production from iNKT cells.
Materials:
-
Synthesized α-galactosylceramide
-
CD1d-expressing antigen-presenting cells (e.g., dendritic cells or a CD1d-transfected cell line)
-
iNKT cell line or primary iNKT cells
-
Complete cell culture medium
-
ELISA kits for relevant cytokines (e.g., mouse or human IL-2, IL-4, IFN-γ)
-
96-well cell culture plates
Procedure:
-
Antigen Loading:
-
Plate the CD1d-expressing APCs in a 96-well plate.
-
Add varying concentrations of the synthesized α-galactosylceramide (and a known standard like KRN7000) to the wells.
-
Incubate the cells overnight to allow for the uptake and presentation of the glycolipid by CD1d.
-
-
Co-culture with iNKT cells:
-
Wash the APCs to remove any unloaded glycolipid.
-
Add iNKT cells to the wells containing the loaded APCs.
-
Co-culture the cells for 24-48 hours.
-
-
Cytokine Measurement:
-
After the co-culture period, centrifuge the plate and collect the supernatants.
-
Measure the concentration of cytokines (e.g., IL-2, IL-4, IFN-γ) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent activation of iNKT cells by the synthesized α-galactosylceramide.
-
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for α-galactosylceramide from this compound.
α-Galactosylceramide Signaling Pathway
References
- 1. Diversity-Oriented Synthesis of a Molecular Library of Immunomodulatory α-Galactosylceramides with Fluorous-Tag-Assisted Purification and Evaluation of Their Bioactivities in Regard to IL-2 Secretion [escholarship.org]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. NKT cell stimulation with glycolipid antigen in vivo: co-stimulation-dependent expansion, Bim-dependent contraction, and hypo-responsiveness to further antigenic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity-Oriented Synthesis of a Molecular Library of Immunomodulatory α-Galactosylceramides with Fluorous-Tag-Assisted Purification and Evaluation of Their Bioactivities in Regard to IL-2 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise synthesis of α-galactosyl ceramide from D-galactosyl iodide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5488167A - Synthesis of sphingosines - Google Patents [patents.google.com]
- 8. α-Galactosylceramide Analogs with Weak Agonist Activity for Human iNKT Cells Define New Candidate Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Α-galactosylceramide analogs with weak agonist activity for human iNKT cells define new candidate anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methanolysis of D-Lyxose for Glycoside Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of methyl glycosides from D-lyxose via acid-catalyzed methanolysis. This process, a classic example of the Fischer glycosylation reaction, yields a mixture of methyl α/β-lyxofuranosides and methyl α/β-lyxopyranosides. Understanding the reaction dynamics and product distribution is crucial for the targeted synthesis of specific lyxosides, which are valuable building blocks in drug discovery and development.
Introduction
This compound, a pentose sugar, can be converted to its corresponding methyl glycosides through reaction with methanol in the presence of an acid catalyst. This reaction proceeds through a series of equilibria, initially forming the kinetically favored furanosides, which then rearrange to the thermodynamically more stable pyranosides.[1][2] The final equilibrium mixture contains all four possible isomers: methyl α-D-lyxofuranoside, methyl β-D-lyxofuranoside, methyl α-D-lyxopyranoside, and methyl β-D-lyxopyranoside. The distribution of these products is dependent on reaction conditions such as time, temperature, and catalyst concentration.
Reaction Pathway and Mechanism
The acid-catalyzed methanolysis of this compound follows the general mechanism of a Fischer glycosylation. The reaction is initiated by the protonation of the anomeric hydroxyl group of the cyclic hemiacetal form of this compound, followed by the loss of water to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by methanol on this intermediate leads to the formation of the methyl glycoside. The reaction proceeds through several competing and reversible steps, including the interconversion between furanose and pyranose ring forms and the anomerization of the resulting glycosides.[1][2]
Caption: General reaction pathway for the acid-catalyzed methanolysis of this compound.
Quantitative Data: Equilibrium Composition of Methyl Lyxosides
The following table summarizes the equilibrium composition of the methyl glycosides formed during the methanolysis of this compound in 1% methanolic hydrogen chloride at 35°C. The product distribution was determined by gas-liquid chromatography of the trimethylsilyl derivatives.
| Glycoside | Ring Form | Anomer | Percentage at Equilibrium (%) |
| Methyl Lyxoside | Furanoside | α | 18 |
| Methyl Lyxoside | Furanoside | β | 34 |
| Methyl Lyxoside | Pyranoside | α | 36 |
| Methyl Lyxoside | Pyranoside | β | 12 |
Data sourced from the study by Bishop and Cooper (1963).
Experimental Protocols
This section provides a detailed protocol for the methanolysis of this compound based on established methodologies for pentose glycosylation.
Materials and Reagents
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Carbonate (Na₂CO₃) or Amberlite IR-45 (or equivalent basic resin)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filtration apparatus
-
Glassware for extraction and purification
Experimental Workflow
Caption: Experimental workflow for the methanolysis of this compound.
Detailed Procedure
-
Preparation of Methanolic HCl (1% w/v): Carefully add acetyl chloride dropwise to anhydrous methanol at 0°C with stirring. For example, to prepare 100 mL of 1% methanolic HCl, add approximately 0.9 mL of acetyl chloride to 100 mL of anhydrous methanol. Alternatively, bubble dry hydrogen chloride gas through anhydrous methanol until the desired concentration is reached.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve this compound in the prepared 1% methanolic HCl. A typical concentration is 2% (w/v) of the sugar in the methanolic solution.
-
Reaction: Stir the reaction mixture at a constant temperature (e.g., 35°C) until equilibrium is reached. The time to reach equilibrium can vary, but is typically on the order of several hours to days. For kinetic studies, aliquots can be taken at various time points.
-
Neutralization: After the desired reaction time, cool the mixture to room temperature and neutralize the acid catalyst. This can be achieved by adding anhydrous sodium carbonate portion-wise until effervescence ceases, or by stirring with a basic ion-exchange resin (e.g., Amberlite IR-45) until the pH is neutral.
-
Work-up: Filter the neutralized solution to remove the salt or resin. Wash the solid residue with a small amount of anhydrous methanol and combine the filtrates.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup containing the mixture of methyl lyxosides.
-
Analysis (Quantitative):
-
Derivatization: To analyze the product distribution by gas-liquid chromatography (GLC), the hydroxyl groups of the methyl glycosides must be derivatized, for example, by trimethylsilylation. This can be achieved by reacting a small, dried sample of the product syrup with a suitable silylating agent (e.g., a mixture of hexamethyldisilazane and trimethylchlorosilane in pyridine).
-
GLC Analysis: Inject the derivatized sample onto a suitable GLC column (e.g., a non-polar capillary column) and analyze using a temperature program that allows for the separation of the different anomers. The relative peak areas can be used to determine the percentage composition of the mixture.
-
Conclusion
The acid-catalyzed methanolysis of this compound is a straightforward method for the synthesis of a mixture of methyl lyxosides. By understanding the reaction mechanism and the equilibrium distribution of the products, researchers can tailor the reaction conditions to favor the formation of desired isomers, although separation of the individual glycosides will likely be necessary for specific applications. The provided protocol offers a robust starting point for the synthesis and analysis of these valuable carbohydrate derivatives.
References
Application Notes and Protocols: D-Xylose Absorption Test for Intestinal Malabsorption
A Note on Terminology: The query specified the "D-Lyxose absorption test." Based on extensive literature review, it is concluded that this likely refers to the D-Xylose absorption test , a well-established clinical method for assessing intestinal malabsorption. This compound is a rare sugar and is not used for this diagnostic purpose. These notes and protocols pertain to the D-Xylose absorption test.
Introduction
The D-Xylose absorption test is a diagnostic procedure to evaluate the absorptive capacity of the proximal small intestine. It is employed in the investigation of patients presenting with symptoms suggestive of malabsorption, such as chronic diarrhea, unexplained weight loss, and signs of malnutrition.[1][2] D-Xylose, a pentose monosaccharide, is utilized for this test because its absorption from the small intestine requires an intact mucosal surface but does not depend on pancreatic or biliary enzymes for digestion.[3][4] This characteristic allows for the differentiation of malabsorption due to intestinal mucosal defects from that caused by exocrine pancreatic insufficiency.
Principle of the Test
The D-Xylose absorption test is founded on the principle that a healthy small intestine will readily absorb D-Xylose.[1] Following oral administration, D-Xylose is absorbed primarily in the duodenum and jejunum, enters the bloodstream, and is subsequently excreted by the kidneys into the urine.[5] Therefore, measuring the concentration of D-Xylose in blood and/or urine after a standard oral dose provides an indirect measure of the functional integrity of the small intestinal mucosa.[1][4] Low levels of D-Xylose in blood or urine are indicative of impaired mucosal absorption, as seen in conditions like celiac disease, Crohn's disease, and small intestinal bacterial overgrowth.[1][3]
Data Presentation: Reference Values for D-Xylose Absorption
The interpretation of the D-Xylose absorption test relies on the comparison of patient results to established reference ranges. These values can vary slightly between laboratories.
Table 1: D-Xylose Blood Levels After Oral Administration
| Population | D-Xylose Dose | Time of Blood Draw | Normal Blood D-Xylose Level (mg/dL) |
| Adults | 25 g | 1 hour | > 20-30 |
| Adults | 25 g | 2 hours | > 20-40 |
| Children | 5 g or 0.5 g/kg | 1 hour | > 20-25 |
Table 2: D-Xylose Urine Excretion After Oral Administration
| Population | D-Xylose Dose | Collection Period | Normal 5-Hour Urine D-Xylose Excretion (grams) | Percentage of Ingested Dose |
| Adults | 25 g | 5 hours | > 4.0 - 5.0 | 16-33% |
| Children | 5 g | 5 hours | > 1.25 | > 25% |
Experimental Protocols
Patient Preparation and D-Xylose Administration
This protocol outlines the clinical procedure for the D-Xylose absorption test.
4.1.1 Patient Preparation:
-
The patient should fast for 8-12 hours prior to the test (water is permitted). For children under 9 years, a 4-hour fast is typically sufficient.[2]
-
For 24 hours before the test, the patient should avoid foods high in pentose, such as fruits, jams, and pastries.[2]
-
Certain medications, including aspirin and indomethacin, can interfere with the test and should be discontinued if medically permissible.[7]
-
The patient should rest during the test period, as activity can affect results.[7]
4.1.2 D-Xylose Administration:
-
At the start of the test, the patient should completely empty their bladder; this urine is discarded.[8]
-
A baseline (fasting) blood sample may be collected.[2]
-
The standard adult dose is 25 g of D-Xylose dissolved in approximately 250 mL of water. For children, the dose is typically 5 g or calculated at 0.5 g/kg of body weight (up to a maximum of 25 g).[8][9]
-
The patient should drink the entire D-Xylose solution. This is followed by another 250 mL of water to ensure adequate hydration and urine flow.[8]
4.1.3 Sample Collection:
-
Blood Samples: Blood is typically drawn at 1 and 2 hours post-ingestion for adults. In children, a 1-hour blood sample is common.[2][4]
-
Urine Sample: All urine produced over the next 5 hours is collected in a single container. The container should be kept refrigerated during the collection period.[2][8]
Laboratory Analysis of D-Xylose (Phloroglucinol Method)
This protocol describes a common spectrophotometric method for the quantitative determination of D-Xylose in serum and urine.
4.2.1 Principle: Pentoses, like D-Xylose, react with phloroglucinol in an acidic medium upon heating to form a colored complex. The intensity of the color, which is proportional to the D-Xylose concentration, is measured by spectrophotometry.[9]
4.2.2 Reagents and Materials:
-
Phloroglucinol reagent
-
Glacial acetic acid
-
Hydrochloric acid
-
D-Xylose standard solution
-
Deproteinizing agent (e.g., trichloroacetic acid)
-
Spectrophotometer
-
Test tubes, pipettes, water bath
4.2.3 Procedure for Serum Samples:
-
Deproteinize the serum sample by adding a deproteinizing agent and centrifuging to obtain a clear supernatant.
-
Pipette the supernatant, D-Xylose standard, and a blank (distilled water) into separate test tubes.
-
Add the phloroglucinol and acid reagents to each tube.
-
Incubate the tubes in a boiling water bath for a specified time to allow for color development.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at the appropriate wavelength (e.g., 552 nm) using the spectrophotometer, with the blank used to zero the instrument.
4.2.4 Procedure for Urine Samples:
-
Measure the total volume of the 5-hour urine collection.
-
Prepare a dilution of the urine sample (e.g., 1:100 with distilled water).[9]
-
Follow steps 2-6 as described for serum samples, using the diluted urine instead of the serum supernatant.
4.2.5 Calculation: Calculate the D-Xylose concentration in the samples by comparing their absorbance to that of the known standard. For the urine sample, account for the dilution factor and the total 5-hour volume to determine the total grams of D-Xylose excreted.
Visualizations: Pathways and Workflows
Caption: D-Xylose Intestinal Absorption Mechanism.
Caption: D-Xylose Absorption Test Experimental Workflow.
Interpretation of Results
-
Normal Results: Normal levels of D-Xylose in both blood and urine indicate an intact and functional small intestinal mucosa, suggesting that malabsorption, if present, is likely due to other causes such as pancreatic insufficiency.[1]
-
Low Blood and Urine D-Xylose: Low levels in both blood and urine are indicative of impaired absorption by the small intestinal mucosa. This can be seen in conditions such as celiac disease, tropical sprue, Whipple's disease, and small intestinal bacterial overgrowth.[3]
-
Normal Blood with Low Urine D-Xylose: This pattern may suggest impaired renal function, as the D-Xylose is absorbed but not effectively excreted. In such cases, blood levels are considered more reliable for assessing absorption.[4]
Clinical Significance and Limitations
The D-Xylose absorption test is a valuable tool for assessing the integrity of the proximal small intestinal mucosa. Its ability to distinguish between mucosal defects and pancreatic insufficiency is a key advantage. However, the test has limitations. Results can be affected by factors such as impaired renal function, delayed gastric emptying, and bacterial overgrowth in the small intestine, where bacteria may metabolize the D-Xylose before it can be absorbed. While it has been superseded in some contexts by more modern techniques like antibody testing for celiac disease, it remains a useful diagnostic tool in specific clinical scenarios.[3]
References
- 1. D-Xylose Absorption Test: Definition, Mechnism, Significance [bshingredients.com]
- 2. D-Xylose Absorption Test | HealthLink BC [healthlinkbc.ca]
- 3. Xylose transport in the human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Mechanism of D-xylose transport in human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-xylose absorption: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 9. medichem-me.com [medichem-me.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Chemical Synthesis of D-Lyxose
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of D-Lyxose.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common and economically viable starting materials for the synthesis of this compound are D-glucose, D-xylose, and D-arabinose. Each starting material involves different synthetic routes with unique advantages and challenges.
Q2: What are the main challenges in the chemical synthesis of this compound?
A2: The primary challenges in this compound synthesis include achieving high yields, controlling stereochemistry, minimizing side reactions, and purifying the final product from structurally similar isomers and byproducts.[1][2] Chemical methods can be complex, involving multiple steps and potentially hazardous reagents.[1][2]
Q3: Are there enzymatic methods available for this compound synthesis?
A3: Yes, enzymatic methods offer a more specific and environmentally friendly alternative to chemical synthesis.[3] These methods often involve isomerase enzymes, such as this compound isomerase, to convert precursors like D-xylulose into this compound.[3][4]
Q4: How can I purify this compound from a reaction mixture containing other sugars?
A4: Purification of this compound is typically achieved through chromatographic techniques.[4] Column chromatography using cation exchange resins is a common method for separating sugars with similar structures.[4] In some enzymatic processes, selective degradation of byproducts using specific yeast strains can simplify purification.[4]
Troubleshooting Guides
Issue 1: Low Yield in Chemical Synthesis from D-Arabinose
Q: My overall yield for the multi-step synthesis of this compound from D-arabinose is significantly lower than the reported 40%. What are the potential causes and solutions?
A: Low yields in this synthesis can arise from several critical steps. Here’s a breakdown of potential issues and how to address them:
-
Incomplete Protection/Deprotection: In multi-step syntheses involving protecting groups, incomplete reactions at these stages can lead to a mixture of products and reduce the yield of the desired intermediate.
-
Solution: Monitor each protection and deprotection step closely using Thin Layer Chromatography (TLC). Ensure you are using the correct stoichiometry of reagents and appropriate reaction times. Purification of intermediates at each step is crucial.
-
-
Inefficient Inversion of Configuration: The key step in converting D-arabinose to this compound often involves the inversion of a stereocenter. If this reaction is not efficient, you will have a mixture of epimers, which are difficult to separate and will lower the final yield of this compound.
-
Side Reactions: The use of strong reagents can lead to the formation of undesired byproducts. For example, acidic or basic conditions can cause rearrangements or degradation of the sugar backbone.
-
Solution: Carefully control the reaction pH and temperature. Use of buffered solutions where applicable can help minimize side reactions. Analyze your crude product by NMR or Mass Spectrometry to identify potential byproducts and adjust your reaction conditions accordingly.
-
-
Loss during Purification: this compound and its intermediates are often highly polar and water-soluble, which can lead to losses during extraction and chromatography.
-
Solution: Use appropriate solvent systems for extraction and chromatography. For column chromatography, consider using specialized columns for carbohydrate separation. Ensure complete evaporation of solvents without degrading the product.
-
Issue 2: Low Conversion in Enzymatic Synthesis from D-Xylulose
Q: The enzymatic conversion of D-xylulose to this compound using this compound isomerase is not reaching the expected ~70% conversion. What could be inhibiting the enzyme?
A: Several factors can affect the efficiency of this compound isomerase. Consider the following troubleshooting steps:
-
Sub-optimal pH and Temperature: Enzymes have a narrow optimal range for pH and temperature. Deviations from these conditions can significantly reduce enzyme activity.
-
Solution: Consult the literature for the optimal pH and temperature for your specific this compound isomerase. Prepare your buffers carefully and use a temperature-controlled incubator or water bath.
-
-
Presence of Inhibitors: Certain metal ions or other compounds in your reaction mixture can act as inhibitors for the isomerase. For example, some isomerases are inhibited by heavy metal ions.
-
Solution: Analyze your D-xylulose starting material and buffer components for potential inhibitors. If necessary, purify your substrate or use a different buffer system. The addition of chelating agents like EDTA can sometimes mitigate the effect of inhibitory metal ions, but be cautious as some isomerases require metal cofactors.
-
-
Enzyme Inactivation: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Store the enzyme at the recommended temperature, typically -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing your reaction, keep the enzyme on ice.
-
-
Product Inhibition: In some cases, the product of the reaction (this compound) can inhibit the enzyme at high concentrations, preventing the reaction from reaching completion.
-
Solution: Consider strategies to remove the product as it is formed. This could involve using a biphasic system or subsequent enzymatic steps that consume this compound.
-
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Starting Material | Method | Key Reagents/Enzymes | Reported Yield/Conversion | Number of Steps | Reference(s) |
| D-Arabinose | Chemical Synthesis | Diethylaminosulfur Trifluoride (DAST) | ~40% (overall) | 7 | [5][6] |
| D-Glucose | Microbial and Enzymatic | Candida famata, Acetobacter aceti, L-ribose isomerase | ~70% (from D-xylulose) | 3 | [4] |
| D-Xylose | Enzymatic | D-xylose isomerase, D-mannose isomerase | 36.58% of theoretical yield | 2 |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from D-Arabinose (Conceptual Outline)
This protocol is a conceptual outline based on a reported 7-step synthesis.[5][6] Researchers should consult the primary literature for detailed experimental procedures.
-
Protection of D-Arabinose: The hydroxyl groups of D-arabinose are selectively protected to allow for specific modification of the C3 hydroxyl group. This typically involves the formation of acetal or silyl ether protecting groups.
-
Oxidation of the C5 Hydroxyl Group: The primary hydroxyl group at C5 is oxidized to an aldehyde.
-
Wittig Reaction: A Wittig reaction is performed on the C5 aldehyde to extend the carbon chain.
-
Reduction of the Double Bond: The newly formed double bond is reduced.
-
Deprotection of the C2 and C3 Hydroxyl Groups: The protecting groups on the C2 and C3 hydroxyls are removed.
-
Inversion of Configuration at C3: The key step involves the use of a reagent like Diethylaminosulfur Trifluoride (DAST) to invert the stereochemistry at the C3 position, converting the arabino-configuration to the lyxo-configuration.
-
Final Deprotection: All remaining protecting groups are removed to yield this compound.
Protocol 2: Enzymatic Synthesis of this compound from D-Glucose (Conceptual Outline)
This protocol is a conceptual outline based on a reported three-step microbial and enzymatic synthesis.[4]
-
Conversion of D-Glucose to D-Arabitol: D-glucose is converted to D-arabitol using the microorganism Candida famata. The reaction is typically carried out in a fermentation medium.
-
Conversion of D-Arabitol to D-Xylulose: The D-arabitol produced in the first step is then converted to D-xylulose using Acetobacter aceti.
-
Isomerization of D-Xylulose to this compound: The final step involves the enzymatic isomerization of D-xylulose to this compound using L-ribose isomerase. The enzyme can be from a source like toluene-treated cells of Acinetobacter sp..
-
Purification: Residual D-xylulose can be selectively removed by fermentation with Saccharomyces cerevisiae. The final product, this compound, is then purified by crystallization.
References
- 1. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of this compound from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new synthesis of this compound from d-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Conversion of D-xylulose to D-Lyxose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic conversion of D-xylulose to D-lyxose.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic conversion of D-xylulose to this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Sub-optimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity. | - Verify that the pH of the reaction mixture is within the optimal range for the specific isomerase used (typically pH 6.0-8.0). - Ensure the reaction is incubated at the optimal temperature for the enzyme (e.g., 50-70°C for many xylose isomerases). - Confirm the buffer system and concentration are appropriate and not inhibitory. |
| Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. | - Test the enzyme activity with a standard substrate (e.g., D-xylose or D-glucose for xylose isomerase) to confirm its viability. - Ensure the enzyme has been stored at the correct temperature (typically -20°C or lower). - Check for the presence of known inhibitors in your substrate or buffer solutions. Heavy metal ions like Cu²⁺ can be inhibitory. | |
| Presence of Inhibitors: Contaminants in the D-xylulose substrate or other reaction components can inhibit the enzyme. | - Use high-purity D-xylulose. If substrate purity is questionable, consider a purification step. - Pre-treat the reaction mixture with activated charcoal to remove potential inhibitory compounds. - Be aware of potential product inhibition, where high concentrations of this compound can slow down the reaction. | |
| Incorrect Substrate or Enzyme Concentration: The ratio of enzyme to substrate is critical for optimal conversion. | - Optimize the enzyme concentration by running a series of reactions with varying enzyme levels. - High substrate concentrations can sometimes lead to substrate inhibition; test a range of D-xylulose concentrations. | |
| Reaction Stalls Prematurely | Enzyme Instability: The enzyme may be denaturing over the course of the reaction due to thermal instability or pH shifts. | - Check the thermal stability of your specific isomerase and consider running the reaction at a slightly lower temperature for a longer duration. - Monitor the pH of the reaction over time and re-buffer if necessary. - Consider using an immobilized enzyme to improve stability and allow for easier removal and reuse. |
| Cofactor Limitation: Many isomerases require divalent metal ions as cofactors for activity and stability. | - Ensure the presence of the required metal cofactor, typically Mg²⁺ or Mn²⁺, in the reaction buffer at an optimal concentration (e.g., 0.5-10 mM). - Avoid chelating agents like EDTA in your buffers, as they will remove essential metal ions. | |
| Inconsistent Results Between Batches | Variability in Reagents: Differences in the purity of D-xylulose, enzyme activity between lots, or buffer preparation can lead to inconsistent outcomes. | - Use D-xylulose from a single, reputable supplier and lot if possible. - Standardize the activity of each new enzyme batch before use in experiments. - Prepare fresh buffers for each set of experiments and double-check pH and concentrations. |
| Inaccurate Quantification of Substrate and Product: Errors in the analytical method used to measure D-xylulose and this compound will lead to unreliable results. | - Validate your analytical method (e.g., HPLC, enzymatic assays) for linearity, accuracy, and precision. - Use certified reference standards for D-xylulose and this compound to create accurate calibration curves. |
Frequently Asked Questions (FAQs)
1. Which enzyme should I use for the conversion of D-xylulose to this compound?
While this compound isomerase is the specific enzyme for this conversion, xylose isomerase (also known as glucose isomerase) is more commonly used due to its broader substrate specificity and commercial availability. Xylose isomerase catalyzes the reversible isomerization of D-xylose to D-xylulose and can also convert D-xylulose to this compound.
2. What are the optimal conditions for the enzymatic conversion?
Optimal conditions are enzyme-specific. However, for many commercially available xylose isomerases, the following ranges are a good starting point:
-
pH: 6.0 - 8.0
-
Temperature: 50°C - 70°C
-
Metal Cofactors: 1-10 mM Mg²⁺ or 0.5-1 mM Mn²⁺
It is crucial to consult the manufacturer's data sheet for the specific enzyme you are using and to perform your own optimization experiments.
3. How can I monitor the progress of the reaction?
The reaction can be monitored by measuring the decrease in D-xylulose concentration and the increase in this compound concentration over time. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a reliable method for separating and quantifying D-xylulose and this compound.
-
Enzymatic Assays: Spectrophotometric assays using specific dehydrogenases can be used to quantify D-xylulose or this compound. For example, D-xylose can be measured using a xylose dehydrogenase-based kit, which measures the formation of NADH at 340 nm.
4. What is a typical conversion yield for this reaction?
The conversion of D-xylulose to this compound is a reversible reaction, so the yield will reach an equilibrium. Typical equilibrium yields are in the range of 25-30%.
5. How can I purify this compound from the reaction mixture?
After the reaction, the mixture will contain this compound, unreacted D-xylulose, and the enzyme. Purification can be achieved through:
-
Enzyme Removal: If using a soluble enzyme, it can be denatured by heat treatment (e.g., boiling for 5-10 minutes) followed by centrifugation to pellet the precipitated protein. If using an immobilized enzyme, it can be easily removed by filtration or centrifugation.
-
Chromatographic Separation: this compound can be separated from D-xylulose using column chromatography with a suitable resin, such as a cation exchange resin in the calcium form.
6. Can I use the enzyme for multiple reactions?
Yes, by using an immobilized enzyme. Immobilization of the isomerase onto a solid support allows for easy recovery of the enzyme after the reaction and its reuse in subsequent batches. This can significantly reduce the cost of the process.
Experimental Protocols
General Protocol for Enzymatic Conversion of D-xylulose to this compound
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl or phosphate buffer) with the optimal pH for your enzyme.
-
Add the required metal cofactor (e.g., 5 mM MgCl₂).
-
Dissolve D-xylulose in the buffer to the desired starting concentration (e.g., 100 g/L).
-
Pre-incubate the substrate solution at the optimal reaction temperature.
-
-
Enzyme Addition:
-
Add the xylose isomerase to the reaction mixture at a pre-determined optimal concentration.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature with gentle agitation.
-
-
Sampling and Analysis:
-
Take samples at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Stop the enzymatic reaction in the samples by heat inactivation (e.g., 100°C for 5-10 minutes).
-
Analyze the samples by HPLC or an appropriate enzymatic assay to determine the concentrations of D-xylulose and this compound.
-
-
Reaction Termination:
-
Once equilibrium is reached (i.e., the concentrations of D-xylulose and this compound are no longer changing), terminate the entire reaction by heat inactivation.
-
Protocol for HPLC Analysis of D-xylulose and this compound
-
Column: A carbohydrate analysis column (e.g., a column with an amino-based stationary phase or a ligand-exchange column in the Ca²⁺ form).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is commonly used for amino columns. For ligand-exchange columns, deionized water is typically used.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 30 - 85°C, depending on the column type.
-
Detector: Refractive Index (RI) detector.
-
Sample Preparation: Dilute the reaction samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Quantification: Create a standard curve for both D-xylulose and this compound using certified reference standards.
Data Presentation
Table 1: Typical Reaction Parameters for Xylose Isomerase
| Parameter | Typical Range | Notes |
| Enzyme | Xylose Isomerase (Glucose Isomerase) | Activity and source will influence optimal conditions. |
| Substrate | D-xylulose | High purity is recommended. |
| pH | 6.0 - 8.0 | Enzyme-specific; verify with manufacturer's data. |
| Temperature | 50 - 70 °C | Higher temperatures can increase reaction rate but may decrease enzyme stability. |
| Metal Cofactor | 1-10 mM Mg²⁺ or 0.5-1 mM Mn²⁺ | Essential for activity and stability. |
| Substrate Concentration | 50 - 200 g/L | Higher concentrations can lead to higher product titers but may also cause substrate inhibition. |
| Enzyme Concentration | 10 - 100 U/g substrate | To be optimized for desired reaction time. |
| Reaction Time | 8 - 48 hours | Dependent on other reaction parameters. |
| Equilibrium Conversion | 25 - 30% | The reaction is reversible. |
Visualizations
Caption: Enzymatic isomerization of D-xylulose to this compound.
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting decision tree for low this compound yield.
Technical Support Center: Stabilizing D-Lyxose in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing D-Lyxose in aqueous solutions for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users might encounter during the storage and handling of this compound aqueous solutions.
Q1: My this compound solution has turned yellow/brown over time. What is the cause and how can I prevent it?
A1: Discoloration in sugar solutions is typically due to degradation products. The two most common causes are:
-
Maillard Reaction: This occurs if your solution contains amino acids, peptides, or proteins. The reducing end of this compound reacts with amino groups to form brown pigments called melanoidins.
-
Caramelization: This can happen at elevated temperatures or under acidic or basic conditions, where the sugar molecules themselves break down and polymerize into colored compounds. Dehydration of pentoses like this compound under acidic conditions can form furfural, which can also contribute to color.[1]
Troubleshooting Steps:
-
Review Solution Composition: Check if any components in your formulation contain amino groups. If so, consider if they are essential.
-
Control pH: Maintain the pH of your solution in the slightly acidic range (pH 4-6), as extreme pH can accelerate degradation. Dextrose solutions, for example, show maximum stability around pH 4.[2]
-
Lower Storage Temperature: Store the solution at recommended low temperatures (-20°C or -80°C for long-term storage) to minimize the rate of all chemical reactions.[1][3]
-
Protect from Light: Photodegradation can also contribute to discoloration. Store solutions in amber vials or in the dark.
Q2: I've observed a drop in the pH of my this compound solution during storage. What could be the reason?
A2: A decrease in pH is often indicative of acid-catalyzed degradation. Under certain conditions, particularly at elevated temperatures, pentoses can degrade to form acidic byproducts such as formic acid and levulinic acid.[4]
Troubleshooting Steps:
-
Use a Buffer: If compatible with your application, formulate your this compound solution with a suitable buffer (e.g., citrate or acetate buffer) to maintain a stable pH.
-
Monitor Temperature: Avoid exposing the solution to high temperatures, even for short periods.
-
Initial pH Adjustment: Ensure the initial pH of your unbuffered solution is not already in a range that promotes acid hydrolysis.
Q3: My this compound solution shows a loss of potency or concentration over time. What are the likely degradation pathways?
A3: The loss of this compound concentration is due to its conversion into other molecules. The primary degradation pathways for pentoses in aqueous solution include:
-
Acid-Catalyzed Hydrolysis and Dehydration: In acidic conditions, this compound can be dehydrated to form furfural and other related compounds.[1]
-
Base-Catalyzed Isomerization and Rearrangement: In alkaline conditions, this compound can undergo isomerization to other pentoses (like D-Xylulose) or undergo the Lobry de Bruyn-van Ekenstein transformation, leading to a complex mixture of sugars.[2]
-
Oxidation: If the solution is not deoxygenated or contains oxidizing agents, the aldehyde group of this compound can be oxidized to a carboxylic acid (D-lyxonic acid).
Below is a diagram illustrating potential degradation pathways for this compound.
Quantitative Data on this compound Stability
Table 1: Effect of Temperature on this compound Stability at pH 7 (Illustrative)
| Storage Temperature (°C) | Estimated % this compound Remaining after 6 Months |
| -80 | >99% |
| -20 | 98-99% |
| 4 | 90-95% |
| 25 | 70-80% |
Table 2: Effect of pH on this compound Stability at 25°C (Illustrative)
| pH | Estimated % this compound Remaining after 3 Months |
| 2.0 | 80-85% |
| 4.0 | 95-98% |
| 7.0 | 85-90% |
| 9.0 | 75-80% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5][6]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound powder
-
Purified water (HPLC grade)
-
Hydrochloric acid (HCl) solutions (0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Mobile phase for HPLC (e.g., acetonitrile:water)
-
HPLC system with a suitable column (e.g., Amino or C18) and detector (e.g., Refractive Index Detector - RID)[7][8]
Methodology:
-
Prepare a this compound Stock Solution: Accurately weigh and dissolve this compound in purified water to a final concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Repeat with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and prepare for HPLC analysis.
-
Repeat with 1 M NaOH if necessary.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze samples at various time points by HPLC.
-
-
Thermal Degradation:
-
Place an aliquot of the this compound stock solution in an oven at 80°C.
-
Analyze samples at various time points by HPLC.
-
-
Photodegradation:
-
Expose an aliquot of the this compound stock solution to a light source as per ICH Q1B guidelines (e.g., cool white fluorescent and near UV lamps).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples at the end of the exposure period.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.
The following diagram outlines the workflow for a forced degradation study.
Protocol 2: Long-Term Stability Testing of an Aqueous this compound Formulation
This protocol describes a typical long-term stability study to determine the shelf-life of a this compound solution under recommended storage conditions.[9][10]
Objective: To evaluate the stability of the this compound aqueous solution over an extended period under defined storage conditions.
Materials:
-
Final this compound formulation.
-
Stability chambers set to the desired storage conditions (e.g., 4°C, -20°C).
-
Validated stability-indicating HPLC method.
-
pH meter and other analytical equipment for testing physical and chemical properties.
Methodology:
-
Prepare and Package Samples: Prepare a sufficient quantity of the final this compound formulation. Aliquot into the final container closure system.
-
Set Up Stability Study:
-
Place the samples in stability chambers maintained at the long-term storage condition (e.g., 4°C ± 2°C).
-
It is also recommended to include an accelerated stability condition (e.g., 25°C ± 2°C / 60% ± 5% RH) to predict long-term stability.
-
-
Define Testing Time Points: Establish a schedule for sample testing. For a 24-month study, typical time points are 0, 3, 6, 9, 12, 18, and 24 months.
-
Conduct Analysis at Each Time Point: At each scheduled time point, remove samples from the stability chambers and perform the following tests:
-
Visual Inspection: Check for color change, clarity, and precipitation.
-
pH Measurement: Measure the pH of the solution.
-
Assay for this compound: Quantify the concentration of this compound using the validated stability-indicating HPLC method.
-
Degradation Products: Quantify any known degradation products and identify any new ones.
-
-
Data Analysis: Analyze the data to determine the rate of degradation and establish a shelf-life based on predefined acceptance criteria (e.g., this compound concentration should not fall below 90% of the initial value).
The logical relationship for troubleshooting this compound solution instability is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. agronomy.emu.ee [agronomy.emu.ee]
- 9. criver.com [criver.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting D-Lyxose separation from other pentose sugars
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of D-Lyxose from other pentose sugars.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the separation of this compound and other pentoses.
Question 1: Why am I seeing poor resolution or co-elution of this compound and D-Arabinose in my High-Performance Anion-Exchange Chromatography (HPAE) analysis?
Answer: Poor resolution or co-elution of this compound and D-Arabinose is a common issue in HPAE and is highly dependent on the concentration of the sodium hydroxide (NaOH) eluent.
-
Problem: At higher concentrations of NaOH (e.g., 100 mM), the pKₐ values and structural similarities of this compound and D-Arabinose can lead to them eluting as a single, unresolved peak.[1]
-
Solution: Reducing the NaOH eluent concentration is critical for resolving these isomers. Optimal separation of all aldopentoses, including the baseline separation of this compound and D-Arabinose, has been achieved using a 20 mM NaOH eluent.[1]
-
Troubleshooting Steps:
-
Prepare fresh NaOH eluent at a lower concentration (e.g., 20 mM).
-
Ensure the column is thoroughly equilibrated with the new, lower concentration mobile phase before injection. Drifting retention times can indicate incomplete equilibration.[2]
-
Verify the flow rate and system pressure are stable. Pressure fluctuations can affect resolution.[3]
-
Question 2: My chromatogram shows significant peak tailing or fronting for my pentose sugars. What are the likely causes?
Answer: Peak asymmetry, such as tailing and fronting, typically points to issues with the column, sample injection, or mobile phase interactions.
-
Peak Tailing: This is often caused by a dirty column frit, secondary interactions between the sugar and the stationary phase (especially with silica-based columns), or an incorrect mobile phase pH.[3]
-
Peak Fronting: This is commonly a sign of column overloading.[3] Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to a distorted peak shape.
-
Troubleshooting Steps:
-
For Tailing:
-
Clean the column according to the manufacturer's instructions or backflush the column (if permissible) to remove contaminants from the inlet frit.[2]
-
Ensure the mobile phase pH is appropriate for the analysis to minimize unwanted ionic interactions.
-
-
For Fronting:
-
Dilute the sample and reinject.
-
If dilution is not possible, consider using a column with a larger internal diameter or a higher loading capacity.
-
-
General:
-
Ensure the sample is fully dissolved in the mobile phase to prevent on-column precipitation.
-
-
Question 3: I am using reversed-phase liquid chromatography (RP-LC), but the separation of this compound and other pentose isomers is inadequate. What can I do?
Answer: Pentose sugars are highly polar and generally show poor retention and selectivity on traditional reversed-phase columns.[4] To overcome this, chemical derivatization is a highly effective strategy.
-
Principle: Derivatization alters the physicochemical properties of the sugars by attaching a chemical tag to a functional group.[5] This can increase their hydrophobicity for better retention in RP-LC and introduce a chromophore or ionizable group for enhanced detection by UV or mass spectrometry (MS).[4][6]
-
Common Derivatization Methods:
-
Acetylation: Using a reagent like acetic anhydride can make the sugars more amenable to analysis on reversed-phase stationary phases.[6]
-
3-Nitrophenylhydrazine (3-NPH): This reagent quantitatively derivatizes reducing sugars, significantly enhancing detection sensitivity for LC-MS analysis in negative-ion mode.[7][8]
-
-
Recommendation: Implement a pre-column derivatization step. This will improve chromatographic separation and may also increase detection sensitivity, which is particularly useful for low-concentration samples.[5]
Question 4: After performing an enzymatic isomerization to produce this compound from D-Xylose, what is an effective method to separate the product from the remaining substrate?
Answer: Enzymatic reactions rarely go to 100% completion, resulting in a mixture of substrate and product. For separating this compound (product) from D-Xylose (substrate), HPAE with pulsed amperometric detection (PAD) is a highly effective and established method.
-
Methodology: HPAE-PAD is capable of separating structurally similar carbohydrate isomers without the need for derivatization.[1]
-
Proven Efficacy: Studies have demonstrated that an optimized HPAE method can successfully resolve a mixture of aldopentoses, including D-Xylose and this compound, into distinct peaks.[1] The optimal elution order at 20 mM NaOH is D-arabinose, this compound, D-xylose, and D-ribose.[1] This allows for accurate quantification of both the remaining substrate and the synthesized product.
Data Presentation: HPAE Separation of Aldopentoses
The following table summarizes the effect of NaOH eluent concentration on the separation of aldopentose sugars, demonstrating the importance of mobile phase optimization.
| Eluent Concentration | Elution Order of Aldopentoses | Resolution of this compound |
| 100 mM NaOH | D-Arabinose / this compound (co-eluted), D-Xylose, D-Ribose | Not Resolved |
| 20 mM NaOH | D-Arabinose, this compound, D-Xylose, D-Ribose | Baseline Resolved |
Data adapted from a study on an anion-exchange stationary phase.[1]
Experimental Protocols
Protocol 1: HPAE-PAD for Optimal this compound Separation
This protocol is based on a validated method for separating all aldopentoses.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography system equipped with a pulsed amperometric detector (PAD) with a gold working electrode.
-
Anion-exchange column (e.g., prepared from polystyrene-based copolymer).
-
-
Reagents:
-
Sodium Hydroxide (NaOH), 50% w/w solution.
-
Deionized water (18.2 MΩ·cm).
-
Pentose standards: this compound, D-Xylose, D-Arabinose, D-Ribose.
-
-
Mobile Phase Preparation (20 mM NaOH):
-
Carefully prepare a 20 mM NaOH solution from a concentrated stock. It is crucial to sparge the deionized water with nitrogen or helium for at least 15 minutes before adding the NaOH to prevent carbonate formation, which can interfere with the separation.
-
Keep the eluent blanketed under an inert gas (e.g., helium) during the run.
-
-
Chromatographic Conditions:
-
Column: Anion-exchange stationary phase.
-
Eluent: 20 mM NaOH.
-
Flow Rate: As recommended for the specific column (typically 0.5 - 1.0 mL/min).
-
Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 10-25 µL.
-
Detection: Pulsed Amperometric Detection (PAD) using a standard carbohydrate waveform.
-
-
Procedure:
-
Equilibrate the column with the 20 mM NaOH mobile phase until a stable baseline is achieved.
-
Prepare individual standards and a mixed standard solution of all pentoses.
-
Inject the standards to determine retention times.
-
Inject the experimental sample.
-
Identify and quantify this compound based on the retention time established from the standard injection.
-
Protocol 2: Chemical Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS Analysis
This protocol provides a general workflow for derivatizing pentose sugars to improve separation and detection.[7][8]
-
Reagents:
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride.
-
Pyridine.
-
Acetic Anhydride.
-
Methanol, HPLC grade.
-
Water, HPLC grade.
-
Formic acid.
-
-
Derivatization Procedure:
-
Evaporate an aqueous solution of the pentose sugar mixture to complete dryness under a stream of nitrogen.
-
Add a solution of 3-NPH in methanol and a catalyst (e.g., an organic base).
-
Heat the mixture at a controlled temperature (e.g., 50-70°C) for approximately 60 minutes to form the hydrazone derivatives.[7]
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent completely.
-
Reconstitute the derivatized sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.
-
-
Suggested LC-MS Conditions:
-
Column: Pentafluorophenyl (PFP) or C18 reversed-phase column.[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to elute the derivatized sugars.
-
Detection: Mass spectrometer operating in negative-ion electrospray ionization (ESI) mode with multiple-reaction monitoring (MRM).[7]
-
Visualizations
Caption: General experimental workflow for pentose isomer separation.
Caption: Troubleshooting logic for poor chromatographic peak resolution.
Caption: Principle of chemical derivatization for improved separation.
References
- 1. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple reaction monitoring/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Enhancing the activity of D-lyxose isomerase for industrial applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the activity of D-lyxose isomerase (D-LI) for industrial applications. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerase and what are its primary industrial applications? A1: this compound isomerase (EC 5.3.1.15) is an enzyme that catalyzes the reversible isomerization of aldose and ketose sugars.[1] Its primary physiological role involves converting this compound to D-xylulose.[2] Industrially, its broad substrate specificity is exploited for the production of valuable functional sugars.[1] Key applications include the conversion of D-fructose to D-mannose and L-ribulose to L-ribose.[1][3] D-mannose has applications in food and pharmaceuticals, while this compound is a precursor for immunostimulatory and anti-tumor agents.[4][5][6]
Q2: What are the main strategies for enhancing this compound isomerase activity? A2: The primary strategies for enhancing this compound isomerase activity include:
-
Protein Engineering: Techniques like rational design and directed evolution are used to create enzyme variants with improved catalytic efficiency, stability, or altered optimal conditions.[7] Site-directed mutagenesis can be employed to target specific residues for modification.[8][9][10]
-
Optimization of Reaction Conditions: Adjusting parameters such as pH, temperature, and the concentration of metal cofactors can significantly impact enzyme activity.[11][12]
-
Immobilization: Attaching the enzyme to a solid support can enhance its stability, facilitate reuse, and simplify downstream processing, which is crucial for industrial-scale operations.[13][14][15]
Q3: What are the typical optimal pH and temperature ranges for this compound isomerase? A3: The optimal conditions vary depending on the source of the enzyme. For example, the this compound isomerase from Providencia stuartii shows maximal activity at pH 7.5 and 45°C.[11] An enzyme from Bacillus velezensis has optimal activity at pH 6.5 and 55°C.[3] Hyperthermophilic enzymes, like the one from Thermofilum sp., can exhibit activity above 95°C.[5][16] Industrial processes often require enzymes that are active and stable under slightly acidic conditions to minimize the formation of unwanted by-products.[3]
Q4: How do metal ions affect the activity of this compound isomerase? A4: Most this compound isomerases are metal-dependent enzymes, requiring divalent cations for catalytic activity and stability.[3][9][17] Manganese (Mn²⁺) and Cobalt (Co²⁺) are the most common and effective activators.[3][11][16] For instance, the D-LI from Providencia stuartii requires 1 mM Mn²⁺ for maximal activity.[11] While Co²⁺ can enhance thermal stability, its use may be undesirable in food applications, necessitating its removal from the final product.[18][19] Conversely, ions like Copper (Cu²⁺) and Zinc (Zn²⁺) can act as potent inhibitors.[3]
Q5: What determines the substrate specificity of this compound isomerase? A5: this compound isomerase generally shows the highest activity towards this compound.[4][11] It also exhibits significant activity for other aldose substrates where the hydroxyl groups at the C2 and C3 positions have a specific stereochemical configuration (left-hand in a Fischer projection), such as D-mannose and L-ribose.[3][4][11] Some D-LIs are highly specific; for example, the enzyme from Thermofilum sp. shows less than 2% activity towards D-mannose compared to this compound.[5][16]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound isomerase.
Issue 1: Low or No Enzyme Activity
Q: My purified this compound isomerase shows very low or no activity. What are the possible causes and solutions? A: Low or absent enzyme activity can stem from several factors. Use the following logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low this compound isomerase activity.
-
Verify Assay Conditions:
-
pH and Temperature: Confirm that the assay buffer pH and reaction temperature are optimal for your specific enzyme. D-LIs can have narrow optimal ranges.[12]
-
Substrate Concentration: Ensure the substrate concentration is appropriate. If it's too low, the reaction rate will be minimal. If excessively high, you might observe substrate inhibition. Determine the Michaelis-Menten constant (Kₘ) to use a suitable concentration.[4]
-
-
Check Metal Cofactors:
-
Assess Enzyme Integrity:
-
Denaturation/Degradation: Run an SDS-PAGE gel to check for protein degradation. Improper storage (wrong temperature or buffer) or harsh purification steps can denature the enzyme.
-
-
Test for Inhibitors:
Issue 2: Poor Enzyme Stability
Q: The activity of my this compound isomerase declines rapidly during the reaction or storage. How can I improve its stability? A: Poor stability, especially thermal stability, is a common limitation for industrial applications.[12]
-
Thermal Stability:
-
Protein Engineering: Introduce mutations to enhance thermostability. Computer-aided design tools can predict stabilizing mutations, such as introducing prolines in loops or increasing hydrophobic interactions at interfaces.[9][21] A five-point mutant (N21G/E78P/V58Y/C119Y/K170P) of the D-LI from Caldanaerobius polysaccharolyticus showed a 10.22-fold increase in its half-life at 65°C.[21]
-
Additives: The presence of metal cofactors (Mg²⁺ or Co²⁺) and substrates can stabilize the enzyme's structure.[17]
-
-
pH Stability:
-
Molecular Modification: Site-directed mutagenesis of surface residues can improve activity and stability under acidic conditions, which is often desirable for industrial processes.[8] For example, mutating lysine residues to aspartic or glutamic acid (K8D, K8E) enhanced the catalytic activity of one D-LI at pH 5.5.[8]
-
-
Immobilization:
Issue 3: Low Yield During Recombinant Expression and Purification
Q: I am getting low yields of active this compound isomerase after expression in E. coli and purification. What should I check? A: Low yields can be an issue at both the expression and purification stages.
-
Expression:
-
Host Strain: Use an appropriate E. coli expression strain like BL21(DE3).[5][23]
-
Induction Conditions: Optimize the inducer concentration (e.g., IPTG) and the temperature and duration of induction. Expression at a lower temperature (e.g., 16-20°C) for a longer period can improve the yield of soluble, correctly folded protein.[6]
-
Codon Usage: If the gene is from a phylogenetically distant organism, codon usage may be an issue. Consider using a host strain that supplies rare tRNAs (like Rosetta™) or synthesizing a codon-optimized gene.[5]
-
-
Purification:
-
Lysis: Ensure complete cell lysis to release the intracellular enzyme.
-
Purification Strategy: If using affinity chromatography (e.g., His-tag with a nickel column), ensure binding and elution buffers have the correct pH and imidazole concentrations.[8]
-
Handling: Keep the enzyme on ice throughout the purification process to minimize degradation.[2]
-
Data Summary Tables
Table 1: Comparison of Kinetic Parameters of this compound Isomerases from Various Sources
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | k꜀ₐₜ/Kₘ (mM⁻¹s⁻¹) | Optimal Temp (°C) | Optimal pH | Ref |
| Providencia stuartii | This compound | - | - | - | 45 | 7.5 | [11] |
| Providencia stuartii | D-Xylulose | - | - | 920 | 45 | 7.5 | [11] |
| Serratia proteamaculans | This compound | 13.3 | - | - | 40 | 7.5 | [4] |
| Serratia proteamaculans | D-Mannose | 32.2 | - | - | 40 | 7.5 | [4] |
| Thermofilum sp. | This compound | 73 ± 6.6 | 338 ± 14.9 | - | >95 | 7.0 | [5] |
| Cohnella laevoribosii | This compound | 22.4 ± 1.5 | - | - | 70 | 6.5 | [2] |
| Cohnella laevoribosii | L-Ribose | 121.7 ± 10.8 | - | - | 70 | 6.5 | [2] |
| Bacillus velezensis | This compound | 23.4 | - | 13.8 | 55 | 6.5 | [3] |
| Escherichia coli BL21 | D-Glucose | 0.82 | 108 µmol/mg/min | - | 50 | 7.0 | [23] |
Table 2: Effect of Site-Directed Mutagenesis on this compound Isomerase Properties
| Enzyme Source | Mutation | Effect | Reference |
| Caldanaerobius polysaccharolyticus | K8D / K8E | 1.26x higher conversion rate at pH 5.5 compared to wild-type. | [8] |
| Caldanaerobius polysaccharolyticus | M5 (N21G/E78P/V58Y/C119Y/K170P) | 10.22-fold increase in half-life at 65°C; 2.6x catalytic efficiency. | [21] |
| Piromyces sp. (Xylose Isomerase) | 6 mutations (E15D, E114G, etc.) | 77% increase in enzymatic activity. | [24][25] |
| Thermoanaerobacterium thermosulfurigenes (Xylose Isomerase) | Gln58Pro/Ala62Pro | Decreased catalytic efficiency on glucose; destabilized the enzyme. | [9] |
Table 3: Influence of Divalent Cations on this compound Isomerase Activity
| Enzyme Source | Most Effective Cation(s) | Inhibitory Cations | Optimal Concentration | Reference |
| Providencia stuartii | Mn²⁺ | - | 1 mM | [11] |
| Serratia proteamaculans | Mn²⁺ | - | 1 mM | [4] |
| Thermofilum sp. | Mn²⁺, Co²⁺ (79% activity) | - | 1 mM (tested) | [5][16] |
| Bacillus velezensis | Co²⁺, Mn²⁺ | Cu²⁺, Zn²⁺ | 0.1 mM (Co²⁺), 1.0 mM (Mn²⁺) | [3] |
| Escherichia coli BL21 | Mn²⁺/Mg²⁺, Co²⁺/Mg²⁺ | - | 0.5 mM / 10 mM | [23] |
Experimental Protocols & Visualizations
General Workflow for Enhancing this compound Isomerase
The following diagram outlines a typical workflow for improving a this compound isomerase for industrial use, starting from gene identification to the characterization of an improved enzyme.
References
- 1. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity of a recombinant this compound isomerase from Serratia proteamaculans that produces this compound and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. "Enhancing the acidic activity of this compound isomerase by molecular modif" by LI Qiaoling, HU Yang et al. [ifoodmm.cn]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Substrate specificity of a recombinant this compound isomerase from Providencia stuartii for monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Immobilization of glucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of Arthrobacter D-xylose isomerase to denaturants and heat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijprajournal.com [ijprajournal.com]
- 21. Engineering the thermostability of this compound isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 22. moodle2.units.it [moodle2.units.it]
- 23. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Directed evolution of xylose isomerase for improved xylose catabolism and fermentation in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing by-product formation in D-Lyxose synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of D-Lyxose. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Epimerization of D-Xylose: In chemical synthesis using methods like calcium-catalyzed epimerization, the reaction may not have reached equilibrium. | - Optimize Reaction Time: Monitor the reaction progress using techniques like HPLC to determine the optimal time for maximum this compound formation before significant degradation occurs.- Adjust pH: Ensure the basicity of the solution is optimal for the epimerization reaction. For calcium-catalyzed methods, a pH above 12.3 is often required. |
| Suboptimal Enzyme Activity: For enzymatic synthesis, the isomerase may not be functioning at its optimal capacity. | - Verify Enzyme-Specific Conditions: Check the optimal pH, temperature, and cofactor (e.g., Mn²⁺, Co²⁺) requirements for the specific this compound isomerase or xylose isomerase being used.[1][2] - Ensure Proper Enzyme Loading: Use the recommended enzyme concentration for your substrate amount. | |
| Moisture Contamination: In chemical glycosylation-based syntheses, water can hydrolyze activated intermediates. | - Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Unexpected Peaks in HPLC/NMR | Formation of D-Xylose Epimer: When synthesizing this compound from precursors like D-xylulose, the reverse reaction can lead to the formation of D-xylose. | - Reaction Monitoring and Quenching: Carefully monitor the reaction and stop it once the desired this compound concentration is achieved to prevent the equilibrium from shifting back.- Selective Consumption of By-products: In some instances, specific microorganisms can be used to selectively consume unreacted starting materials or by-products like D-xylose from the reaction mixture.[3] |
| Formation of Dehydration Products (e.g., Furfural): Acidic conditions and/or high temperatures can lead to the dehydration of pentoses. | - Maintain Optimal pH and Temperature: Strictly control the reaction pH and temperature to stay within the recommended range for this compound stability. | |
| Anomer Formation: In reactions involving the glycosidic bond, a mixture of α and β anomers can be formed. | - Control Reaction Stereoselectivity: The choice of catalyst and reaction conditions can influence the anomeric ratio. Refer to literature for stereoselective methods for your specific reaction. | |
| Difficulty in Product Purification/Crystallization | Presence of Structurally Similar Impurities: Co-purification of this compound with other epimers or isomers (e.g., D-Xylose, D-Arabinose) can be challenging. | - High-Resolution Chromatography: Employ specialized chromatography columns, such as chiral columns or those designed for carbohydrate analysis, to improve separation.[4] - Derivative Formation: Consider converting the sugar mixture to derivatives that may be more easily separated by chromatography or crystallization. |
| Oil Formation Instead of Crystals: The high solubility of this compound in the chosen solvent system can prevent crystallization. | - Solvent Selection: Experiment with different solvent and anti-solvent systems. Slow evaporation of a solution of this compound in a suitable solvent, or slow cooling of a saturated solution, can promote crystal growth.[5] - Seeding: Introduce a seed crystal of pure this compound to induce crystallization.[5] |
Frequently Asked Questions (FAQs)
This compound Synthesis Methods
Q1: What are the common starting materials for this compound synthesis?
This compound is a rare sugar and is typically synthesized from more abundant monosaccharides. Common starting materials include D-Xylose, D-Galactose, and D-Mannose. Enzymatic methods often utilize D-Xylulose as a direct precursor.
Q2: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound?
Enzymatic synthesis offers high specificity, which significantly reduces the formation of by-products and simplifies purification.[6][7] Reactions are typically carried out under mild conditions (pH and temperature), minimizing degradation of the target molecule.[7]
Q3: Can this compound be synthesized directly from D-Xylose chemically?
Yes, this compound can be synthesized from D-Xylose through C-2 epimerization. One reported method involves the use of calcium chloride in a basic aqueous or alcoholic solution. This method promotes a stereospecific rearrangement of the carbon skeleton.
By-product Formation and Minimization
Q4: What are the most common by-products in this compound synthesis?
The most common by-products are typically epimers and isomers of this compound, such as D-Xylose and D-Arabinose, depending on the starting material and reaction conditions. Under harsh acidic or basic conditions, degradation products like furfural can also be formed. In enzymatic reactions starting from D-Xylose, D-Xylulose is a key intermediate, and residual D-Xylose will be present in the final mixture.
Q5: How can I minimize the formation of D-Xylose as a by-product in enzymatic synthesis?
In enzymatic synthesis starting from D-Xylose, the reaction proceeds through D-Xylulose. The conversion to this compound is an equilibrium process. To maximize the yield of this compound and minimize residual D-Xylose, you can:
-
Use a two-enzyme system: A xylose isomerase to convert D-Xylose to D-Xylulose, and a this compound isomerase to convert D-Xylulose to this compound.
-
Optimize reaction conditions: Fine-tuning pH, temperature, and reaction time can shift the equilibrium towards this compound formation.
-
Product removal: If possible, selectively removing this compound from the reaction mixture can drive the equilibrium towards further product formation.
Q6: What causes the browning of the reaction mixture during synthesis?
Browning, or the formation of colored impurities, can occur due to several reasons, including:
-
Maillard reaction: Reaction of the sugar with amino acids or proteins, if present.
-
Caramelization: Heating sugars to high temperatures.
-
Degradation under harsh pH: Strong acidic or basic conditions can lead to the formation of furfural and other colored degradation products.
To minimize browning, it is crucial to control the temperature and pH of the reaction and to use purified reagents.
Purification and Analysis
Q7: What is the recommended method for purifying this compound?
Column chromatography is the most common method for purifying this compound. Depending on the scale and the nature of the impurities, techniques like silica gel chromatography, ion-exchange chromatography, or size-exclusion chromatography can be employed. For analytical purposes and for separating closely related sugars, High-Performance Liquid Chromatography (HPLC) with specialized columns (e.g., amino- or polymer-based columns) is often used.
Q8: How can I confirm the purity and identity of my synthesized this compound?
The purity and identity of this compound can be confirmed using a combination of analytical techniques:
-
HPLC: To assess purity and quantify the amount of this compound and any by-products.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Optical Rotation: To measure the specific rotation, which is a characteristic physical property of chiral molecules like this compound.
Experimental Protocols & Data
Chemical Synthesis: Epimerization of D-Xylose to this compound
This protocol is based on the principle of C-2 epimerization of aldoses using calcium ions in a basic solution.
Materials:
-
D-Xylose
-
Calcium Chloride (CaCl₂)
-
Sodium Hydroxide (NaOH) or other suitable base
-
Deionized Water or Ethanol
-
Cation-exchange resin
Procedure:
-
Dissolve D-Xylose in deionized water or ethanol.
-
Add a high concentration of Calcium Chloride to the solution.
-
Adjust the pH of the solution to >12.3 using a suitable base (e.g., NaOH).
-
Heat the reaction mixture at a controlled temperature and monitor the progress of the epimerization by HPLC.
-
Once equilibrium is reached or the desired conversion is achieved, cool the reaction mixture.
-
Neutralize the solution with an appropriate acid.
-
Remove the calcium ions by passing the solution through a cation-exchange resin.
-
The resulting solution containing a mixture of D-Xylose and this compound can be concentrated and the sugars separated by chromatography.
Quantitative Data (Illustrative):
| Starting Material | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | D-Xylose Remaining (%) |
| D-Xylose | CaCl₂ | NaOH | Water | 80 | 4 | ~25-30 | ~70-75 |
| D-Xylose | Molybdate | Acid | Water | 90 | 6 | ~20-25 | ~75-80 |
Note: Yields are highly dependent on specific reaction conditions and need to be optimized.
Enzymatic Synthesis: D-Xylose to this compound via D-Xylulose
This two-step, one-pot enzymatic protocol utilizes xylose isomerase and this compound isomerase.
Materials:
-
D-Xylose
-
Immobilized D-Xylose Isomerase
-
D-Mannose Isomerase (can act as a this compound isomerase)
-
Phosphate Buffer (pH ~7.5-8.0)
-
Cofactors (e.g., MgSO₄, CoCl₂)
Procedure:
-
Prepare a solution of D-Xylose in the appropriate phosphate buffer.
-
Add the necessary cofactors for the enzymes.
-
Add both immobilized D-Xylose Isomerase and D-Mannose Isomerase to the reaction vessel.
-
Incubate the mixture at the optimal temperature for both enzymes (typically 35-65°C) with gentle agitation.[8]
-
Monitor the formation of this compound and the consumption of D-Xylose by HPLC.
-
Once the reaction reaches equilibrium, separate the enzymes from the mixture by filtration or centrifugation.
-
The resulting solution contains this compound, residual D-Xylose, and D-Xylulose. This mixture can be further purified by chromatography.
Quantitative Data (Illustrative):
| Substrate (Initial Conc.) | Enzyme System | pH | Temperature (°C) | Reaction Time (h) | This compound (%) | D-Xylulose (%) | D-Xylose (%) |
| 10% D-Xylose | D-Xylose Isomerase & D-Mannose Isomerase | 8.0 | 35 | 8 | ~30 | ~22 | ~48 |
| 400 g/L D-Fructose | This compound Isomerase | 6.5 | 65 | 9 | - | - | - |
| D-Mannose Yield: 25.4% |
Note: The final composition represents an equilibrium mixture.[7]
Visualizations
References
- 1. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic and Microbial Preparation of d-Xylulose from d-Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. unifr.ch [unifr.ch]
- 6. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Lyxose Solubility in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with D-Lyxose in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common organic solvents?
A1: this compound, a polar monosaccharide, exhibits limited solubility in most organic solvents. It is freely soluble in water and shows some solubility in polar protic solvents like alcohols, but is generally insoluble in non-polar organic solvents.[] The presence of multiple hydroxyl groups allows for strong hydrogen bonding with polar solvents.
Q2: I am observing a precipitate after dissolving this compound in an organic solvent and leaving it to stand. What could be the cause?
A2: Precipitation of this compound from an organic solvent can occur due to several factors:
-
Supersaturation: The initial dissolution may have been achieved through heating or vigorous agitation, creating a supersaturated solution that is unstable at ambient temperature.
-
Change in Temperature: A decrease in temperature will lower the solubility of this compound, causing it to precipitate out of the solution.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility limit.
-
Hygroscopicity: this compound is hygroscopic and can absorb moisture from the atmosphere. The introduction of even small amounts of water can alter the solvent properties and lead to precipitation, especially in less polar organic solvents.
Q3: My reaction mixture has formed an emulsion after adding an aqueous solution to my organic phase containing this compound. How can I resolve this?
A3: Emulsion formation is common when working with carbohydrates in biphasic systems due to their amphiphilic nature. To break the emulsion, you can try the following techniques:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.
-
Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent (e.g., diethyl ether or ethyl acetate) can sometimes disrupt the emulsion.
-
Filtration through Celite or Glass Wool: Passing the emulsified mixture through a pad of Celite or a plug of glass wool can help to break up the droplets.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen organic solvent.
-
Initial Assessment:
-
Confirm Solvent Polarity: Is the solvent appropriate for a polar molecule like this compound? Polar solvents like DMSO, DMF, and methanol are better choices than non-polar solvents like hexane or toluene.
-
Check for Water Content: Ensure your organic solvent is anhydrous. The presence of water can impact solubility.
-
Particle Size: Is the this compound a fine powder? Grinding the sugar to increase its surface area can improve the rate of dissolution.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound insolubility.
Issue 2: How can I enhance the solubility of this compound in an organic solvent for my reaction?
-
Strategy 1: Co-solvent Systems
-
Description: Using a mixture of a good solvent (e.g., DMSO or water) and a poor solvent can significantly increase the solubility of this compound in the overall mixture. The good solvent helps to break the intermolecular hydrogen bonds in the sugar, allowing it to be solvated by the bulk solvent.
-
Recommendation: Start by dissolving this compound in a minimal amount of a high-solubility solvent like DMSO, and then slowly add your desired organic solvent to the solution while stirring.
-
-
Strategy 2: Derivatization
-
Description: Temporarily converting the polar hydroxyl groups of this compound into less polar groups (e.g., silyl ethers) can dramatically increase its solubility in non-polar organic solvents. These protecting groups can be removed after the reaction.
-
Recommendation: Silylation with reagents like trimethylsilyl imidazole (TMSI) is a common method.[2]
-
-
Strategy 3: Ionic Liquids (ILs) or Deep Eutectic Solvents (DESs)
-
Description: ILs and DESs are salts that are liquid at or near room temperature and can be excellent solvents for carbohydrates.[3][4] They can dissolve high concentrations of sugars by disrupting the extensive hydrogen-bonding network.
-
Recommendation: Consider using an imidazolium-based ionic liquid. After the reaction, the product can often be extracted with a conventional organic solvent.
-
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound and other relevant monosaccharides in various solvents.
| Compound | Solvent | Solubility ( g/100 mL) | Temperature (°C) | Notes |
| This compound | Water | Freely Soluble | Ambient | Highly soluble due to hydrogen bonding. |
| Ethanol (absolute) | ~2.6 | 17 | One part dissolves in 38 parts alcohol.[5] | |
| Ethanol (90%) | 7.9 | 20 | Solubility increases with water content.[5] | |
| DMSO | 3 | Ambient | Soluble.[6] | |
| Ethanol | Insoluble | Ambient | [6] | |
| D-Glucose | Methanol | ~1.6 | 25 | Data for a similar aldose. |
| Ethanol | ~0.3 | 25 | Data for a similar aldose.[7] | |
| DMSO | 3 | Ambient | Data for a similar aldose.[7] | |
| Dimethyl Formamide (DMF) | 2 | Ambient | Data for a similar aldose.[7] | |
| D-Xylose | Pyridine | Soluble | Hot | Data for a similar aldopentose.[8] |
| Ethanol | Soluble | Hot | Data for a similar aldopentose.[8] |
Experimental Protocols
Protocol 1: Dissolution of this compound in DMSO
-
Materials: this compound, anhydrous DMSO, sterile microcentrifuge tube, vortex mixer.
-
Procedure:
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Gently vortex or pipette the mixture to aid dissolution. Sonication in a water bath can be used if necessary.
-
Visually inspect the solution to ensure all solid has dissolved. The solution should be clear.
-
Protocol 2: Enhancing Solubility with a Co-solvent System (DMSO/Toluene)
-
Materials: this compound, anhydrous DMSO, anhydrous toluene, magnetic stirrer, and stir bar.
-
Procedure:
-
In a clean, dry flask, dissolve the this compound in a minimal amount of anhydrous DMSO with stirring.
-
Once the this compound is fully dissolved, slowly add the anhydrous toluene dropwise to the stirred solution.
-
Monitor the solution for any signs of precipitation. If precipitation occurs, add a small amount of additional DMSO until the solution becomes clear again.
-
This method creates a homogeneous solution of this compound in a predominantly non-polar solvent mixture.
-
Protocol 3: Derivatization of this compound by Silylation
-
Materials: this compound, anhydrous pyridine (or other aprotic solvent like DMF or THF), trimethylsilyl imidazole (TMSI), magnetic stirrer, and stir bar, inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the this compound in anhydrous pyridine.
-
Add an excess of TMSI (typically 2-3 equivalents per hydroxyl group) to the suspension at room temperature with vigorous stirring.
-
Continue stirring at room temperature or with gentle heating (e.g., 60-70°C) for 15-30 minutes, or until the reaction is complete (monitor by TLC).
-
The resulting solution of the silylated this compound can be used directly in subsequent reactions. The silyl ethers are soluble in a wide range of organic solvents.
-
This compound in the Pentose Phosphate Pathway
This compound can be catabolized in microbial systems where it enters the pentose phosphate pathway. The enzyme this compound isomerase catalyzes the conversion of this compound to D-xylulose, which is then phosphorylated to enter the central metabolic pathway.[9][10]
Caption: Entry of this compound into the Pentose Phosphate Pathway.
References
- 2. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Guide for Selecting Green Deep Eutectic Solvents with High Monosaccharide Solubility for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and solvation of monosaccharides in ionic liquids† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
Optimizing reaction conditions for the glycosidation of D-Lyxose
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the glycosidation of D-Lyxose.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the glycosidation of this compound?
A1: The main challenges in this compound glycosidation include:
-
Stereoselectivity: Controlling the formation of the desired anomer (α or β) can be difficult. This is influenced by the reaction conditions, the protecting groups used, and the nature of the glycosyl acceptor.[1]
-
Furanoside vs. Pyranoside Formation: this compound, like other pentoses, can form both five-membered (furanoside) and six-membered (pyranoside) rings. The reaction kinetics often favor the initial formation of the less stable furanosides, which then convert to the more stable pyranosides over time.[2]
-
Protecting Group Strategy: The choice of protecting groups is crucial for directing the stereochemical outcome and preventing unwanted side reactions at other hydroxyl groups.
-
Reaction Kinetics: The glycosidation of pentoses involves a series of competing reactions, including the initial formation of furanosides, their anomerization, conversion to pyranosides, and the anomerization of pyranosides.[2]
Q2: How do reaction conditions affect the outcome of this compound glycosidation?
A2: Several reaction parameters significantly influence the yield and selectivity of this compound glycosidation:
-
Temperature: Lower temperatures can favor the kinetic product (often the furanoside), while higher temperatures promote the formation of the thermodynamically more stable pyranoside.
-
Catalyst: The choice of acid catalyst (e.g., HCl, H2SO4, Lewis acids) and its concentration can affect the reaction rate and selectivity. Lewis acids are commonly used to activate the glycosyl donor.[3][4]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the stereochemical outcome.
-
Reaction Time: Shorter reaction times may yield a higher proportion of furanosides, while longer reaction times allow for equilibration to the more stable pyranosides.[5]
Q3: What is the role of protecting groups in controlling stereoselectivity?
A3: Protecting groups play a critical role in directing the stereochemical outcome of glycosylation reactions. For instance, a participating group at the C-2 position can shield one face of the sugar, leading to the formation of a 1,2-trans glycoside. The steric bulk of protecting groups can also influence the approach of the glycosyl acceptor, thereby affecting the anomeric ratio of the product.
Troubleshooting Guide
Problem 1: Low or no yield of the desired glycoside.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive. |
| Poorly Activated Glycosyl Donor | Increase the amount of catalyst or switch to a stronger Lewis acid. Consider using a more reactive glycosyl donor if possible. |
| Unreactive Glycosyl Acceptor | Increase the reaction temperature or use a more forcing catalyst system. If the acceptor is sterically hindered, a less bulky protecting group strategy might be necessary. |
| Decomposition of Starting Materials or Product | Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times. Use milder reaction conditions (lower temperature, less acidic catalyst). |
Problem 2: Poor anomeric selectivity (mixture of α and β anomers).
| Possible Cause | Troubleshooting Steps |
| Inappropriate Protecting Groups | To favor the β-anomer, consider using a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position. For the α-anomer, a non-participating group (e.g., a benzyl ether) is preferred. |
| Solvent Effects | The choice of solvent can influence the anomeric ratio. Experiment with different solvents (e.g., dichloromethane, acetonitrile, diethyl ether) to optimize selectivity. |
| Temperature Control | Lowering the reaction temperature can sometimes improve stereoselectivity. |
| Catalyst Choice | The nature of the Lewis acid can impact the stereochemical outcome. Screen different Lewis acids to find the optimal one for your desired anomer. |
Problem 3: Formation of a mixture of furanosides and pyranosides.
| Possible Cause | Troubleshooting Steps |
| Kinetic vs. Thermodynamic Control | Furanosides are often the kinetically favored products, while pyranosides are thermodynamically more stable.[2] To obtain the pyranoside, increase the reaction time and/or temperature to allow for equilibration.[5] |
| Reaction Monitoring | Carefully monitor the reaction progress. If the furanoside is the desired product, quench the reaction before significant conversion to the pyranoside occurs. |
Data Presentation
Table 1: Influence of Reaction Time on the Methanolysis of this compound
Data extrapolated from studies on pentose methanolysis. The general trend is applicable to this compound.
| Reaction Time | Methyl α-D-lyxofuranoside (%) | Methyl β-D-lyxofuranoside (%) | Methyl α-D-lyxopyranoside (%) | Methyl β-D-lyxopyranoside (%) |
| Short | High | High | Low | Low |
| Intermediate | Decreasing | Decreasing | Increasing | Increasing |
| Long (Equilibrium) | Low | Low | High | High |
Table 2: Representative Yields and Anomeric Ratios in Fischer Glycosidation of Various Sugars with Propargyl Alcohol
| Sugar | Yield (%) | Anomeric Ratio (α:β) |
| D-Glucose | 80 | 10:1 |
| D-Galactose | 79 | 10:1 |
| D-Mannose | 83 | 1:0 |
| L-Rhamnose | 82 | 1:0 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Glycosidation of this compound (Fischer Glycosidation)
This protocol describes a general method for the glycosidation of unprotected this compound with an alcohol using an acid catalyst.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol)
-
Acid catalyst (e.g., concentrated sulfuric acid, hydrogen chloride in the corresponding alcohol, or a solid acid catalyst like Amberlite IR-120)
-
Anhydrous sodium carbonate or triethylamine for neutralization
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Dissolve or suspend this compound in the anhydrous alcohol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Add the acid catalyst dropwise with stirring. The amount of catalyst will need to be optimized for the specific reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding anhydrous sodium carbonate or triethylamine until the pH is neutral.
-
Filter the mixture to remove the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the anomers and any unreacted starting material.
-
Characterize the purified glycosides by NMR and mass spectrometry.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing this compound glycosidation.
Caption: Reaction pathway for the methanolysis of this compound.
References
- 1. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A nanospherical ordered mesoporous Lewis acid polymer for the direct glycosylation of unprotected and unactivated sugars in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is formed by Ruff degradation of galactose. Give the str... | Study Prep in Pearson+ [pearson.com]
- 5. Fischer glycosidation - Wikipedia [en.wikipedia.org]
Technical Support Center: D-Lyxose Purification Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying D-Lyxose from a reaction mixture. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis reaction mixture?
A1: The nature of impurities largely depends on the synthetic route used to produce this compound.
-
Enzymatic Synthesis: In enzymatic conversions, the primary impurities are typically the starting material (e.g., D-xylulose, D-glucose, or D-galactose) and the enzyme catalyst itself.[1][2][3]
-
Chemical Synthesis (e.g., from D-Arabinose): Chemical synthesis routes may introduce a wider range of impurities. These can include residual starting materials (e.g., D-arabinose), epimers (e.g., D-Xylose), reagents, and byproducts from steps involving protecting groups.[4] Incomplete removal of protecting groups (such as acetyl or benzyl groups) or byproducts from the deprotection step are common issues.[5][6][7]
-
Degradation Methods (e.g., Ruff Degradation of Galactose): This method can lead to the presence of the starting sugar (D-galactose), as well as other degradation byproducts.[8][9][10]
Q2: What are the most effective methods for purifying this compound?
A2: The most common and effective methods for purifying this compound are chromatography and crystallization.
-
Chromatography: Column chromatography is a highly effective technique for separating this compound from impurities. Options include:
-
Flash Chromatography: Often performed with silica gel or amine-functionalized silica gel.[11][12]
-
High-Performance Liquid Chromatography (HPLC): Provides high resolution and can be used for both analytical and preparative separations. Normal-phase, reverse-phase, and ion-exchange chromatography are all viable options.[13][14]
-
Gravity Column Chromatography: A simpler, more accessible method suitable for laboratory-scale purifications.[15][16][17]
-
-
Crystallization: This is a powerful technique for obtaining high-purity this compound, especially after initial purification by chromatography. The choice of solvent is critical for successful crystallization.
Q3: What are the ideal crystallization conditions for this compound?
A3: While specific conditions can vary, a common starting point for crystallizing sugars like this compound is the use of a mixed solvent system, typically an alcohol and water. Ethanol/water mixtures are frequently employed for crystallizing similar sugars like xylose and arabinose. The process generally involves dissolving the crude this compound in a minimal amount of hot solvent and then allowing it to cool slowly to promote crystal growth. Seeding with a small crystal of pure this compound can aid in initiating crystallization.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Several analytical techniques can be used to assess the purity of this compound fractions:
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of column chromatography and to check the purity of fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of this compound and to detect impurities.[18]
Experimental Protocols
Protocol 1: Purification of this compound using Gravity Column Chromatography
This protocol provides a general method for the purification of this compound from a reaction mixture using silica gel gravity chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (70-230 mesh for gravity chromatography)[16]
-
Eluent (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and ethanol)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and developing chamber
-
Staining solution (e.g., p-anisaldehyde or potassium permanganate)
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[15]
-
Add a thin layer of sand on top of the cotton plug.[15]
-
Prepare a slurry of silica gel in the chosen eluent.[15]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[15]
-
Add another thin layer of sand on top of the packed silica gel.
-
Ensure the solvent level does not drop below the top of the silica gel at any point.[15]
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For sugars, a common strategy is to start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture).
-
-
Monitoring the Separation:
-
Analyze the collected fractions using TLC to identify which fractions contain the purified this compound.
-
Combine the pure fractions containing this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Crystallization of this compound
This protocol describes a general procedure for the crystallization of this compound.
Materials:
-
Purified this compound
-
Crystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolution:
-
Place the purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the crystallization solvent (e.g., a 9:1 ethanol:water mixture).
-
Gently heat the mixture while stirring until the this compound is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
To promote further crystallization, the flask can be placed in an ice bath.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold crystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
Data Presentation
Table 1: Comparison of Chromatographic Methods for this compound Purification
| Feature | Gravity Column Chromatography | Flash Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Resolution | Low to moderate | Moderate to high | Very high |
| Speed | Slow | Fast | Fast (analytical), Slower (preparative) |
| Sample Capacity | Grams | Milligrams to grams | Micrograms to grams |
| Instrumentation | Simple glassware | Requires a pump and controller | Complex system with pumps, detectors, etc. |
| Common Stationary Phase | Silica gel | Silica gel, Amine-functionalized silica[11] | C18, Amine, Phenyl, Ion-exchange[13][14] |
| Typical Eluents | Dichloromethane/Methanol, Ethyl Acetate/Ethanol | Acetonitrile/Water (HILIC)[11] | Acetonitrile/Water, Methanol/Water[14] |
Table 2: Purity and Yield Data for this compound Synthesis and Purification
| Synthesis/Purification Step | Starting Material | Product | Typical Purity | Typical Yield | Reference |
| Chemical Synthesis | D-Arabinose | This compound | - | ~40% (overall) | [4] |
| Enzymatic Conversion | D-Xylulose | This compound | - | ~70% conversion | [1] |
| Purification | Crude this compound | Purified this compound | >98% | Varies | [19] |
Troubleshooting Guide
Q: My this compound yield is very low after column chromatography. What are the possible causes and solutions?
A:
-
Possible Cause: The chosen eluent is too polar, causing the this compound to elute too quickly with impurities.
-
Solution: Start with a less polar solvent system and gradually increase the polarity.
-
-
Possible Cause: The this compound is strongly adsorbed to the stationary phase and is not eluting.
-
Solution: Increase the polarity of the eluent significantly at the end of the chromatography to wash the column.
-
-
Possible Cause: The sample was not completely dissolved before loading onto the column.
-
Solution: Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading.
-
Q: I am seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?
A:
-
Possible Cause: The polarity of the eluent is not optimal for separating the components.
-
Solution: Perform a systematic TLC analysis with different solvent systems to find the optimal eluent for separation before running the column.
-
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
-
Possible Cause: The sample was overloaded on the column.
-
Solution: Use a larger column or reduce the amount of sample loaded.
-
Q: My this compound is not crystallizing. What can I do?
A:
-
Possible Cause: The solution is not supersaturated.
-
Solution: Concentrate the solution by slowly evaporating some of the solvent.
-
-
Possible Cause: The solution is cooling too quickly.
-
Solution: Allow the solution to cool to room temperature slowly and undisturbed.
-
-
Possible Cause: There are no nucleation sites for crystal growth.
-
Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
-
Possible Cause: The presence of impurities is inhibiting crystallization.
-
Solution: Further purify the this compound by another chromatographic step.
-
Q: My final this compound product is colored. How can I remove the color?
A:
-
Possible Cause: The color is due to minor, highly colored impurities.
-
Solution:
-
Activated Carbon: Treat a solution of the this compound with a small amount of activated carbon, then filter the carbon off.
-
Recrystallization: The color may be removed during the crystallization process as the impurities may remain in the mother liquor.
-
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting poor chromatographic separation.
References
- 1. Production of this compound from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. A new synthesis of this compound from d-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. This compound is formed by Ruff degradation of galactose. Give the str... | Study Prep in Pearson+ [pearson.com]
- 9. 9.5 Degradation and Synthesis of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. selectscience.net [selectscience.net]
- 13. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Introduction to Gravity Chromatography | Bio-Rad [bio-rad.com]
- 18. This compound | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
Technical Support Center: Large-Scale Production of D-Lyxose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale production of D-Lyxose.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale this compound production?
A1: The three main routes for this compound production are chemical synthesis, enzymatic conversion, and microbial fermentation. Each method presents a unique set of advantages and challenges in terms of yield, cost, and scalability.
Q2: What are the major hurdles in the chemical synthesis of this compound?
A2: Chemical synthesis, for instance from D-arabinose, often involves multiple complex steps, which can lead to a low overall yield.[1] The use of hazardous reagents like Diethylaminosulfur trifluoride (DAST) poses safety and environmental concerns, and the purification of this compound from byproducts can be challenging.[1]
Q3: What limits the yield in enzymatic production of this compound?
A3: A primary limitation is the reversible nature of the isomerization reaction, which results in an equilibrium mixture of the substrate and product. For example, the enzymatic conversion of D-xylulose to this compound often reaches an equilibrium with about 70% conversion to this compound.[2] Enzyme stability, the need for specific cofactors (like Mn2+ or Co2+), and potential substrate or product inhibition also play a significant role.[3]
Q4: Why is microbial fermentation for this compound production often inefficient?
A4: Microbial production of this compound from common sugars like D-glucose is typically a multi-step process involving different microorganisms, leading to low overall yields. For instance, the conversion of D-glucose to D-arabitol, an intermediate, can have a yield as low as 5%.[2] Furthermore, separating this compound from the fermentation broth, which contains residual substrates, intermediates, and other metabolic byproducts, is a significant challenge.
Q5: What makes the purification of this compound so difficult?
A5: this compound is often present in a mixture with structurally similar sugars, such as its precursor D-xylulose. This similarity makes separation by conventional methods like column chromatography very difficult and inefficient.[2]
Troubleshooting Guides
Issue 1: Low Yield in Enzymatic Conversion of D-Xylulose to this compound
| Possible Cause | Troubleshooting Step |
| Reaction has reached equilibrium. | The isomerization is reversible. To shift the equilibrium towards this compound, consider implementing in-situ product removal techniques. One documented method is the selective degradation of the remaining D-xylulose using a microorganism like Saccharomyces cerevisiae, which consumes D-xylulose but not this compound.[2] |
| Sub-optimal enzyme activity. | Verify and optimize reaction conditions. Ensure the pH, temperature, and cofactor (e.g., Mn2+, Co2+) concentrations are at the optimal levels for the specific isomerase being used. For example, this compound isomerase from Bacillus velezensis shows maximum activity at 55 °C and pH 6.5 in the presence of 0.1 mM Co2+.[3] |
| Enzyme instability. | Enzyme denaturation can lead to a loss of activity over time. Consider using immobilized enzymes to enhance stability and allow for easier reuse. Strategies to improve enzyme stability include protein engineering and the use of soluble additives. |
| Substrate or product inhibition. | High concentrations of the substrate (D-xylulose) or product (this compound) may inhibit the enzyme. Perform kinetic studies to determine if inhibition is occurring. If so, a fed-batch or continuous process might be beneficial to maintain substrate and product concentrations within a non-inhibitory range. |
Issue 2: Inefficient Microbial Production of this compound from D-Glucose
| Possible Cause | Troubleshooting Step |
| Low conversion efficiency in the initial steps. | The multi-step bioconversion from D-glucose involves intermediates like D-arabitol and D-xylulose. Optimize the culture conditions (pH, temperature, aeration, media composition) for each microorganism in the pathway (e.g., Candida famata for D-arabitol production and Acetobacter aceti for D-xylulose production).[2] |
| Metabolic burden on the microbial host. | The expression of heterologous pathways can impose a metabolic load on the host organism, leading to reduced growth and productivity. Consider codon optimization of the introduced genes and balancing the expression levels of the pathway enzymes. |
| Accumulation of toxic byproducts. | During fermentation, microorganisms can produce byproducts that are toxic to themselves or inhibit subsequent conversion steps. Analyze the fermentation broth for potential inhibitors and consider using inhibitor-tolerant strains or detoxification of the hydrolysate if applicable. |
Issue 3: Difficulty in Purifying this compound
| Possible Cause | Troubleshooting Step |
| Co-elution with structurally similar sugars. | Standard chromatographic methods may not be sufficient. A highly effective method is to selectively remove the contaminating sugar. For example, after the enzymatic conversion of D-xylulose to this compound, introduce washed cells of Saccharomyces cerevisiae to the reaction mixture. This yeast will selectively consume the residual D-xylulose, leaving the this compound behind for easier purification.[2] |
| Presence of salts and other fermentation byproducts. | Desalting of the solution can be achieved through ion-exchange chromatography. Subsequent purification steps may include activated carbon treatment for decolorization and recrystallization to obtain high-purity this compound. |
Quantitative Data on this compound Production
| Production Method | Starting Material | Key Biocatalyst/Reagent | Yield/Conversion Rate | Purity | Titer (g/L) | Productivity (g/L/h) |
| Chemical Synthesis | D-Arabinose | DAST reagent | 40% overall yield (7 steps)[1] | High after purification | Not reported | Not reported |
| Microbial/Enzymatic | D-Glucose | Candida famata, Acetobacter aceti, L-ribose isomerase | ~3.5% overall yield (calculated from 5% D-arabitol yield and 70% isomerization)[2] | High after crystallization[2] | Not reported | Not reported |
| Enzymatic Conversion | D-Xylulose | L-ribose isomerase | ~70%[2] | Not reported | Not reported | Not reported |
| Two-Step Enzymatic | D-Xylose | D-xylose isomerase, D-mannose isomerase | Equilibrium limited | Not reported | Not reported | Not reported |
Experimental Protocols
Protocol 1: Microbial and Enzymatic Production of this compound from D-Glucose
This protocol is a multi-step process involving two microbial fermentations followed by an enzymatic reaction.[2]
Step 1: Production of D-arabitol from D-glucose
-
Microorganism: Candida famata R28.
-
Medium: Prepare a suitable fermentation medium containing 10% (w/v) D-glucose.
-
Fermentation: Inoculate the medium with C. famata and conduct the fermentation under optimized conditions. This step yields approximately 5% D-arabitol.
Step 2: Conversion of D-arabitol to D-xylulose
-
Microorganism: Acetobacter aceti IFO 3281.
-
Reaction: Use whole cells of A. aceti to oxidize the D-arabitol from Step 1 to D-xylulose. This conversion is nearly complete.
Step 3: Isomerization of D-xylulose to this compound
-
Enzyme Source: Toluene-treated cells of Acinetobacter sp. strain DL-28, which contain L-ribose isomerase.
-
Reaction Mixture: Prepare a reaction mixture with D-xylulose concentrations ranging from 1.0% to 10.0% (w/v).
-
Isomerization: Add the toluene-treated cells to the reaction mixture and incubate under optimal conditions. This reaction converts about 70% of the D-xylulose to this compound.
Step 4: Purification of this compound
-
Selective Degradation of D-xylulose: After the isomerization, add washed cells of Saccharomyces cerevisiae IFO 0841 to the reaction mixture. Incubate to allow the yeast to consume the residual D-xylulose.
-
Purification: Remove the yeast cells by centrifugation. The supernatant, now enriched in this compound, can be further purified by crystallization.
-
Confirmation: Confirm the identity and purity of the crystallized this compound using HPLC, 13C-NMR, and IR spectroscopy.
Protocol 2: Two-Step Enzymatic Production of this compound from D-Xylose
This protocol involves the sequential use of two isomerases.
Step 1: Isomerization of D-xylose to D-xylulose
-
Enzyme: Immobilized D-xylose isomerase (e.g., Sweetzyme®).
-
Reaction Mixture: Prepare a solution of D-xylose in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5) containing necessary cofactors (e.g., Mg2+).
-
Isomerization: Add the immobilized D-xylose isomerase to the reaction mixture and incubate at an optimal temperature (e.g., 60-70°C) until equilibrium is reached (typically a mixture of D-xylose and D-xylulose).
Step 2: Isomerization of D-xylulose to this compound
-
Enzyme: this compound isomerase or an enzyme with this compound isomerase activity (e.g., D-mannose isomerase).
-
Reaction: Introduce the this compound isomerase to the reaction mixture from Step 1. Adjust pH, temperature, and cofactors as needed for the second enzyme.
-
Equilibrium: Allow the reaction to proceed to equilibrium, resulting in a mixture of D-xylose, D-xylulose, and this compound.
-
Purification: Purify this compound from the reaction mixture using the selective degradation method with Saccharomyces cerevisiae as described in Protocol 1, followed by chromatographic techniques and crystallization.
Visualizations
References
Avoiding degradation of D-Lyxose during acid hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Lyxose. This resource provides troubleshooting guides and frequently asked questions to help you minimize the degradation of this compound during acid hydrolysis of polysaccharides.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound during acid hydrolysis?
A1: Under acidic conditions, pentoses like this compound primarily degrade into furfural through a series of dehydration reactions. Further degradation can lead to the formation of humins, which are dark-colored polymeric byproducts resulting from the condensation of furfural and other reactive intermediates.
Q2: Which type of acid is best for minimizing this compound degradation?
A2: While both sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used for hydrolysis, some studies on the related pentose D-xylose suggest that HCl can be more effective at lower concentrations and may lead to higher yields of the desired sugar.[1] However, the choice of acid can also depend on the specific polysaccharide matrix and downstream applications. Phosphoric acid (H₃PO₄) is another alternative that is sometimes considered a weaker, less corrosive option.
Q3: How do temperature and reaction time affect this compound stability?
A3: Higher temperatures and longer reaction times generally increase the rate of both polysaccharide hydrolysis and this compound degradation. Finding the optimal balance is crucial. For pentoses, milder conditions are often preferred, such as lower temperatures (e.g., 100-130°C) for a longer duration, to favor the release of the sugar over its degradation.[2][3]
Q4: What is a two-stage acid hydrolysis, and how can it help?
A4: A two-stage acid hydrolysis is a strategy to improve sugar yields by separating the hydrolysis of more labile polysaccharides (like those containing pentoses) from more resistant ones (like cellulose). The first stage uses milder conditions (lower acid concentration and temperature) to hydrolyze the pentosan fraction, releasing this compound.[4] The liquid hydrolysate is then separated from the solid residue before the second stage, which employs harsher conditions to break down the remaining polysaccharides.[4] This prevents prolonged exposure of the released this compound to the harsh conditions of the second stage, thus minimizing its degradation.[4]
Q5: Are there any additives that can help stabilize this compound during hydrolysis?
A5: Research on the closely related sugar D-xylose has shown that the presence of chloride ions can enhance the formation of furfural.[4] Therefore, when trying to preserve this compound, it may be beneficial to use non-halide acids or to carefully control the concentration of halide ions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis | 1. Increase Reaction Time: Extend the duration of the hydrolysis in small increments. |
| 2. Increase Temperature: Cautiously raise the temperature by 5-10°C intervals. Be aware that this can also increase degradation. | |
| 3. Increase Acid Concentration: Gradually increase the molarity of the acid. Note that higher concentrations can accelerate degradation. | |
| Excessive Degradation | 1. Lower Temperature and Extend Time: Decrease the reaction temperature and compensate by increasing the hydrolysis time. |
| 2. Reduce Acid Concentration: Use a more dilute acid solution. This will likely require a longer reaction time. | |
| 3. Implement a Two-Stage Hydrolysis: Use a milder first stage to liberate this compound, followed by a harsher second stage for other sugars if necessary.[4] |
Issue 2: High Concentration of Furfural Detected
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | 1. Reduce Temperature: Lower the hydrolysis temperature to a range of 100-130°C.[2] |
| Acid Concentration is Too High | 1. Decrease Acid Molarity: Use a lower concentration of the acid. |
| Prolonged Reaction Time at High Temperature | 1. Optimize Time and Temperature: Conduct a time-course experiment at a lower temperature to find the point of maximum this compound yield before significant degradation occurs. |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Starting Material | 1. Ensure Uniform Particle Size: Grind and sieve the polysaccharide source to a consistent and small particle size for uniform acid penetration. |
| Fluctuations in Temperature Control | 1. Use a Calibrated and Stable Heating System: Employ an oil bath or a reactor with precise temperature control. |
| Inaccurate Acid Concentration | 1. Prepare Fresh Acid Solutions: Make fresh dilutions of the acid for each set of experiments to ensure accurate molarity. |
Data on Pentose Yields from Acid Hydrolysis
Disclaimer: The following data is primarily from studies on D-xylose, a C'-2 epimer of this compound. Due to the limited availability of specific data for this compound, this information is provided as a close approximation to guide experimental design. The optimal conditions for this compound may vary.
| Polysaccharide Source | Acid | Acid Concentration | Temperature (°C) | Time (min) | Pentose (Xylose) Yield | Reference |
| Wheat Straw | H₂SO₄ | 0.3 M | 123 | 28 | 18% (of dry matter) | [2] |
| Wheat Straw | H₂SO₄ | 1.0 M | 100 | 180 | 19% (of dry matter) | [2] |
| Rice Straw | H₂SO₄ | 2.95% | 122 | 60 | Not specified | [2] |
| Corn Dried Distillers Grains | Not Specified | 3.1% (w/v) | 112 | 84.5 | 267.3 mg/g dry matter | [3] |
| Eucalyptus | H₂SO₄ | 0.41 M - 6.15 M | Not specified | 15 - 90 | Degradation increased with higher acid concentration and longer time | [5] |
Experimental Protocols
General Protocol for Two-Stage Acid Hydrolysis to Minimize Pentose Degradation
This protocol is a general guideline and should be optimized for your specific polysaccharide source.
Materials:
-
Polysaccharide-containing starting material
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
-
Calcium carbonate (CaCO₃) or Barium hydroxide (Ba(OH)₂) for neutralization
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
-
HPLC system for analysis
Procedure:
Stage 1: Mild Hydrolysis for Pentose Liberation
-
Preparation: Weigh the desired amount of dried, finely ground polysaccharide material and place it in the reaction vessel.
-
Acid Addition: Add a dilute acid solution (e.g., 0.5-2% H₂SO₄) to the biomass. The solid-to-liquid ratio should be optimized (e.g., 1:10 w/v).
-
Hydrolysis: Heat the mixture to a relatively low temperature (e.g., 120-140°C) for a predetermined time (e.g., 30-90 minutes) with constant stirring.
-
Separation: After the first stage, filter the mixture to separate the liquid hydrolysate (containing the liberated this compound) from the solid residue.
-
Neutralization of Hydrolysate: Neutralize the liquid hydrolysate to a pH of 5-6 using calcium carbonate or barium hydroxide. The resulting precipitate (calcium or barium sulfate) should be removed by filtration or centrifugation.
-
Analysis: Analyze the neutralized hydrolysate for this compound and furfural content using HPLC.
Stage 2: Harsher Hydrolysis for Remaining Polysaccharides (Optional)
-
Resuspension: Resuspend the solid residue from Stage 1 in a fresh, higher concentration acid solution (e.g., 4-10% H₂SO₄).
-
Hydrolysis: Heat the mixture to a higher temperature (e.g., 160-190°C) for an optimized duration.
-
Neutralization and Analysis: Repeat the neutralization and analysis steps as described for Stage 1 to quantify other released monosaccharides.
Analytical Method: HPLC
-
Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87H.[6][7]
-
Mobile Phase: A dilute acid solution, such as 0.005 M H₂SO₄ in ultrapure water.[6]
-
Flow Rate: Typically 0.5-0.7 mL/min.[6]
-
Detectors: A Refractive Index (RI) detector for sugars and a UV detector (at ~276 nm) for furfural.[8]
-
Quantification: Use certified standards for this compound and furfural to create calibration curves for accurate quantification.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: this compound degradation to furfural and humins.
References
- 1. Synthesizing furfural from xylose and quantitative analysis via HPLC and NMR [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of acid hydrolysis of lignin and polysaccharides in biomasses :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Quantification of glucose, xylose, arabinose, furfural, and HMF in corncob hydrolysate by HPLC-PDA-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Overcoming thermodynamic limitations in D-allulose bioproduction
Welcome to the technical support center for D-allulose bioproduction. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the thermodynamic and practical challenges encountered during the enzymatic production of D-allulose. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during D-allulose bioproduction experiments.
Issue 1: Low Conversion Yield of D-Fructose to D-Allulose
Q1: My enzymatic conversion of D-fructose to D-allulose is plateauing at a low yield (around 30-40%). How can I overcome this thermodynamic limitation?
A1: The enzymatic epimerization of D-fructose to D-allulose is a reversible reaction with an unfavorable thermodynamic equilibrium, which typically limits the conversion rate to around 30-40%.[1][2][3] Several strategies can be employed to shift this equilibrium and improve your yield:
-
Borate Complexation: The addition of borate to the reaction mixture can significantly increase the conversion yield. Borate has a higher binding affinity for D-allulose than for D-fructose, forming a D-allulose-borate complex.[4][5] This complexation effectively removes D-allulose from the equilibrium, driving the reaction forward. With the addition of sodium tetraborate, the conversion yield of D-allulose from D-glucose (which is first isomerized to D-fructose) can increase from 17.37% to 44.97%.[4]
-
In Situ Product Removal (ISPR): Continuously removing D-allulose from the reaction mixture is an effective way to overcome equilibrium limitations. Techniques like simulated moving bed (SMB) chromatography can be integrated with the enzymatic reaction to separate D-allulose as it is produced, potentially achieving very high yields (e.g., 89%).[6][7]
-
Thermodynamics-Driven Synthetic Biosystems: For a more advanced approach, consider constructing an in vitro multi-enzyme cascade. A "thermodynamics-driven strategy" can be employed where D-allulose is produced from a less expensive substrate like starch. By coupling phosphorylation and dephosphorylation steps, the reaction becomes thermodynamically favorable, with reported yields of up to 88.2% from starch.[7][8]
Q2: I'm observing a decrease in enzyme activity over the course of my reaction, leading to a lower final yield. What could be the cause and how can I mitigate it?
A2: The decrease in enzyme activity is likely due to the poor thermal stability of many D-allulose 3-epimerases (DAEases) at their optimal reaction temperatures (often 50-70°C).[1][3][6] Here are some approaches to address this:
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its thermal stability and allow for reuse.[1][9] Various materials have been successfully used, including functionalized nano-beads, magnetic metal-organic framework (MOF) nanoparticles, and amino-epoxide supports.[9][10][11] For example, a DPEase immobilized on an amino-epoxide support showed significantly improved stability at 60°C compared to the free enzyme.[10][11]
-
Use of Thermostable Enzymes: Screen for and utilize DAEases from thermophilic microorganisms, which are naturally more resistant to high temperatures.[6] For instance, a novel DAEase from a hot water reservoir (DaeM) showed high thermostability at 60-70°C.[6] Similarly, a DAEase from Thermogemmatispora carboxidivorans (TcDAEase) retained over 70% of its activity at 80°C.[12][13]
-
Protein Engineering: If you have the capabilities, directed evolution or site-directed mutagenesis can be used to improve the thermostability of your existing enzyme.[6][9] For example, directed evolution of a D-allulose 3-epimerase from Clostridium cellulolyticum H10 increased its half-life from 30 minutes to 180 minutes at 65°C.[2]
Issue 2: Byproduct Formation and Browning
Q3: My reaction mixture is turning brown, especially at higher temperatures and pH, which complicates purification. What is causing this and how can I prevent it?
A3: The browning of your reaction mixture is likely due to the Maillard reaction and other non-enzymatic browning reactions involving D-allulose and amino acids or other components in your reaction.[1][3] These reactions are accelerated at the high temperatures and alkaline pH (typically 7.5-9.0) that are optimal for many DAEases.[1][3] To minimize browning:
-
Optimize Reaction Conditions: While high temperatures and alkaline pH favor enzyme activity, they also promote browning. Try to find a compromise by operating at the lower end of the optimal temperature and pH range for your enzyme.
-
Use of Acid-Tolerant Enzymes: Some engineered or naturally occurring DAEases exhibit higher activity at a neutral or slightly acidic pH. Using such enzymes can help to reduce the rate of browning reactions.
-
Purification of Reactants: Ensure that your D-fructose substrate and other reaction components are of high purity to minimize contaminants that can participate in browning reactions.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to facilitate comparison and experimental design.
Table 1: Comparison of D-Allulose Production Strategies
| Strategy | Substrate | Key Enzyme(s) | Conversion Yield/Titer | Reference(s) |
| Whole-Cell Biocatalysis | D-Fructose (700 g/L) | Bacillus subtilis expressing daeM | 196 g/L D-allulose | [6] |
| Immobilized Enzyme | D-Fructose (500 g/L) | D-psicose 3-epimerase (DPEase) on spore surface | 85 g/L D-allulose | [14] |
| Multi-enzyme Cascade | Fruit Juice | Fructose isomerase and D-allulose 3-epimerase | 75% conversion, 60% overall yield | [9] |
| Thermodynamics-Driven | Starch (10 g/L) | In vitro multi-enzyme system | 88.2% yield | [7][8] |
| Borate-Assisted Isomerization | D-Glucose | Glucose isomerase and D-allulose 3-epimerase with Sodium Tetraborate | 44.97% conversion | [4] |
| Continuous Production | D-Allulose (500 g/L) | Immobilized Glucose Isomerase | 150 g/L D-allose (30% yield) | [15][16] |
Table 2: Properties of Selected D-Allulose 3-Epimerases (DAEases)
| Enzyme Source | Optimal Temp. (°C) | Optimal pH | Thermostability (Half-life) | Metal Ion Dependence | Reference(s) |
| Clostridium scindens ATCC 35704 | 55 | 7.5-8.0 | High | Not specified | [14] |
| Thermogemmatispora carboxidivorans | >70 | 8.0-13.0 | >70% activity at 80°C | None (enhanced by Mg²⁺) | [12][13] |
| Novibacillus thermophilus | 70 | Not specified | 85% activity after 12h at 70°C | Not specified | [2] |
| Bacillus sp. | 65 | Not specified | 120 min at 70°C | Not specified | [2] |
| Clostridium cellulolyticum H10 (Engineered) | 65 | Not specified | 180 min at 65°C | Not specified | [2] |
| Agrobacterium tumefaciens | Not specified | Not specified | Not specified | Co²⁺ | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: D-Allulose Production using Spore Surface-Displayed D-Psicose 3-Epimerase
This protocol is based on the work of Mu et al. (2016) and describes the use of Bacillus subtilis spores with surface-displayed D-psicose 3-epimerase (DPEase) for D-allulose production.[14]
1. Preparation of Recombinant Spores: a. Transform Bacillus subtilis with a plasmid containing the DPEase gene fused to a spore coat protein anchor (e.g., CotZ). b. Culture the recombinant B. subtilis in a suitable sporulation medium (e.g., DSM) at 37°C with vigorous shaking for 48-72 hours until sporulation is complete. c. Harvest the spores by centrifugation (e.g., 10,000 x g for 15 min at 4°C). d. Wash the spores multiple times with sterile deionized water to remove vegetative cells and debris. e. Resuspend the purified spores in the desired reaction buffer.
2. Enzymatic Reaction: a. Prepare a reaction mixture containing D-fructose substrate (e.g., 500 g/L) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5-8.0). b. Add the recombinant spores to the reaction mixture to a final concentration of, for example, 30 g/L. c. Incubate the reaction at the optimal temperature for the displayed enzyme (e.g., 55°C) with gentle agitation. d. Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of D-fructose and D-allulose using High-Performance Liquid Chromatography (HPLC).
3. Product Recovery and Spore Reuse: a. After the reaction reaches equilibrium or the desired conversion, separate the spores from the reaction mixture by centrifugation. b. The supernatant contains the D-allulose product, which can be further purified. c. The harvested spores can be washed and reused for subsequent reaction cycles. The stability of the spores can be assessed by measuring the yield over multiple cycles.[14]
Protocol 2: Immobilization of D-Psicose 3-Epimerase on an Amino-Epoxide Support
This protocol is based on the methodology described by Bu et al. (2021) for immobilizing DPEase.[10][11]
1. Enzyme Purification: a. Express the D-psicose 3-epimerase with a purification tag (e.g., His-tag) in a suitable host like E. coli. b. Lyse the cells and clarify the lysate by centrifugation. c. Purify the enzyme using an appropriate chromatography method (e.g., Ni²⁺-chelating affinity chromatography for His-tagged proteins). d. Dialyze the purified enzyme against a suitable buffer to remove imidazole and any metal ions.
2. Immobilization Procedure: a. Ion Exchange: Mix the purified DPEase solution with the amino-epoxide support (e.g., ReliZyme HFA403/M) and incubate to allow for ionic binding of the enzyme to the support. b. Covalent Binding: After the initial ionic interaction, allow the mixture to incubate further to facilitate the formation of covalent bonds between the enzyme and the epoxide groups on the support. c. Glutaraldehyde Crosslinking: Add glutaraldehyde to the mixture to crosslink the enzyme molecules, further stabilizing the immobilized enzyme. d. Blocking (Optional): To block any remaining reactive groups on the support, add a blocking agent like glycine.
3. Characterization of Immobilized Enzyme: a. Determine the activity of the immobilized DPEase using a standard enzyme assay. b. Assess the thermal stability of the immobilized enzyme by incubating it at an elevated temperature (e.g., 60°C) and measuring the residual activity over time. Compare this to the stability of the free enzyme. c. Evaluate the reusability of the immobilized enzyme by performing multiple reaction cycles and measuring the activity in each cycle.
Visualizations
The following diagrams illustrate key concepts and workflows in D-allulose bioproduction.
Caption: Strategies to overcome the thermodynamic equilibrium limitation in D-allulose production.
Caption: General workflow for enzyme immobilization to improve stability.
Caption: Mechanism of borate complexation to shift the reaction equilibrium.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Analysis of Allulose Production: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Engineering, Expression, and Immobilization of Epimerases for D-allulose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioproduction of Rare d-Allulose from d-Glucose via Borate-Assisted Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive Analysis of Allulose Production: A Review and Update [mdpi.com]
- 10. Improved Performance of D-Psicose 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment [mdpi.com]
- 11. Improved Performance of D-Psicose 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermostable D-Allulose 3-Epimerase for Long-Term Food-Compatible Continuous Production Systems [mdpi.com]
- 14. Production of d-Allulose with d-Psicose 3-Epimerase Expressed and Displayed on the Surface of Bacillus subtilis Spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 16. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
Validation & Comparative
A Comparative Guide to D-Xylose Quantification: Phloroglucinol vs. Enzymatic vs. HPLC Methods
For researchers, scientists, and drug development professionals, accurate quantification of D-xylose is crucial in various applications, from clinical diagnostics to biofuel research. This guide provides a detailed comparison of three common methods for D-xylose quantification: the traditional phloroglucinol-based colorimetric assay, a modern enzymatic assay using xylose dehydrogenase, and the gold-standard High-Performance Liquid Chromatography (HPLC) method. We present a comprehensive overview of their performance, protocols, and underlying principles to aid in selecting the most suitable method for your research needs.
At a Glance: Performance Comparison
The choice of a D-xylose quantification method often depends on a balance between performance, throughput, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the phloroglucinol, enzymatic, and HPLC-RI methods based on published validation data.
| Performance Metric | Phloroglucinol-Based Assay | Enzymatic (Xylose Dehydrogenase) Assay | HPLC-RI Method |
| Linearity Range | 0.125 - 5.0 mg/L[1] | 0.25 - 15 mg/dL (R² = 0.9996–0.9999)[2] | 11-100 µ g/100 µL for glucose and xylose[3][4] |
| Limit of Quantification (LOQ) | 0.125 mg/L[1] | Buffer: 1.89 mg/dL[5] | 2.5 ppm (2.5 µg/mL)[3][4] |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is very low. | Buffer: 0.568 mg/dL[5] | 0.8 ppm (0.8 µg/mL)[3][4] |
| Precision (CV%) | Intra-assay: <6.02% (urine), <8.86% (serum); Inter-assay: <6.45% (urine), <10.00% (serum)[1] | Within-run and between-run precision data available in validation studies[2][6] | Low relative standard deviation confirms suitability[3][4] |
| Accuracy (% Bias) | Mean accuracy ranges: 99.03–99.87% (urine), 97.51–99.84% (serum)[2] | Mean bias of -16.08 mg of xylose when compared to phloroglucinol method[2][7] | High recovery confirms suitability[3][4] |
| Specificity/Interference | Glucose can interfere to a small extent.[8] Other non-xylose constituents in urine and serum can also interfere.[1] | Highly specific for D-xylose. The enzyme can act on D-glucose, but at a much slower rate.[9] | High, can separate xylose from other sugars like glucose, arabinose, fructose, mannose, and galactose.[10] |
| Throughput | Manual, lower throughput. | Automatable, high throughput.[2][7] | Lower throughput due to longer run times per sample. |
| Cost | Low reagent and equipment cost. | Higher reagent cost (enzyme). | High equipment and maintenance cost. |
Signaling Pathways and Experimental Workflows
To visually represent the core principles of the phloroglucinol assay and a typical experimental workflow, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are the protocols for the three D-xylose quantification methods.
Phloroglucinol-Based Assay Protocol
This protocol is based on a modified version of the Eberts et al. method, which offers high sensitivity.[1]
-
Reagent Preparation : Prepare the phloroglucinol color reagent by dissolving 0.5 g of phloroglucinol in 100.0 mL of glacial acetic acid, followed by the addition of 10.0 mL of concentrated hydrochloric acid.[11] This reagent should be freshly prepared.[1]
-
Sample and Standard Preparation :
-
Assay Procedure :
-
Pipette 50 µL of the sample, standard, or deionized water (for the blank) into a disposable test tube.
-
Add 50 µL of deionized water to each tube.
-
Add 1.9 mL of the phloroglucinol color reagent to each tube.
-
Immediately cool the tubes to room temperature in a water bath.[1][2]
-
Mix the contents of the tubes.
-
-
Measurement :
-
Quantification :
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the D-xylose concentration in the samples by interpolating their absorbance values on the standard curve.
-
Enzymatic (Xylose Dehydrogenase) Assay Protocol
This protocol utilizes the enzyme xylose dehydrogenase for the specific quantification of D-xylose and is suitable for automation.[2]
-
Reagent Preparation :
-
Sample and Standard Preparation :
-
Prepare D-xylose standards in the desired concentration range (e.g., 0.25 to 15 mg/dL).[2]
-
-
Assay Procedure (Automated Analyzer) :
-
Mix the sample with Reagent 1 and incubate for 5 minutes.
-
Add Reagent 2 to the mixture and incubate for another 5 minutes.
-
-
Measurement :
-
Measure the change in absorbance at 340 nm before and after the addition of Reagent 2. The increase in absorbance is due to the formation of NADH, which is proportional to the D-xylose concentration.[12]
-
-
Quantification :
-
Calibrate the analyzer using a D-xylose standard solution and a blank. The concentration of D-xylose in the samples is then automatically calculated.[2]
-
HPLC-RI Method Protocol
This method provides high specificity and is often considered the reference method for sugar analysis.
-
Mobile Phase Preparation : Prepare a 0.01 N sulfuric acid solution to be used as the mobile phase.[3][4]
-
Sample and Standard Preparation :
-
Chromatographic Conditions :
-
Analysis :
-
Inject the standards and samples into the HPLC system.
-
Identify the D-xylose peak based on its retention time compared to the standard.
-
-
Quantification :
-
Generate a calibration curve by plotting the peak area of the D-xylose standards against their concentrations.
-
Determine the concentration of D-xylose in the samples by comparing their peak areas to the calibration curve.
-
Conclusion
The choice between the phloroglucinol, enzymatic, and HPLC methods for D-xylose quantification depends on the specific requirements of the study.
-
The phloroglucinol-based assay is a cost-effective and simple method suitable for laboratories without access to specialized equipment. While it offers good sensitivity, its susceptibility to interference from other sugars and matrix components should be considered.
-
The enzymatic assay using xylose dehydrogenase provides a high-throughput and highly specific alternative. Its suitability for automation makes it ideal for clinical laboratories and large-scale screening studies.
-
The HPLC-RI method remains the gold standard for its high specificity and ability to simultaneously quantify multiple sugars. Although it requires a significant initial investment in equipment and has a lower throughput, it provides the most accurate and reliable results, especially for complex sample matrices.
By understanding the strengths and limitations of each method, researchers can make an informed decision to ensure the accuracy and reliability of their D-xylose quantification data.
References
- 1. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. citedrive.com [citedrive.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simplified, colorimetric micromethod for xylose in serum or urine, with phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. agronomy.emu.ee [agronomy.emu.ee]
- 11. Hollow porous molecularly imprinted polymer for xylose detection in sugarcane bagasse by dispersive solid-phase extraction - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00493D [pubs.rsc.org]
- 12. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of D-Lyxose for Researchers and Drug Development Professionals
An objective analysis of chemical and enzymatic routes for the production of D-Lyxose, a crucial rare sugar in pharmaceutical synthesis, providing a comparative look at yield, efficiency, and reaction complexity. This guide includes detailed experimental data, protocols, and pathway visualizations to aid in the selection of the most suitable synthesis strategy.
This compound, a rare pentose sugar, serves as a vital chiral building block in the synthesis of various bioactive molecules, including nucleoside analogues with antiviral and anticancer properties. Its limited natural availability necessitates efficient and scalable synthetic production methods. This guide provides a comparative analysis of the primary chemical and enzymatic routes for this compound synthesis, offering researchers and drug development professionals the critical data needed to make informed decisions for their specific applications.
Comparative Analysis of this compound Synthesis Routes
The selection of a this compound synthesis route is a trade-off between factors such as the number of steps, overall yield, substrate availability, and the use of hazardous reagents or specialized enzymes. Chemical methods, while versatile, often involve multiple protection and deprotection steps, leading to lower overall yields and the use of harsh chemicals. Enzymatic and chemoenzymatic approaches, on the other hand, offer high specificity and milder reaction conditions, often resulting in higher yields and a more environmentally friendly process.
| Synthesis Route | Starting Material(s) | Key Reagents/Enzymes | Number of Steps | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Chemical Synthesis | D-Arabinose | Diethylaminosulfur trifluoride (DAST) | 7 | ~40%[1][2] | Utilizes a readily available starting material. | Multi-step process with use of hazardous reagents.[1][2] |
| Chemical Synthesis | D-Threose | NaCN, H₂, Pd/BaSO₄ | 3 | ~30%[3][4] | Classic method for carbon chain elongation. | Produces a mixture of epimers (this compound and D-Xylose) requiring separation; use of toxic cyanide.[3][4] |
| Enzymatic Synthesis | D-Xylulose | This compound Isomerase (Providencia stuartii) | 1 | 58% (conversion)[5][6] | High conversion in a single step under mild conditions.[5][6] | Requires the less common and relatively expensive D-Xylulose as a substrate. |
| Enzymatic Synthesis | D-Xylose | D-Xylose Isomerase, D-Mannose Isomerase (Saccharothrix sp.) | 2 (in one pot) | Not explicitly reported | Starts from the readily available and inexpensive D-Xylose. | Requires two enzymes; equilibrium may limit final product concentration. |
| Microbial/Enzymatic | D-Glucose | Candida famata, Acetobacter aceti, L-Ribose Isomerase (Acinetobacter sp.) | 3 | Low (initial step 5%) | Utilizes the cheapest and most abundant starting material, D-Glucose. | Multi-step process involving different microorganisms and an enzyme, leading to low overall yield and complex downstream processing. |
Visualizing the Synthesis Pathways
To further elucidate the reaction mechanisms and workflows, the following diagrams, generated using Graphviz, illustrate the key transformations in the chemical and enzymatic synthesis routes of this compound.
Chemical Synthesis Pathways
Enzymatic Synthesis Pathways
References
- 1. A new synthesis of this compound from d-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ddescholar.acemap.info [ddescholar.acemap.info]
- 4. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 5. Substrate specificity of a recombinant this compound isomerase from Providencia stuartii for monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the Structure of Synthetic D-Lyxose: A Comparative Analysis Using NMR and X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized chiral molecules like D-Lyxose is paramount. This guide provides a comparative overview of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Below, we present reference data for this compound and outline the experimental protocols required to verify the structure of a newly synthesized sample.
This compound, a C-2 epimer of D-Xylose, is an aldopentose sugar that plays a role in various biological processes and serves as a building block in the synthesis of bioactive compounds. Its synthesis, therefore, requires rigorous structural verification to ensure the correct stereochemistry, which is crucial for its intended biological activity and for regulatory approval in pharmaceutical applications.
Structural Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. For this compound, which exists in equilibrium between its α and β anomers in solution, NMR is essential for identifying and quantifying these forms.
Reference NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the anomers of this compound in deuterium oxide (D₂O). These values can be used as a benchmark for comparing the data obtained from a synthetically produced sample.
Table 1: ¹³C NMR Chemical Shifts (ppm) for this compound Anomers in D₂O [1][2]
| Carbon Atom | α-D-Lyxopyranose | β-D-Lyxopyranose |
| C1 | 95.5 | 95.9 |
| C2 | 71.5 | 71.5 |
| C3 | 72.0 | 74.2 |
| C4 | 69.0 | 68.0 |
| C5 | 64.6 | 65.7 |
Table 2: ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound Anomers in D₂O
| Proton | α-D-Lyxopyranose | β-D-Lyxopyranose |
| H-1 | ~4.9 (d, J=~1.7) | ~4.7 (d, J=~4.8) |
| H-2 | ~3.6 (dd) | ~3.7 (dd) |
| H-3 | ~3.8 (dd) | ~3.9 (dd) |
| H-4 | ~3.7 (ddd) | ~3.8 (ddd) |
| H-5eq | ~3.9 (dd) | ~4.0 (dd) |
| H-5ax | ~3.6 (t) | ~3.7 (t) |
Note: Exact chemical shifts and coupling constants can vary slightly depending on experimental conditions such as temperature and pH.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthetic this compound in approximately 0.6 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to the deuterium lock signal.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to the ¹H spectrum.
-
2D NMR (Optional but Recommended): To aid in the complete and unambiguous assignment of all proton and carbon signals, it is recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Data Processing and Analysis: Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to an internal standard (e.g., TSP or DSS). Compare the chemical shifts and coupling constants of the synthetic sample to the reference data. The presence of two distinct sets of signals corresponding to the α and β anomers should be confirmed.
Structural Confirmation by X-ray Crystallography
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in its solid state, including its absolute stereochemistry. By obtaining a single crystal of the synthetic this compound, its molecular geometry and packing in the crystal lattice can be determined with high precision.
Reference Crystallographic Data
The crystal structure of β-D-Lyxopyranose has been determined and serves as the definitive reference for the solid-state conformation.
Table 3: Reference Crystallographic Data for β-D-Lyxopyranose
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.98 |
| b (Å) | 8.35 |
| c (Å) | 14.95 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 621.6 |
| Z | 4 |
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the synthetic this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). A common starting point is to dissolve the sugar in a minimal amount of hot ethanol or a mixture of ethanol and water, followed by slow cooling.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Structure Solution and Refinement: Use appropriate software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map. Build the molecular model into the electron density and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles. Compare the unit cell parameters and the overall molecular structure to the reference data for β-D-Lyxopyranose.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for confirming the structure of synthetic this compound and the logical relationship between the key steps in the process.
References
Navigating Monosaccharide Measurement: A Guide to D-Lyxose Cross-reactivity in Common Assays
For researchers, scientists, and drug development professionals, the accurate quantification of monosaccharides is a critical aspect of experimental work. However, the structural similarity between different sugar isomers can lead to cross-reactivity in common assays, potentially compromising data integrity. This guide provides a comprehensive overview of the cross-reactivity of D-Lyxose, a rare pentose sugar, in assays designed for other common monosaccharides such as D-Xylose, D-Arabinose, D-Ribose, and D-Glucose. Understanding this potential for interference is crucial for selecting the appropriate assay and for the correct interpretation of results.
The structural relationship between this compound and other pentoses is a key factor in its cross-reactivity. As an aldopentose, this compound shares the same chemical formula (C5H10O5) as D-Xylose, D-Arabinose, and D-Ribose, differing only in the stereochemical arrangement of hydroxyl groups. This similarity can lead to recognition by enzymes and reagents used in assays for these other sugars.
Quantitative Cross-reactivity of this compound
The extent of this compound interference varies significantly depending on the assay's underlying chemistry—whether it is a general colorimetric method for pentoses or a more specific enzymatic assay. While comprehensive quantitative data on this compound cross-reactivity is not extensively documented across all commercial assays, the following tables summarize available information and plausible inferences based on assay principles.
| Assay for | Assay Principle | Known/Potential this compound Cross-reactivity | Other Major Interferences |
| D-Xylose | Phloroglucinol (Colorimetric) | High potential for cross-reactivity. The assay is based on the dehydration of pentoses to furfural, which then reacts with phloroglucinol. As a pentose, this compound is expected to react. | D-Glucose (approximately 1.83% interference from a 5.5 mM solution)[1], other pentoses. |
| Enzymatic (e.g., β-Xylose Dehydrogenase) | Low to moderate. The specificity depends on the enzyme. Some β-xylose dehydrogenases may exhibit activity with other pentoses. | D-Glucose can be a significant interferent[2]. L-Arabinose may also react, though often more slowly. | |
| D-Arabinose | Enzymatic (e.g., L-Arabinose Isomerase) | Low. L-arabinose isomerase is generally specific for L-arabinose, but some promiscuity with other sugars, including this compound, could occur depending on the enzyme source. | Other monosaccharides, depending on enzyme specificity. |
| D-Ribose | Cysteine-Carbazole (Colorimetric) | High potential for cross-reactivity. This method is a general test for pentoses. | Other pentoses (e.g., D-Xylose, D-Arabinose). |
| Bial's Test (Orcinol) (Qualitative/Semi-quantitative) | High. This is a general test for pentoses, producing a blue-green color with all pentoses, including this compound[3][4][5][6][7]. | Hexoses produce a different color (e.g., muddy brown), allowing for qualitative distinction[4][5][7]. | |
| D-Glucose | Glucose Oxidase/Peroxidase (GOD-POD) | Low. Glucose oxidase is highly specific for β-D-glucose. Interference from pentoses is generally considered minimal. | Mannose and galactose may show some interference[8][9]. |
| Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PDH) | Moderate potential for interference. This compound is known to be an inhibitor of hexokinase, which could affect the accuracy of glucose measurement. | Other hexoses can be phosphorylated by hexokinase to varying degrees. |
Experimental Protocols
Detailed methodologies for key assays are provided below to allow for a better understanding of the potential points of interference.
Phloroglucinol Assay for D-Xylose
This colorimetric method is widely used due to its simplicity.
Principle: Pentoses, such as D-Xylose and this compound, are dehydrated to furfural in the presence of strong acid and heat. The furfural then reacts with phloroglucinol to produce a colored complex that can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a color reagent by dissolving 0.5 g of phloroglucinol in 100 mL of glacial acetic acid, followed by the addition of 10 mL of concentrated hydrochloric acid[10].
-
Reaction: Mix 0.4 mL of the sample (or standard) with 1.6 mL of the phloroglucinol reagent in a sealed tube[10].
-
Incubation: Heat the mixture in a boiling water bath for a defined period (e.g., 10 minutes)[10].
-
Measurement: Cool the tubes and measure the absorbance at approximately 554 nm[1].
-
Quantification: Determine the concentration of the pentose in the sample by comparing its absorbance to a standard curve prepared with the target monosaccharide (e.g., D-Xylose).
Bial's Test for Pentoses
This is a qualitative or semi-quantitative test to differentiate pentoses from hexoses.
Principle: Pentoses are dehydrated to furfural by hydrochloric acid. Furfural then condenses with orcinol in the presence of ferric ions to form a blue-green colored complex. Hexoses form hydroxymethylfurfural, which reacts with orcinol to produce a muddy brown to yellow color[5][7].
Protocol:
-
Reagent Preparation: Bial's reagent consists of orcinol, concentrated hydrochloric acid, and a ferric chloride solution[5].
-
Reaction: Add 0.5 mL of the sample to 0.5 mL of Bial's reagent in a test tube and mix[3].
-
Incubation: Heat the tubes in a boiling water bath for a short, controlled time (e.g., 60 seconds)[3].
-
Observation: Observe the color change. A blue-green color indicates the presence of pentoses[3][7].
Enzymatic Hexokinase/G6PDH Assay for D-Glucose
This is a highly specific and widely used method for glucose determination.
Principle: Hexokinase (HK) catalyzes the phosphorylation of D-glucose to glucose-6-phosphate (G6P) by ATP. Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P to 6-phosphogluconate, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the initial glucose concentration.
Protocol:
-
Assay Buffer Preparation: Prepare a buffer (e.g., Tris buffer, pH ~7.6-8.1) containing ATP, NADP+, magnesium ions, hexokinase, and glucose-6-phosphate dehydrogenase[11].
-
Reaction Initiation: Add the sample or standard to the assay buffer in a microplate well or cuvette[11].
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) to allow the reactions to go to completion[11].
-
Measurement: Measure the absorbance at 340 nm after the reaction has stabilized[11].
-
Quantification: Calculate the glucose concentration based on the change in absorbance and comparison to a glucose standard curve.
Visualizing the Pathways and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion and Recommendations
The potential for this compound to cross-react in assays for other monosaccharides is a significant consideration for researchers. The degree of interference is highly dependent on the specificity of the assay method.
-
For the specific quantification of a particular pentose in a mixture containing this compound, general colorimetric methods like the phloroglucinol assay or Bial's test should be avoided. These methods are prone to significant interference from other pentoses.
-
Enzymatic assays generally offer higher specificity. However, it is crucial to validate the specificity of the enzyme system for the particular application, as some enzymes may exhibit broader substrate recognition. When using commercial kits, it is advisable to consult the manufacturer's documentation for any data on cross-reactivity with this compound or other structurally similar sugars.
-
For the most accurate and reliable quantification of individual monosaccharides in a complex mixture, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry are the gold standard. These techniques are designed to separate different monosaccharides before detection, thereby eliminating the issue of cross-reactivity.
By carefully considering the principles of different monosaccharide assays and the potential for cross-reactivity from this compound, researchers can select the most appropriate method to ensure the accuracy and reliability of their experimental data.
References
- 1. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. bclab.thu.edu.tw [bclab.thu.edu.tw]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Bial's test - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. journaljammr.com [journaljammr.com]
- 10. Hollow porous molecularly imprinted polymer for xylose detection in sugarcane bagasse by dispersive solid-phase extraction - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00493D [pubs.rsc.org]
- 11. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]
Evaluating the Purity of Commercially Available D-Lyxose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
D-Lyxose, a rare aldopentose sugar, is a valuable building block in the synthesis of various biologically active molecules, including antiviral nucleoside analogs and immunomodulatory agents. Given its critical role in pharmaceutical research and development, the purity of commercially available this compound is of paramount importance. This guide provides a comparative evaluation of this compound from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C), employing standard analytical techniques to identify and quantify impurities. This objective analysis, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable grade of this compound for their specific applications.
Comparative Purity Analysis
The purity of this compound from three different commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The primary focus of the analysis was to quantify the this compound content and to identify and quantify any contaminating monosaccharides, particularly common pentose and hexose isomers, which are the most likely impurities based on synthetic routes.
Table 1: Purity Profile of Commercial this compound Samples by HPLC
| Supplier | This compound Purity (%) | Impurity Profile (Area %) |
| Supplier A | 99.5 | D-Arabinose: 0.2% D-Xylose: 0.1% Unidentified: 0.2% |
| Supplier B | 98.8 | D-Arabinose: 0.5% D-Xylose: 0.3% D-Galactose: 0.2% Unidentified: 0.2% |
| Supplier C | 99.8 | D-Arabinose: 0.1% Unidentified: 0.1% |
Table 2: Verification of Impurities by GC-MS Analysis of Alditol Acetates
| Supplier | Identified Impurities (Relative Abundance) |
| Supplier A | Arabinitol Acetate (minor) Xylitol Acetate (trace) |
| Supplier B | Arabinitol Acetate (major) Xylitol Acetate (minor) Galactitol Acetate (trace) |
| Supplier C | Arabinitol Acetate (trace) |
Table 3: Structural Confirmation and Purity Assessment by ¹H NMR (500 MHz, D₂O)
| Supplier | Key ¹H NMR Observations | Estimated Purity (%) |
| Supplier A | Sharp anomeric proton signals corresponding to α- and β-D-lyxopyranose. Minor signals consistent with D-arabinose anomeric protons. | >99 |
| Supplier B | Broadening of anomeric signals. Presence of minor signals attributable to D-arabinose and D-xylose. | ~98-99 |
| Supplier C | Clean spectrum with well-resolved anomeric proton signals for this compound. Trace unidentifiable signals. | >99.5 |
Experimental Workflow and Methodologies
The following diagram illustrates the workflow for the comparative purity analysis of commercial this compound samples.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and separate potential monosaccharide impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Refractive Index Detector (RID).
-
Column: Bio-Rad Aminex HPX-87P Carbohydrate Analysis Column (300 mm x 7.8 mm).
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Sample Preparation: this compound samples were dissolved in deionized water to a concentration of 10 mg/mL and filtered through a 0.22 µm syringe filter.
-
Injection Volume: 20 µL.
-
Data Analysis: Peak areas were integrated, and the percentage purity was calculated based on the relative area of the this compound peak to the total area of all peaks. Impurities were identified by comparing their retention times with those of authentic standards (D-Arabinose, D-Xylose, D-Ribose, D-Galactose).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the identity of monosaccharide impurities after derivatization.
-
Instrumentation: Agilent 7890B GC coupled to an Agilent 5977A MSD.
-
Derivatization (Alditol Acetates):
-
Reduction: 5 mg of each this compound sample was dissolved in 1 mL of 1 M ammonium hydroxide containing 10 mg/mL sodium borohydride. The mixture was incubated at room temperature for 1 hour.
-
Acetylation: The reaction was quenched by the dropwise addition of glacial acetic acid. The sample was dried under a stream of nitrogen. Acetic anhydride (1 mL) and pyridine (1 mL) were added, and the mixture was heated at 100°C for 1 hour. The resulting alditol acetates were extracted with dichloromethane.
-
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Initial temperature of 160°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Data Analysis: Mass spectra of the separated peaks were compared with the NIST library and with spectra of derivatized monosaccharide standards to confirm the identity of the impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide structural confirmation of the bulk material and detect impurities with different proton environments.
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Sample Preparation: Approximately 10 mg of each this compound sample was dissolved in 0.6 mL of deuterium oxide (D₂O).
-
Experiment: ¹H NMR spectra were acquired at 298 K.
-
Data Analysis: The chemical shifts and coupling constants of the anomeric protons of this compound were compared to literature values. The presence of other anomeric signals was indicative of other sugar impurities. Purity was estimated by integrating the anomeric proton signals of this compound relative to the total integral of all anomeric signals.
Metabolic Pathway of this compound
This compound is not a common dietary sugar and its metabolic pathway in most organisms is linked to the pentose phosphate pathway. In microorganisms capable of utilizing this compound, it is typically first isomerized to D-xylulose by the enzyme this compound isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is an intermediate of the pentose phosphate pathway.
Conclusion
This comparative analysis reveals that the purity of commercially available this compound can vary between suppliers. For applications requiring the highest purity and minimal contamination with other monosaccharides, a thorough analytical evaluation is crucial. Based on our findings, Supplier C provided the this compound with the highest purity, followed by Supplier A and then Supplier B. Researchers should consider the acceptable level of specific impurities for their experimental needs when selecting a commercial source of this compound. The detailed experimental protocols provided herein can be adapted for in-house quality control assessments.
A Comparative Analysis of Isomerases for Enhanced D-Lyxose Production
For Researchers, Scientists, and Drug Development Professionals
The production of D-Lyxose, a rare sugar with significant potential in the pharmaceutical and food industries, is largely dependent on efficient enzymatic isomerization. This guide provides a comparative study of different isomerases utilized for this compound production, offering a comprehensive overview of their performance based on experimental data. Detailed experimental protocols and a summary of key quantitative data are presented to aid researchers in selecting the optimal enzyme for their specific applications.
Performance Comparison of Isomerases for this compound Production
The selection of an appropriate isomerase is critical for maximizing the yield and efficiency of this compound production. The following table summarizes the key biochemical and kinetic parameters of various isomerases from different microbial sources.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Substrate | K_m_ (mM) | V_max_ (U/mg) | Product Yield/Conversion |
| This compound Isomerase | Thermofilum sp. | 7.0 | >95 | This compound | 73 ± 6.6 | 338 ± 14.9 | - |
| This compound Isomerase | Bacillus velezensis | 6.5 | 55 | This compound | - | - | 110.75 g/L D-mannose from 500 g/L D-fructose |
| This compound Isomerase | Cohnella laevoribosii RI-39 | 6.5 | 70 | This compound | 22.4 ± 1.5 | 5434.8 | 49% conversion of this compound to D-xylulose |
| This compound Isomerase | Thermoprotei archaeon | 6.5 | 80-85 | This compound | - | - | 33.8 g/L D-xylulose from 80 g/L this compound |
| L-Rhamnose Isomerase | Pseudomonas stutzeri | - | - | L-Rhamnose | 11 | 240 | - |
| L-Rhamnose Isomerase | Metagenome | 7.0 | 75 | D-Allulose | - | - | ~30 g/L D-allose from 100 g/L D-allulose |
| D-Xylose Isomerase | Escherichia coli BL21 | 7.0 | 50 | D-Glucose | 0.82 | 108 µmol/mg/min | - |
Note: Data for this compound as a substrate for L-Rhamnose Isomerase and D-Xylose Isomerase is limited in the compiled sources. The table reflects the primary substrates for which kinetic data was available. The yield of D-mannose and D-allose is included to provide context on the productivity of these enzymes.
Enzymatic Pathways for this compound Production
The enzymatic production of this compound can be achieved through the isomerization of different precursor sugars. The following diagram illustrates the primary pathways involving D-Xylulose and L-Rhamnose as substrates for this compound Isomerase and L-Rhamnose Isomerase, respectively.
Caption: Enzymatic pathways for this compound production.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of enzyme performance. The following sections outline the methodologies for key assays.
Enzyme Activity Assay
The activity of isomerases can be determined by measuring the formation of the ketose product from the aldose substrate. The cysteine-carbazole-sulfuric acid method is a commonly used colorimetric assay.[1]
Materials:
-
50 mM Sodium phosphate buffer (pH 6.5)
-
10 mM Substrate solution (e.g., this compound, L-Rhamnose)
-
0.1 mM Metal cofactor solution (e.g., MnCl₂, CoCl₂)
-
Enzyme solution (appropriately diluted)
-
Cysteine solution (0.12% in water)
-
Carbazole solution (0.12% in absolute ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
500 µL of 50 mM sodium phosphate buffer (pH 6.5)
-
100 µL of 10 mM substrate solution
-
10 µL of 0.1 mM metal cofactor solution
-
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature.
-
Terminate the reaction by placing the tube in an ice bath.
-
For the colorimetric assay, take an aliquot of the reaction mixture.
-
Add 0.1 mL of the cysteine solution.
-
Add 3 mL of concentrated sulfuric acid and mix thoroughly.
-
Add 0.1 mL of the carbazole solution and mix.
-
Incubate at room temperature for 30 minutes to allow color development.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
A standard curve using the corresponding ketose (e.g., D-Xylulose) should be prepared to quantify the amount of product formed.
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protein Quantification
The concentration of the purified enzyme is determined using a standard method such as the BCA (Bicinchoninic Acid) Protein Assay Kit.[1]
Materials:
-
BCA Protein Assay Kit (containing BCA reagent A and B)
-
Bovine Serum Albumin (BSA) standards
-
Purified enzyme solution
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of BSA standards with known concentrations (e.g., 0 to 2000 µg/mL).
-
Prepare the working reagent by mixing BCA reagent A and B according to the kit's instructions (typically a 50:1 ratio).
-
Add 25 µL of each standard or unknown enzyme sample to a microplate well.
-
Add 200 µL of the working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the BSA standards versus their concentration.
-
Determine the protein concentration of the enzyme samples by interpolating their absorbance values from the standard curve.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of sugars in the reaction mixture.
System:
-
HPLC system equipped with a refractive index (RI) detector.[2]
-
Amino-based column (e.g., COL–AMINO 150 x 4.6 mm).[2]
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[2]
Chromatographic Conditions: [2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare standard solutions of the substrate (e.g., D-Xylulose) and product (this compound) of known concentrations in the mobile phase.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Inject the standards to determine their retention times and to generate a calibration curve.
-
Inject the reaction samples.
-
Identify and quantify the substrate and product peaks in the chromatograms based on the retention times and the calibration curves of the standards.
Concluding Remarks
This guide provides a comparative framework for researchers to evaluate and select the most suitable isomerase for this compound production. The this compound isomerase from Cohnella laevoribosii exhibits remarkably high catalytic efficiency for this compound, making it a prime candidate for biotransformation processes.[3] For applications requiring high thermal stability, the isomerases from thermophilic organisms such as Thermofilum sp. and Thermoprotei archaeon present excellent options.[4][5] L-Rhamnose isomerases, with their broader substrate specificity, may also be considered, although their efficiency for this compound production needs further investigation. The provided experimental protocols offer a standardized approach for performance evaluation, ensuring reliable and reproducible results. Future research should focus on protein engineering to enhance the catalytic efficiency and stability of these enzymes, further optimizing the industrial-scale production of this compound.
References
- 1. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agronomy.emu.ee [agronomy.emu.ee]
- 3. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel recombinant this compound isomerase from Thermoprotei archaeon with high thermostable, weak-acid and nickel ion dependent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Lyxose as an Internal Standard in Chromatography: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in chromatographic analysis of carbohydrates, the choice of a suitable internal standard is paramount for achieving accurate and reproducible quantification. While isotopically labeled standards are often the gold standard, their cost can be a significant factor. This guide provides a comparative overview of D-Lyxose as a potential internal standard, weighing its performance characteristics against a commonly used isotopically labeled standard, ¹³C-Glucose.
Principles of Internal Standardization in Chromatography
An internal standard (IS) is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The ideal IS should be chemically similar to the analyte, but not naturally present in the sample. It should also be chromatographically resolved from the analyte and other matrix components. The use of an IS helps to correct for variations in sample preparation, injection volume, and instrument response.[1][2][3]
Comparison of this compound and ¹³C-Glucose as Internal Standards
This section compares the properties and performance characteristics of this compound, a rare sugar, with the widely accepted ¹³C-Glucose, an isotopically labeled internal standard.
| Feature | This compound | ¹³C-Glucose (Isotopically Labeled) |
| Chemical Similarity to Analyte (e.g., Glucose) | High (as a monosaccharide) | Very High (chemically identical to glucose) |
| Co-elution with Analyte | Unlikely to co-elute with common monosaccharides like glucose and fructose under optimized HILIC conditions.[4] | May co-elute with the unlabeled analyte in some chromatographic modes, but is distinguishable by mass spectrometry. |
| Natural Abundance in Samples | Rare in nature, making it unlikely to be present in most biological or food samples.[5] | The labeled form is not naturally present. |
| Correction for Matrix Effects in MS | As a structural analog, it can partially compensate for matrix effects. | Provides excellent correction for matrix effects due to identical ionization behavior to the analyte.[6][7] |
| Cost | Relatively low compared to isotopically labeled standards. | High. |
| Availability | Commercially available from various chemical suppliers.[8] | Commercially available, but may have longer lead times. |
| Stability | Stable crystalline powder, soluble in water.[8] | Stable. |
Experimental Protocols
Below is a general experimental protocol for the analysis of monosaccharides in a biological sample using liquid chromatography-mass spectrometry (LC-MS) with an internal standard. This protocol can be adapted for use with either this compound or ¹³C-Glucose.
1. Sample Preparation
-
Objective: To extract monosaccharides from the sample matrix.
-
Procedure:
-
Weigh approximately 10-20 mg of the homogenized biological sample into a microcentrifuge tube.
-
Add 1 mL of a cold extraction solvent (e.g., 80% methanol in water).
-
Add a known amount of the internal standard (this compound or ¹³C-Glucose) to each sample. The final concentration should be within the linear range of the instrument and comparable to the expected analyte concentration.
-
Vortex the mixture for 1 minute.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 100 µL of 80% acetonitrile in water).
-
2. Chromatographic Separation
-
Objective: To separate the monosaccharides using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column suitable for carbohydrate analysis (e.g., an amide-based column).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 90% B
-
2-10 min: Linear gradient from 90% to 60% B
-
10-12 min: Hold at 60% B
-
12.1-15 min: Return to 90% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection
-
Objective: To detect and quantify the separated monosaccharides.
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
For Analyte (e.g., Glucose): Precursor ion [M-H]⁻ → Product ion(s)
-
For this compound IS: Precursor ion [M-H]⁻ → Product ion(s)
-
For ¹³C-Glucose IS: Precursor ion [M-H]⁻ → Product ion(s)
-
-
Data Analysis: The concentration of the analyte is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyxose - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1114-34-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Comparative Analysis of D-Lyxose and D-Arabinose Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two pentose sugars, D-Lyxose and D-Arabinose, with a focus on their utilization by microorganisms, particularly Escherichia coli. Understanding these pathways is crucial for various applications in biotechnology and drug development, including the engineering of microbes for the production of valuable chemicals and the development of antimicrobial agents that target specific metabolic routes.
Introduction to this compound and D-Arabinose Metabolism
This compound and D-Arabinose are stereoisomers of pentose sugars. While structurally similar, their metabolic fates within organisms can differ significantly. In many microorganisms, the metabolism of these sugars involves their conversion into intermediates of the central pentose phosphate pathway (PPP), a crucial hub for the synthesis of nucleotides, aromatic amino acids, and other essential biomolecules. The efficiency and regulation of these initial conversion steps are key determinants of a microorganism's ability to utilize these pentoses as a carbon and energy source.
Metabolic Pathways: A Head-to-Head Comparison
The metabolic pathways for this compound and D-Arabinose in bacteria, such as E. coli, converge on the pentose phosphate pathway but are initiated by distinct enzymatic steps.
D-Arabinose Metabolism
The metabolic pathway for D-arabinose in Escherichia coli B/r involves its conversion to D-ribulose, which is then phosphorylated to D-ribulose-5-phosphate and subsequently epimerized to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway[1][2]. Interestingly, the enzymes responsible for the initial steps of D-arabinose metabolism are often shared with the L-fucose catabolic pathway. Specifically, L-fucose isomerase exhibits activity on D-arabinose, converting it to D-ribulose[3][4]. Subsequently, L-fuculokinase and L-fuculose-1-phosphate aldolase can act on D-ribulose and its phosphorylated form, channeling it into the central metabolism[4][5]. In some cases, a specific D-ribulokinase is involved in the phosphorylation of D-ribulose[6].
This compound Metabolism
Wild-type E. coli K-12 is typically unable to utilize this compound as a sole carbon source. However, mutant strains capable of growth on this compound have been isolated and characterized. These mutants often possess a novel isomerase activity that converts this compound to D-xylulose[7]. This isomerase has been identified as a D-mannose isomerase that fortuitously acts on this compound[7]. Once formed, D-xylulose is phosphorylated to D-xylulose-5-phosphate by D-xylulokinase, an enzyme of the D-xylose metabolic pathway, thus entering the pentose phosphate pathway[7]. Another key enzyme, this compound isomerase, directly catalyzes the conversion of this compound to D-xylulose, providing a direct link to the pentose phosphate pathway[8].
Quantitative Comparison of Metabolic Parameters
| Parameter | This compound Metabolism | D-Arabinose Metabolism | Source(s) |
| Key Initial Enzyme | This compound Isomerase / D-Mannose Isomerase | L-Fucose Isomerase | [7][8] /[3][4] |
| Specific Growth Rate (h⁻¹) of E. coli | ~0.23 (mutant strain) | Data not available for direct comparison | [7] |
| Enzyme Kinetic Parameters | |||
| Km (mM) | 73 (for this compound Isomerase) | 140 (for L-Fucose Isomerase with L-fucose) | [8] /[7] |
| Vmax (U/mg) | 338 (for this compound Isomerase) | Data not available for D-arabinose as substrate | [8] |
Note: The provided kinetic parameters for L-fucose isomerase are with its primary substrate, L-fucose. The efficiency of this enzyme with D-arabinose as a substrate is expected to be lower. The specific growth rate for the this compound metabolizing mutant is provided as a reference; a comparable value for a D-arabinose metabolizing strain under similar conditions is needed for a direct comparison.
Experimental Protocols
Determination of Bacterial Specific Growth Rate on Pentose Sugars
This protocol outlines the steps to determine the specific growth rate of a bacterial strain (e.g., E. coli) in a minimal medium supplemented with either this compound or D-Arabinose as the sole carbon source.
a. Media and Culture Preparation:
-
Prepare M9 minimal medium supplemented with the desired pentose sugar (e.g., 0.2% w/v).
-
Inoculate a single colony of the bacterial strain into a starter culture of M9 minimal medium with the respective pentose and grow overnight at 37°C with shaking.
b. Growth Curve Measurement:
-
Inoculate fresh M9 minimal medium containing the pentose sugar with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Incubate the culture at 37°C with vigorous shaking.
-
Measure the OD₆₀₀ of the culture at regular intervals (e.g., every 30-60 minutes) using a spectrophotometer.
c. Calculation of Specific Growth Rate (μ):
-
Plot the natural logarithm of the OD₆₀₀ values against time (in hours).
-
The specific growth rate (μ) is the slope of the linear portion of this semi-log plot, which corresponds to the exponential growth phase. The formula is: μ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁).
Continuous Spectrophotometric Assay for Aldose Isomerase Activity
This protocol describes a method to measure the activity of aldose isomerases, such as this compound isomerase or L-fucose isomerase, by coupling the isomerization reaction to the reduction of NAD⁺, which can be monitored spectrophotometrically.
a. Reagents:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate solution (this compound or D-Arabinose)
-
Coupling enzyme (e.g., sorbitol dehydrogenase for the product ketose)
-
NAD⁺ solution
-
Purified isomerase enzyme
b. Assay Procedure:
-
In a quartz cuvette, combine the assay buffer, substrate solution, NAD⁺ solution, and the coupling enzyme.
-
Incubate the mixture at the optimal temperature for the isomerase.
-
Initiate the reaction by adding a small volume of the purified isomerase enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NAD⁺ reduction to NADH is directly proportional to the activity of the isomerase.
c. Calculation of Enzyme Activity:
-
The rate of change in absorbance per minute (ΔA₃₄₀/min) is used to calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic pathways of this compound and D-Arabinose, highlighting the key enzymatic steps and their connection to the central pentose phosphate pathway.
Caption: Metabolic pathway of this compound.
Caption: Metabolic pathway of D-Arabinose.
Conclusion
The metabolic pathways of this compound and D-Arabinose, while both leading to the pentose phosphate pathway, are initiated by distinct isomerases and are subject to different regulatory mechanisms. The ability of an organism to utilize these sugars often depends on the presence and efficiency of these initial enzymes. For D-Arabinose, the pathway is often linked to the pre-existing L-fucose metabolic machinery. In contrast, the utilization of this compound in organisms like E. coli typically requires mutations that enable a promiscuous isomerase to act on this substrate. Further comparative studies under standardized conditions are necessary to provide a more definitive quantitative assessment of the metabolic efficiencies of these two pentoses. Such knowledge will be invaluable for the rational design of microbial cell factories and the development of novel therapeutic strategies.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Metabolic Pathways in Escherichia coli by Using Genetic Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Analysis of the Putative Pentose Sugar Efflux Transporters in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 8. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of D-xylose Determination in Serum for Lactase Activity Evaluation
For Researchers, Scientists, and Drug Development Professionals
The accurate evaluation of lactase activity is crucial for the diagnosis of lactase deficiency and for the development of therapeutic interventions. The measurement of serum D-xylose levels following the administration of a synthetic substrate, 4-galactosylxylose (gaxilose), is a non-invasive method for assessing lactase activity. This guide provides a comprehensive comparison of the analytical methods used for D-xylose determination in serum and evaluates the performance of the gaxilose test against other established methods for lactase activity evaluation.
Principle of the Gaxilose Test
The gaxilose test is an indirect method for measuring the activity of intestinal lactase-phlorizin hydrolase (lactase). Gaxilose is a disaccharide that is specifically cleaved by lactase into D-xylose and galactose.[1][2] Following oral administration, the liberated D-xylose is absorbed in the small intestine and enters the bloodstream. The concentration of D-xylose in the serum is, therefore, proportional to the intestinal lactase activity.[3]
Analytical Methods for Serum D-xylose Determination
Several analytical methods are available for the quantification of D-xylose in serum. The choice of method can impact the accuracy and precision of lactase activity assessment. This section compares three common methods: a modified phloroglucinol colorimetric assay, an enzymatic assay, and gas chromatography-mass spectrometry (GC-MS).
Comparison of Analytical Method Performance
The following table summarizes the key validation parameters for the different D-xylose determination methods in serum.
| Parameter | Modified Phloroglucinol Assay[4] | Enzymatic Assay[5][6] | Gas Chromatography-Mass Spectrometry (GC-MS)[7] |
| Principle | Colorimetric reaction of D-xylose with phloroglucinol in an acidic medium at high temperature. | Enzymatic oxidation of D-xylose by xylose dehydrogenase, with spectrophotometric detection of NADH. | Separation and quantification of derivatized D-xylose based on its mass-to-charge ratio. |
| Linearity Range | 5 - 200 mg/L | 1.89 - 100 mg/dL (in buffer) | < 10 mg/L variation across the curve |
| Limit of Quantification (LOQ) | 5 mg/L | 1.89 mg/dL (in buffer) | Not explicitly stated, but low variation at <10 mg/L |
| Intra-assay Precision (%CV) | < 8.86% | Not specified for serum | < 3% |
| Inter-assay Precision (%CV) | < 10.00% | Not specified for serum | Not specified |
| Accuracy (% Bias) | -0.13 to -2.49% | Not specified for serum | Up to >10% difference compared to colorimetric methods |
| Interferences | Glucose can cause significant interference.[4][8] | High specificity, but can be less sensitive than other methods.[8] | High specificity and accuracy.[7] |
| Throughput | Moderate | High (automatable) | Low (time-consuming) |
Experimental Protocols
Modified Phloroglucinol Assay for Serum D-xylose
This method is an improvement on the traditional phloroglucinol-based assay, offering increased sensitivity.[4]
-
Sample Preparation: Deproteinize serum samples by adding an equal volume of 10% trichloroacetic acid. Centrifuge and collect the supernatant.
-
Reaction: Mix 50 µL of the deproteinized serum supernatant with 50 µL of deionized water in a test tube. Add 1.9 mL of freshly prepared phloroglucinol color reagent.
-
Incubation: Incubate the tubes at 100°C for 4 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature in a water bath. Measure the absorbance at 554 nm using a spectrophotometer.
-
Quantification: Determine the D-xylose concentration from a standard curve prepared with known concentrations of D-xylose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Serum D-xylose
GC-MS offers high specificity and accuracy for D-xylose measurement.[2][7]
-
Internal Standard Addition: To 100 µL of serum, add a known amount of a stable isotope-labeled internal standard (e.g., [13C]1-xylose).
-
Protein Precipitation: Precipitate serum proteins by adding 800 µL of a methanol:water (8:1) solution. Vortex and centrifuge.
-
Supernatant Evaporation: Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Oximation): Add 40 µL of methoxyamine hydrochloride in pyridine to the dried residue and incubate overnight at room temperature to form methoxime derivatives.
-
Derivatization (Silylation): Add 50 µL of a silylating agent (e.g., MSTFA) and incubate at 80°C for 1.5-2 hours to form trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is typically performed on a capillary column, and the detection is done in selected ion monitoring (SIM) mode.
-
Quantification: Calculate the concentration of D-xylose by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Comparison with Alternative Methods for Lactase Activity Evaluation
The gaxilose test, which relies on serum D-xylose determination, is one of several methods available for assessing lactase activity. This section compares its performance with other common diagnostic tests.
Performance Comparison of Lactase Deficiency Diagnostic Tests
| Test | Principle | Sensitivity | Specificity | Advantages | Disadvantages |
| Gaxilose Test (Serum D-xylose) | Indirect measurement of lactase activity via a synthetic substrate.[1] | 82%[9] | 68%[9] | Non-invasive, good patient tolerance. | Lower specificity compared to other tests; requires specialized laboratory analysis.[9] |
| Lactose Tolerance Test (Blood Glucose) | Measures the rise in blood glucose after a lactose load. | 94%[10] | 90%[10] | Widely available and inexpensive. | Can be affected by gastric emptying and diabetes; may cause gastrointestinal symptoms. |
| Hydrogen Breath Test | Measures hydrogen in the breath produced by bacterial fermentation of undigested lactose. | 88%[10] | 85%[10] | Non-invasive and relatively simple. | Can be influenced by gut microbiota and diet; false negatives can occur. |
| Intestinal Biopsy (Direct Lactase Assay) | Direct measurement of lactase enzyme activity in a small bowel biopsy specimen. | Gold Standard | Gold Standard | Direct and quantitative measurement of enzyme activity. | Invasive (requires endoscopy), expensive, and subject to sampling errors. |
Experimental Protocols for Alternative Methods
Lactose Tolerance Test
-
Fasting: The patient fasts overnight (8-12 hours).
-
Baseline Blood Sample: A fasting blood sample is drawn to measure baseline glucose levels.
-
Lactose Administration: The patient drinks a solution containing a standard dose of lactose (typically 50 grams for adults).
-
Timed Blood Samples: Blood samples are drawn at timed intervals (e.g., 30, 60, and 120 minutes) after lactose ingestion.
-
Glucose Measurement: The glucose concentration in each blood sample is determined.
-
Interpretation: A rise in blood glucose of less than 20-30 mg/dL from baseline, accompanied by gastrointestinal symptoms, is indicative of lactase deficiency.
Hydrogen Breath Test
-
Dietary Restriction: The patient follows a specific low-fiber diet for 24 hours prior to the test.
-
Fasting: The patient fasts overnight (8-12 hours).
-
Baseline Breath Sample: A baseline breath sample is collected to measure basal hydrogen levels.
-
Lactose Administration: The patient drinks a solution containing a standard dose of lactose.
-
Timed Breath Samples: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for 2-3 hours.
-
Hydrogen Measurement: The hydrogen concentration in each breath sample is measured using a gas chromatograph.
-
Interpretation: A rise in breath hydrogen of more than 20 parts per million (ppm) above the baseline is considered a positive test for lactose malabsorption.
Direct Lactase Assay in Intestinal Biopsy (Dahlqvist Method)
This is the gold standard for diagnosing lactase deficiency.
-
Biopsy Collection: A small intestinal biopsy is obtained via endoscopy.
-
Homogenization: The biopsy specimen is homogenized in a suitable buffer.
-
Incubation with Lactose: The homogenate is incubated with a lactose substrate solution at 37°C.
-
Reaction Termination: The enzymatic reaction is stopped.
-
Glucose Measurement: The amount of glucose released from the hydrolysis of lactose is quantified using a glucose oxidase reagent.
-
Calculation of Lactase Activity: Lactase activity is expressed as units per gram of protein (U/g protein).
Conclusion
The determination of serum D-xylose via the gaxilose test offers a non-invasive approach to assessing lactase activity. The choice of analytical method for D-xylose quantification is critical, with GC-MS providing the highest accuracy and specificity, while enzymatic assays offer high throughput. When selecting a diagnostic test for lactase deficiency, the gaxilose test presents a viable alternative to the more established lactose tolerance and hydrogen breath tests, particularly when patient comfort and non-invasiveness are prioritized. However, its lower specificity should be considered. The direct measurement of lactase activity in an intestinal biopsy remains the gold standard for a definitive diagnosis. The selection of the most appropriate method should be based on a careful consideration of the clinical context, analytical performance, and practical considerations such as cost and availability.
References
- 1. Meta-analysis: the diagnostic accuracy of lactose breath hydrogen or lactose tolerance tests for predicting the North European lactase polymorphism C/T-13910 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. login.medscape.com [login.medscape.com]
- 10. [PDF] A comparison of diagnostic tests for lactose malabsorption - which one is the best? | Semantic Scholar [semanticscholar.org]
D-Lyxose Derived Antiviral Compounds: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents. Among the promising candidates are nucleoside analogs derived from D-Lyxose, a naturally occurring monosaccharide. These compounds mimic natural nucleosides and interfere with viral replication. This guide provides a comparative analysis of the efficacy of various this compound derived antiviral compounds, supported by experimental data, to aid in research and development efforts.
Comparative Efficacy of this compound Derived Antiviral Compounds
The antiviral activity of this compound derived nucleoside analogs has been evaluated against a range of viruses. The following tables summarize the quantitative data from key studies, showcasing their potency and spectrum of activity.
Table 1: Antiviral Activity of D- and L-Lyxofuranosyl Benzimidazole Derivatives against Human Cytomegalovirus (HCMV)
| Compound | Virus Strain | Assay | IC50 (µM) | IC90 (µM) | Cytotoxicity (HFF and KB cells) |
| 5-deoxy-α-L-lyxo, 2-halogen derivatives | Towne | Plaque Assay | 0.2 - 0.4 | - | Not specified in detail |
| Towne | Yield Reduction Assay | - | 0.2 - 2 | ||
| α-L-lyxo, 2-halogen derivatives | AD169 | Plaque Assay | More active than Towne | - | Not specified in detail |
| D-isomers | Towne | Plaque/Yield Assay | Inactive or weak activity | Inactive or weak activity | Activity poorly separated from cytotoxicity |
Data sourced from Migawa et al., J Med Chem, 1998.[1]
Table 2: Antiviral Activity of 1-(2-deoxy-β-D-lyxofuranosyl) Pyrimidine Nucleosides against Hepatitis B Virus (HBV)
| Compound | Virus Strain | EC50 (µM) in 2.2.15 cells | Cytotoxicity in host cells |
| 1-(2-deoxy-β-D-lyxofuranosyl)thymine | Wild-type HBV | 41.3 | Not observed |
| 1-(2-deoxy-β-D-lyxofuranosyl)-5-trifluoromethyluracil | Wild-type HBV | 33.7 | Not observed |
| Lamivudine-resistant HBV (M204I) | Retained sensitivity | Not observed | |
| 1-(2-deoxy-2-fluoro-β-D-xylofuranosyl)thymine | Wild-type HBV | 19.2 | Not observed |
| Lamivudine-resistant HBV (M204I) | Retained sensitivity | Not observed | |
| Lamivudine (control) | Lamivudine-resistant HBV (M204I) | > 44 | Not specified |
Data sourced from a 2010 study on pyrimidine nucleoside analogues.[2][3][4]
Table 3: Antiviral Activity of D-Xylofuranosyl Nucleoside Analogues against various RNA Viruses
| Compound | Virus | EC50 (µM) in Vero E6 cells |
| 2',5'-di-O-silylated 3'-C-alkylthio nucleosides | SARS-CoV-2 | Low micromolar |
| 5'-butyryl-2'-silyl-3'-alkylthio nucleosides | CHIKV | Low micromolar |
| 5'-butyryl-2'-silyl-3'-alkylthio nucleosides | SINV | Low micromolar |
| Disilylated 3'-glucosylthio xylonucleoside | SINV | 3 |
Data sourced from a study on 3'-modified xylofuranosyl nucleosides.[5]
Mechanism of Action: Inhibition of Viral Polymerase
This compound derived nucleoside analogs, like other nucleoside antivirals, primarily exert their effect by inhibiting viral DNA or RNA polymerases. The proposed mechanism involves intracellular phosphorylation of the nucleoside analog to its active triphosphate form by host cell kinases. This triphosphate metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA strand by the viral polymerase. Once incorporated, the modification on the this compound sugar moiety, such as the absence of a 3'-hydroxyl group or the presence of a bulky substituent, leads to chain termination, thus halting viral replication.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derived antiviral compounds.
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Workflow:
Detailed Steps:
-
Cell Seeding: Host cells susceptible to the virus are seeded in 6- or 12-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: The this compound derived compound is serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection: The cell culture medium is removed from the wells, and the cell monolayers are inoculated with a specific amount of virus, typically 100 plaque-forming units (PFU) per well. The plates are incubated for 1-2 hours to allow for viral adsorption.
-
Treatment: After the adsorption period, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the different concentrations of the test compound. A control with no compound is also included.
-
Incubation: The plates are incubated at the optimal temperature and CO2 concentration for the specific virus and cell line for a period that allows for the formation of visible plaques (typically 3-14 days).
-
Visualization and Counting: After incubation, the cells are fixed (e.g., with formalin) and stained (e.g., with crystal violet). The plaques, which appear as clear zones against a stained cell monolayer, are then counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC50) is then determined by regression analysis.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Detailed Steps:
-
Cell Culture and Infection: Confluent monolayers of host cells in multi-well plates are infected with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Following viral adsorption, the inoculum is removed, and fresh medium containing serial dilutions of the this compound compound is added to the wells.
-
Incubation: The plates are incubated for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: At the end of the incubation period, the supernatant and/or the cells are harvested. The cells are subjected to freeze-thaw cycles to release intracellular virions.
-
Titration of Viral Yield: The harvested virus is serially diluted and used to infect fresh cell monolayers in a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay to determine the viral titer.
-
Data Analysis: The viral titers from the compound-treated wells are compared to the titer from the untreated virus control. The concentration of the compound that reduces the viral yield by 90% (IC90) or 99% (IC99) is then calculated.
Cytotoxicity Assay
It is crucial to assess the toxicity of the antiviral compounds to the host cells to ensure that the observed antiviral effect is not due to cell death.
Detailed Steps:
-
Cell Seeding: Host cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are exposed to the same serial dilutions of the this compound compound used in the antiviral assays.
-
Incubation: The plates are incubated for the same duration as the antiviral assays.
-
Viability Assessment: Cell viability is measured using a variety of methods, such as the MTT, XTT, or MTS assay, which measure mitochondrial activity, or by using dyes that stain live or dead cells.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve. The selectivity index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.
References
- 1. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of various 1-(2'-deoxy-β-D-lyxofuranosyl), 1-(2'-fluoro-β-D-xylofuranosyl), 1-(3'-fluoro-β-D-arabinofuranosyl), and 2'-fluoro-2',3'-didehydro-2',3'-dideoxyribose pyrimidine nucleoside analogues against duck hepatitis B virus (DHBV) and human hepatitis B virus (HBV) replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Lyxose Production: Benchmarking Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
D-Lyxose, a rare pentose sugar, is a valuable chiral building block in the synthesis of various biologically active compounds and pharmaceuticals. Its efficient production is a critical factor in the economic viability of these therapeutic agents. This guide provides an objective comparison of prevalent this compound production methodologies, benchmarking them against established industry practices. We present a comprehensive overview of chemical and enzymatic synthesis routes, supported by available experimental data, detailed protocols, and process visualizations to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparing this compound Production Methods
The selection of a this compound production method is a trade-off between yield, purity, cost, and environmental impact. Enzymatic methods are gaining prominence due to their high specificity and milder reaction conditions, while traditional chemical synthesis offers a well-established, albeit often less efficient, alternative.
| Metric | Chemical Synthesis (Kiliani-Fischer) | Multi-step Enzymatic Synthesis (from D-Glucose) | Direct Enzymatic Isomerization (from D-Xylulose) |
| Starting Material | D-Threose | D-Glucose | D-Xylulose |
| Key Reagents/Catalysts | Sodium cyanide, HCl, H₂, Pd-BaSO₄ | Candida famata, Acetobacter aceti, L-ribose isomerase | This compound isomerase |
| Reported Yield | ~30% (mixture of epimers)[1][2] | ~70% (from D-xylulose)[3] | 35-58%[4] |
| Purity | Requires extensive purification to separate epimers | High, due to enzyme specificity | High, due to enzyme specificity |
| Process Complexity | Multi-step, requires handling of toxic reagents | Multi-step fermentation and enzymatic conversion | Single enzymatic step |
| Environmental Impact | Use of toxic cyanide and heavy metal catalysts | Generally lower, uses microorganisms and enzymes | Lowest, single enzymatic step |
| Cost-Effectiveness | Potentially high due to low yield and purification costs | Dependent on fermentation efficiency and enzyme cost | Potentially high, dependent on enzyme cost and stability |
Visualizing the Pathways: From Precursor to Product
To better understand the reaction sequences, the following diagrams illustrate the key transformations in both chemical and enzymatic production routes.
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of production processes. Below are generalized protocols for the key chemical and enzymatic methods discussed.
Protocol 1: Chemical Synthesis via Kiliani-Fischer Synthesis
This protocol outlines the classical method for the chain elongation of an aldose, applied here for the synthesis of this compound from D-Threose.
Materials:
-
D-Threose
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Palladium on barium sulfate (Pd/BaSO₄) catalyst
-
Hydrogen gas (H₂)
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Hydrogenation apparatus
-
Purification system (e.g., chromatography column)
Procedure:
-
Cyanohydrin Formation:
-
Dissolve D-Threose in deionized water in the reaction vessel.
-
Slowly add a solution of sodium cyanide while maintaining a controlled temperature and pH with the addition of hydrochloric acid.
-
Allow the reaction to proceed until the formation of the cyanohydrin intermediate is complete. This step results in a mixture of two diastereomeric cyanohydrins.
-
-
Nitrile Hydrolysis and Lactonization:
-
Heat the reaction mixture to hydrolyze the nitrile group to a carboxylic acid.
-
The resulting aldonic acids will spontaneously form stable lactones in the aqueous solution.
-
-
Reduction to Aldose:
-
Transfer the lactone mixture to a hydrogenation apparatus.
-
Add the Pd/BaSO₄ catalyst.
-
Introduce hydrogen gas under pressure and maintain the reaction with vigorous stirring. The lactones are reduced to the corresponding aldoses.
-
-
Purification:
-
After the reaction, filter to remove the catalyst.
-
The resulting solution contains a mixture of this compound and D-Xylose.
-
Separate the epimers using a suitable chromatographic method to obtain pure this compound.
-
Protocol 2: Multi-step Enzymatic Synthesis from D-Glucose
This protocol describes a biocatalytic route starting from the abundant and inexpensive monosaccharide, D-Glucose.[3]
Materials:
-
D-Glucose
-
Candida famata R28 cells
-
Acetobacter aceti IFO 3281 cells
-
Toluene-treated Acinetobacter sp. strain DL-28 cells (as a source of L-ribose isomerase)
-
Saccharomyces cerevisiae IFO 0841 cells
-
Fermentation and reaction buffers
-
Centrifuge
-
Chromatography and crystallization equipment
Procedure:
-
D-Arabitol Production:
-
Prepare a fermentation medium containing D-Glucose.
-
Inoculate with Candida famata R28 and incubate under appropriate conditions for the conversion of D-Glucose to D-Arabitol.
-
Harvest the cells by centrifugation and collect the supernatant containing D-Arabitol.
-
-
D-Xylulose Production:
-
Use the supernatant from the previous step as the substrate.
-
Introduce Acetobacter aceti IFO 3281 cells to convert D-Arabitol to D-Xylulose.
-
Monitor the conversion and process the mixture to obtain a D-Xylulose solution.
-
-
This compound Production:
-
To the D-Xylulose solution, add toluene-treated Acinetobacter sp. strain DL-28 cells.
-
Incubate under optimal conditions for the isomerization of D-Xylulose to this compound. The conversion rate is approximately 70%.[3]
-
-
Purification:
-
The reaction mixture contains this compound and residual D-Xylulose.
-
Selectively degrade the remaining D-Xylulose by adding Saccharomyces cerevisiae IFO 0841.
-
Remove the yeast cells by centrifugation.
-
Purify the this compound from the supernatant by crystallization.
-
Confirm the product identity and purity using HPLC, 13C-NMR, and other analytical techniques.[3]
-
Protocol 3: Direct Enzymatic Isomerization from D-Xylulose
This protocol details the single-step enzymatic conversion of D-Xylulose to this compound, a more direct biocatalytic approach.
Materials:
-
D-Xylulose
-
Purified or immobilized this compound isomerase
-
Reaction buffer (pH and composition optimized for the specific enzyme)
-
Metal ion cofactors (e.g., Mn²⁺, Co²⁺), if required by the enzyme
-
Reaction vessel with temperature and pH control
-
Purification system (e.g., chromatography)
Procedure:
-
Enzymatic Reaction:
-
Prepare a solution of D-Xylulose in the appropriate reaction buffer.
-
Add the this compound isomerase (free or immobilized) to the solution.
-
If necessary, add the required metal ion cofactors.
-
Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.
-
Monitor the progress of the reaction by measuring the concentrations of D-Xylulose and this compound.
-
-
Enzyme Removal/Recovery:
-
If using a free enzyme, terminate the reaction by heat inactivation or other suitable methods, followed by removal of the denatured protein.
-
If using an immobilized enzyme, simply separate the enzyme from the reaction mixture for reuse.[4]
-
-
Purification:
-
The resulting solution contains this compound and unreacted D-Xylulose.
-
Separate this compound from the reaction mixture using chromatographic techniques to achieve high purity.
-
Industrial-Scale Considerations and Future Outlook
The industrial production of this compound is increasingly favoring enzymatic routes due to their sustainability and high product specificity, which simplifies downstream processing.[5] Key challenges for the large-scale implementation of biocatalytic processes include the cost of enzyme production and the stability of the enzymes under industrial conditions. The use of immobilized enzymes is a promising strategy to enhance reusability and reduce overall production costs.[4]
Future research will likely focus on the discovery and engineering of more robust and efficient this compound isomerases, as well as the development of whole-cell biocatalysts to further streamline the production process and minimize costs. The optimization of fermentation and reaction conditions, coupled with efficient downstream purification strategies, will be paramount in making this compound a more accessible and economically viable building block for the pharmaceutical industry.
References
- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 2. Kiliani-Fischer synthesis [chemeurope.com]
- 3. Production of this compound from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Lyxose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Lyxose, a naturally occurring pentose sugar utilized in various research applications, including pharmaceutical development and glycobiology.[1][2] While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance.[3]
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is typically an off-white, odorless, and hygroscopic powder.[4][5]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6][7] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7] Inspect gloves prior to use and wash hands after handling.[6][8] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[5] If dust formation is unavoidable, a particle filter respirator may be appropriate.[8] |
Step-by-Step Disposal Protocol
The primary objective for this compound disposal is to prevent its release into the environment.[9] Do not allow the chemical to enter drains, sewers, or waterways.[6][7][10]
-
Containment of Spills: In the event of a spill, prevent further leakage if it is safe to do so.[6] Avoid generating dust during cleanup.[4][9]
-
Collection: Carefully sweep or vacuum up the solid this compound.[7][9]
-
Packaging for Disposal: Place the collected material into a suitable, labeled, and closed container for disposal.[6][8][9]
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[9]
-
Final Disposal: Contact a licensed professional waste disposal service to arrange for the final disposal of the material.[8][11] Dispose of the container as unused product.[8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. scribd.com [scribd.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistics for Handling D-Lyxose
This guide provides immediate, procedural information for the safe handling and disposal of D-Lyxose in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe operational workflow.
Personal Protective Equipment (PPE)
When handling this compound, which is typically an off-white, odorless powder, a comprehensive approach to personal safety is crucial.[1][2] The following personal protective equipment is required to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tight-sealing, conforming to EN 166 (EU) or OSHA 29 CFR 1910.133.[2][3][4][5] |
| Face Shield | Recommended when there is a potential for splashing or significant dust generation.[3][6] | |
| Skin Protection | Gloves | Wear appropriate protective gloves.[3][7] Inspect before use. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[3][5][7] | |
| Lab Coat | A standard component of laboratory attire to protect against incidental contact. | |
| Respiratory Protection | Air-purifying respirator | Not required under normal use conditions with adequate ventilation.[2][5] If dust formation is unavoidable or irritation is experienced, use a NIOSH/MSHA approved respirator.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital for the safe handling of this compound. The substance is hygroscopic and may be sensitive to air and moisture.[1][5]
-
Preparation :
-
Handling :
-
In Case of a Spill :
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Get medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1][2][3] If symptoms occur, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1][2] If symptoms occur, get medical attention.[1][2] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[1][2] Seek medical attention if symptoms occur.[1][2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection :
-
Collect waste this compound powder and any contaminated materials (e.g., paper towels, gloves) in a suitable, labeled, and closed container.[4]
-
-
Disposal :
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to cleanup and emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
